Eperisone Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAXGNCCEYZRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047844 | |
| Record name | Eperisone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56839-43-1 | |
| Record name | Eperisone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56839-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eperisone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056839431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eperisone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPERISONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38O8U7P6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eperisone Hydrochloride: An In-depth Technical Guide on its Mechanism of Action on Spinal Reflexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eperisone (B1215868) hydrochloride is a centrally acting muscle relaxant with a multifaceted mechanism of action primarily centered on the attenuation of spinal reflexes. This technical guide provides a comprehensive overview of the core mechanisms by which eperisone exerts its effects on the spinal cord, intended for researchers, scientists, and professionals in drug development. The document details the drug's impact on mono- and polysynaptic reflex pathways, its role as a voltage-gated ion channel blocker, and its influence on efferent neuronal activity. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for foundational research in this area are provided, alongside visualizations of signaling pathways and experimental workflows using Graphviz DOT language to facilitate a deeper understanding of its pharmacological profile.
Introduction
Eperisone hydrochloride is an antispastic agent utilized in the treatment of conditions characterized by muscle stiffness and spasticity.[1] Its clinical efficacy is attributed to its ability to modulate neuronal circuits within the spinal cord, leading to a reduction in muscle tone and an alleviation of pain associated with muscle spasms.[2] Unlike some other centrally acting muscle relaxants, eperisone exhibits a favorable side-effect profile with a lower incidence of sedation. This guide delves into the fundamental neuropharmacological actions of eperisone on spinal reflex arcs.
Core Mechanism of Action on Spinal Reflexes
Eperisone's primary therapeutic effect lies in its ability to inhibit both monosynaptic and polysynaptic reflexes within the spinal cord.[1][3] This inhibition is achieved through a combination of actions at the cellular and synaptic levels, ultimately reducing the excitability of motor neurons.
Inhibition of Monosynaptic and Polysynaptic Reflexes
Eperisone demonstrates a potent inhibitory effect on spinal reflex pathways. It has been shown to suppress both the stretch reflex (a monosynaptic reflex) and the flexor reflex (a polysynaptic reflex).[3][4] This dual action is crucial for its broad efficacy in treating various forms of muscle spasticity. The inhibition of these reflexes helps to decrease the transmission of nerve impulses that lead to excessive muscle contractions.[1]
Modulation of Efferent Nerve Activity
A key aspect of eperisone's mechanism is its ability to reduce the activity of both alpha (α) and gamma (γ) efferent neurons.[3] By inhibiting the firing of gamma-motoneurons, eperisone reduces the sensitivity of muscle spindles to stretch, thereby dampening the afferent signals that trigger spinal reflexes.[5] This action on the gamma-efferent system is a significant contributor to its muscle relaxant properties.
Blockade of Voltage-Gated Ion Channels
Eperisone functions as a blocker of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[3][6][7] This action is believed to be a major contributor to its spinal reflex inhibitory effects.
-
Voltage-Gated Sodium Channels: By blocking Na+ channels, eperisone reduces the excitability of neurons, including primary afferent fibers and interneurons within the spinal cord. This action is thought to contribute to its local anesthetic properties and its ability to suppress the generation and propagation of action potentials in nociceptive pathways.[1]
-
Voltage-Gated Calcium Channels: Eperisone also demonstrates a marked effect on voltage-gated calcium channels.[6][8] The blockade of these channels, particularly at presynaptic terminals of primary afferent fibers, leads to a reduction in the release of excitatory neurotransmitters. This presynaptic inhibition is a key mechanism underlying the suppression of both monosynaptic and polysynaptic reflexes.[6]
Interaction with Neurotransmitter Systems
While the primary mechanism of eperisone is centered on ion channel blockade, there is also evidence suggesting its interaction with other neurotransmitter systems:
-
GABAergic System: Some sources suggest that eperisone may enhance the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[1] Enhanced GABAergic inhibition would further contribute to the reduction of motor neuron excitability.
-
P2X7 Receptor Antagonism: Recent studies have identified eperisone as a potent and selective antagonist of the P2X7 receptor.[5][9][10][11] P2X7 receptors are implicated in pain and inflammation, and their blockade may contribute to the analgesic effects of eperisone.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
Table 1: Inhibition of Spinal Reflexes and Neuronal Activity
| Parameter | Species | Preparation | Eperisone Dose/Concentration | Observed Effect | Reference |
| Tonic Motoneuron Reflex Activity | Cat | Anesthetized | 5 mg/kg i.v. | ~30% inhibition | [4] |
| Phasic Motoneuron Reflex Activity | Cat | Anesthetized | 5 mg/kg i.v. | ~70-100% inhibition | [4] |
| Ventral Root Potential (Monosynaptic) | Rat | Isolated Hemisected Spinal Cord | 25-200 µM | Dose-dependent depression | [6][12] |
| Ventral Root Potential (Polysynaptic) | Rat | Isolated Hemisected Spinal Cord | 25-200 µM | Dose-dependent depression | [6][12] |
| Spontaneous Gamma-Motoneuron Discharges | Cat | Spinal | 2.5-10 mg/kg i.v. | Reduced frequency | [3][13] |
Table 2: Receptor and Ion Channel Interactions
| Target | Species/System | Assay | Eperisone IC50/Dissociation Constant | Reference |
| Voltage-Gated Calcium Channels (ICa) | Snail Neuron | Voltage Clamp | IC50 = 0.348 mM | [14] |
| Inactivated Ca2+ Channels | Snail Neuron | Voltage Clamp | Kd = 0.070 mM | [14] |
| Human P2X7 Receptor | --- | Fluorescence Assay | IC50 = 12.6 nmol/L | [5][15] |
| Human P2X3 Receptor | --- | Fluorescence Assay | IC50 = 7.158 µmol/L | [5] |
| Sigma Receptors ((+)-[3H]3-PPP binding) | Rat Brain Membrane | Radioligand Binding | IC50 = 0.43 nM | [16] |
Detailed Experimental Protocols
In Vivo Recording of Spinal Reflexes in Anesthetized Cats
This protocol describes the general methodology for investigating the effects of eperisone on monosynaptic and polysynaptic reflexes in an in vivo cat model.
-
Animal Preparation: Adult cats are anesthetized, typically with urethane-chloralose.[4] A tracheal cannula is inserted for artificial respiration. The animal is mounted in a stereotaxic frame to ensure stability. A laminectomy is performed to expose the lumbar spinal cord.[17]
-
Nerve Preparation and Stimulation: The dorsal and ventral roots of the desired spinal segments (e.g., L6-S1) are carefully dissected. The dorsal roots are placed on stimulating electrodes for eliciting reflex responses.[17]
-
Electrophysiological Recording: Monosynaptic and polysynaptic reflex potentials are recorded from the corresponding ventral root using recording electrodes. The recorded signals are amplified, filtered, and displayed on an oscilloscope.
-
Drug Administration: this compound is administered intravenously (i.v.) at various doses.[3]
-
Data Analysis: The amplitude and latency of the mono- and polysynaptic components of the ventral root potentials are measured before and after drug administration to quantify the inhibitory effects of eperisone.
Isolated Hemisected Spinal Cord Preparation in Rats
This in vitro protocol allows for the direct investigation of eperisone's effects on the spinal cord circuitry, independent of supraspinal influences.
-
Tissue Preparation: Young rats (e.g., 6-day-old) are used.[6] The spinal cord is rapidly dissected out and placed in cold, oxygenated artificial cerebrospinal fluid (aCSF). A hemisection is performed to create an isolated hemisected spinal cord preparation.
-
Recording Chamber: The preparation is transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature.
-
Stimulation and Recording: The dorsal root is stimulated using a suction electrode, and the resulting ventral root potential is recorded from the corresponding ventral root, also with a suction electrode.[6][12]
-
Drug Application: this compound is added to the perfusing aCSF at known concentrations.
-
Data Analysis: The effects of eperisone on the different components of the ventral root potential (monosynaptic, polysynaptic) are quantified by measuring changes in their amplitude and area. Dose-response curves can be generated to determine the IC50 of eperisone's inhibitory effect.[12]
Visualizations
Signaling Pathways and Mechanisms
Caption: Core mechanism of this compound on spinal reflexes.
Experimental Workflow
Caption: Workflow for in vivo investigation of eperisone's effects.
Conclusion
This compound exerts its muscle relaxant effects through a sophisticated interplay of actions at the spinal level. Its primary mechanism involves the inhibition of both monosynaptic and polysynaptic reflexes, driven by the blockade of voltage-gated sodium and calcium channels and the suppression of gamma-efferent neuronal activity. The recent identification of its potent antagonism at P2X7 receptors adds another layer to its pharmacological profile, suggesting a role in modulating pain and inflammation. This in-depth guide, with its consolidated quantitative data, detailed experimental protocols, and clear visual representations, provides a valuable resource for researchers and drug development professionals seeking a comprehensive understanding of eperisone's mechanism of action on spinal reflexes. Further research into the precise contribution of each of these mechanisms will continue to refine our understanding of this clinically effective muscle relaxant.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Clinical experience with eperisone in the treatment of acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of eperisone-HCl on the stretch reflex in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]
- 6. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 9. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eperisone (hydrochloride) - MedChem Express [bioscience.co.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sigma receptor modulation of the muscle relaxant action of eperisone [pubmed.ncbi.nlm.nih.gov]
- 17. Propranolol, but not naloxone, enhances spinal reflex bladder activity and reduces pudendal inhibition in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Eperisone Hydrochloride: A Deep Dive into its Molecular Structure and Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eperisone (B1215868) hydrochloride is a centrally acting skeletal muscle relaxant that has been in clinical use for decades for the treatment of muscle spasticity and associated pain. Its multifaceted mechanism of action, which includes the inhibition of spinal reflexes, vasodilation, and, as more recently discovered, antagonism of the P2X7 receptor, makes it a compound of significant interest. This technical guide provides an in-depth analysis of the molecular structure-activity relationship (SAR) of eperisone hydrochloride, presenting available quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling pathways.
Molecular Structure and Physicochemical Properties
This compound, chemically known as 1-(4-ethylphenyl)-2-methyl-3-(1-piperidinyl)-1-propanone hydrochloride, is a synthetic compound belonging to the class of propiophenone (B1677668) derivatives.
-
IUPAC Name: 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one hydrochloride
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CAS Number: 56839-43-1
-
Molecular Formula: C₁₇H₂₅NO · HCl
-
Molecular Weight: 295.85 g/mol
The molecule possesses a chiral center at the C2 position of the propanone backbone, and the commercially available drug is a racemic mixture. The key structural features include:
-
An ethylphenyl group , which contributes to the lipophilicity of the molecule.
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A propanone linker with a methyl group at the α-position.
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A piperidine (B6355638) ring , a common feature in many centrally acting drugs, which influences its basicity and ability to cross the blood-brain barrier.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through a combination of actions on the central nervous system and the vasculature.
Inhibition of Spinal Cord Reflexes
A primary mechanism of eperisone is the suppression of mono- and polysynaptic reflexes in the spinal cord.[1] This action is thought to be mediated by the inhibition of voltage-gated sodium and calcium channels in neuronal membranes, leading to a reduction in neuronal excitability.[2] This, in turn, decreases the firing of gamma-motor neurons, resulting in muscle relaxation.
Vasodilation and Improved Muscle Blood Flow
This compound also exhibits vasodilatory effects by acting on vascular smooth muscle. This is attributed to its calcium channel blocking activity, which leads to relaxation of the vascular smooth muscle and an increase in blood flow.[2][3] Improved circulation in the affected muscles helps to alleviate pain and wash out metabolic byproducts.
P2X7 Receptor Antagonism
Recent research has identified this compound as a potent antagonist of the purinergic P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system. Its activation is linked to inflammatory processes and neuropathic pain. By blocking the P2X7 receptor, eperisone may exert analgesic and anti-inflammatory effects, contributing to its overall therapeutic profile.
Structure-Activity Relationship (SAR)
While a comprehensive SAR study on a wide range of eperisone analogs is not extensively available in the public domain, analysis of its structure and comparison with other centrally acting muscle relaxants and P2X7 receptor antagonists allow for some inferences.
The propiophenone core is crucial for its activity. Modifications to the ethylphenyl group can be expected to influence lipophilicity and, consequently, pharmacokinetic properties such as absorption and brain penetration. The methyl group at the α-position likely plays a role in the conformational preference of the molecule, which could be important for receptor binding. The piperidine ring is a key basic moiety that is likely protonated at physiological pH, facilitating interactions with acidic residues in the binding pockets of its target proteins.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound's activity.
| Target | Assay Type | Species | IC₅₀ | Reference |
| P2X7 Receptor | FLIPR-based Ca²⁺ influx | Human | 1.8 µM | Okada et al., 2024 |
| P2X7 Receptor | FLIPR-based Ca²⁺ influx | Mouse | 2.1 µM | Okada et al., 2024 |
| P2X7 Receptor | FLIPR-based Ca²⁺ influx | Rat | 3.0 µM | Okada et al., 2024 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the activity of this compound.
In Vitro P2X7 Receptor Antagonism Assay (FLIPR-based Calcium Influx)
This assay is used to determine the potency of a compound in blocking the P2X7 receptor-mediated influx of calcium.
Workflow:
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human, mouse, or rat P2X7 receptor are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. Different concentrations of this compound (or other test compounds) are then added to the wells.
-
Agonist Stimulation: After a pre-incubation period with the compound, the plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A P2X7 receptor agonist, such as 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP), is added to the wells to stimulate calcium influx.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The fluorescence data is analyzed to generate dose-response curves, from which the IC₅₀ values are calculated.
In Vivo Assessment of Muscle Relaxation (Rotarod Test)
The rotarod test is a common behavioral assay to evaluate the motor coordination and muscle relaxant effects of drugs in rodents.
Methodology:
-
Animal Acclimatization: Rodents (mice or rats) are acclimatized to the laboratory environment for several days before the experiment.
-
Training: The animals are trained to walk on a rotating rod (rotarod) at a constant or accelerating speed. Animals that can remain on the rod for a predetermined amount of time (e.g., 5 minutes) are selected for the study.
-
Drug Administration: The trained animals are randomly assigned to groups and administered either the vehicle control or different doses of this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Testing: At specific time points after drug administration, the animals are placed back on the rotarod, and the latency to fall off the rod is recorded.
-
Data Analysis: The mean latency to fall for each treatment group is calculated and compared to the vehicle control group to determine the effect of the drug on motor coordination. A significant decrease in the time spent on the rod indicates a muscle relaxant effect.
Electrophysiological Assessment of Spinal Reflex Inhibition
This method directly measures the effect of a drug on the excitability of spinal reflexes, such as the H-reflex (an electrical analogue of the monosynaptic stretch reflex).
Methodology:
-
Animal Preparation: Anesthetized animals (e.g., rats) are used. The sciatic nerve is dissected and prepared for stimulation. Recording electrodes are placed in the plantar muscles of the hind paw to record the muscle response (M-wave and H-reflex).
-
Stimulation Protocol: The sciatic nerve is stimulated with single electrical pulses of increasing intensity to determine the threshold for the M-wave and to elicit a clear H-reflex.
-
Baseline Recording: Baseline H-reflex amplitudes are recorded before drug administration.
-
Drug Administration: this compound is administered, typically intravenously, to allow for rapid assessment of its effects.
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Post-Drug Recording: The H-reflex is elicited and recorded at various time points after drug administration.
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Data Analysis: The amplitude of the H-reflex is measured and expressed as a percentage of the baseline amplitude. A dose-dependent reduction in the H-reflex amplitude indicates inhibition of the monosynaptic spinal reflex.
Conclusion and Future Directions
This compound is a valuable therapeutic agent with a well-established clinical profile. Its multifaceted mechanism of action, targeting both the central nervous system and the peripheral vasculature, and its recently identified role as a P2X7 receptor antagonist, highlight its complexity and potential for broader therapeutic applications.
Future research should focus on a more detailed exploration of the structure-activity relationships of eperisone analogs. The synthesis and evaluation of a focused library of compounds with systematic modifications to the ethylphenyl, propiophenone, and piperidine moieties would provide crucial insights into the key structural features required for optimal activity at its various targets. Such studies, coupled with advanced computational modeling, could pave the way for the design of next-generation muscle relaxants with improved efficacy, selectivity, and safety profiles. Furthermore, a deeper understanding of the interplay between its different mechanisms of action will be essential for fully elucidating its therapeutic effects and identifying new clinical opportunities.
References
discovery and synthesis of eperisone hydrochloride
An In-depth Technical Guide to the Discovery and Synthesis of Eperisone (B1215868) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eperisone hydrochloride is a centrally acting muscle relaxant that has been in clinical use for decades, primarily for treating muscle spasticity and associated pain. Initially, its mechanism was attributed to the inhibition of spinal reflexes and vasodilation. However, recent discoveries have revealed a more specific molecular target. This technical guide provides a comprehensive overview of the history, mechanism of action, and synthesis of this compound. It includes detailed experimental protocols for its synthesis, a compilation of relevant quantitative data, and diagrams illustrating its synthetic pathway and biological mechanism to serve as a resource for researchers and professionals in drug development.
Discovery and Development
This compound, chemically known as (RS)-1-(4-ethylphenyl)-2-methyl-3-(1-piperidinyl)-1-propanone hydrochloride, was first launched in Japan in 1983 by Eisai Co., Ltd.[1][2][3]. It was developed as a centrally acting muscle relaxant for the improvement of myotonic conditions and the treatment of spastic paralysis[1][2]. For over three decades, its precise biochemical mechanism of action remained largely unknown, though it was believed to act on the γ-motoneuron system in the spinal cord to suppress polysynaptic reflexes and inhibit afferent firing of muscle spindles[1]. The drug is also structurally related to tolperisone, another central muscle relaxant[1][4]. Racemic this compound is indicated for conditions such as neck-shoulder-arm syndrome, low back pain, and spasticity resulting from neurological conditions[5].
Mechanism of Action
This compound's therapeutic effects are multifaceted, involving actions on the central nervous system and the vasculature.[6][7]
-
Inhibition of Spinal Reflexes : The primary traditional view of its mechanism is the suppression of mono- and polysynaptic reflexes within the spinal cord.[6][8] It is believed to decrease the sensitivity of muscle spindles by inhibiting the spontaneous discharge of γ-motor neurons, which reduces the excitability of motor neurons that lead to muscle spasticity.[6][8][9]
-
Vasodilation and Improved Circulation : Eperisone exhibits vasodilatory properties by acting as a calcium channel antagonist at smooth muscle cell membranes.[7][8][9] This blocking of voltage-dependent calcium influx leads to the relaxation of vascular smooth muscles, improving blood circulation.[7][8] This is particularly beneficial as muscle contracture can compress blood vessels, leading to ischemia and pain.[8]
-
P2X7 Receptor Antagonism : For nearly 40 years, the specific molecular target of eperisone was unknown.[1] Recent research has identified this compound as a potent antagonist of the purinergic P2X7 receptor, with an IC50 of 15 nmol/L.[1] This discovery repositions eperisone as a potential therapeutic for neuropathic pain and other conditions where P2X7 receptors are implicated.[1][3] The drug shows high selectivity for the P2X7 receptor subtype.[1][3]
-
GABAergic Inhibition : The drug also appears to enhance GABAergic inhibition, which is a major inhibitory pathway in the central nervous system.[6] This action contributes to stabilizing neural activity and reducing motor neuron excitability.[6]
Synthesis of this compound
The most common and industrially applied synthesis of this compound is via a Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a secondary amine, in this case, piperidine (B6355638).
The primary route involves reacting 4-ethylpropiophenone, formaldehyde (often in the form of paraformaldehyde), and piperidine hydrochloride in a suitable solvent like isopropanol (B130326).[10][11][12][13]
Several alternative synthetic pathways have also been described[10]:
-
Reaction of 4-ethyl-α-methyl-β-chloropropiophenone with piperidine.
-
Cyclization of 4-ethyl-α-methyl-β-amino-propiophenone with 1,5-dibromopentane.
-
A Friedel-Crafts reaction of ethylbenzene (B125841) with 3-piperidinoisobutyryl chloride using an AlCl3 catalyst.
-
Condensation of 4-ethyl-α-methylenepropiophenone with piperidine.
Experimental Protocols
The following protocols are synthesized from published methodologies, primarily patent literature, describing the Mannich reaction approach.[11][12][14]
Preparation of Piperidine Hydrochloride (Optional First Step)
-
Reactants : 21 parts piperidine, 28 parts absolute ethanol (B145695), 34 parts concentrated hydrochloric acid (>37%).
-
Procedure :
-
Charge piperidine and absolute ethanol into a suitable reaction vessel and begin stirring.
-
Add concentrated hydrochloric acid dropwise, maintaining the reaction temperature below 90°C.
-
Continue the reaction until the pH of the mixture is between 2 and 5.
-
Once the reaction is complete, recover the ethanol via distillation.
-
Cool the remaining mixture to 8-10°C to induce crystallization.
-
Isolate the piperidine hydrochloride crystals by centrifugation.
-
Synthesis of this compound (One-Pot Method)
-
Reactants : 36 parts 4-ethylpropiophenone, 7.2 parts paraformaldehyde, 27 parts piperidine hydrochloride, 16 parts isopropanol.
-
Procedure :
-
Sequentially charge the isopropanol, 4-ethylpropiophenone, piperidine hydrochloride, and paraformaldehyde into a reactor.
-
Stir the mixture to ensure homogeneity.
-
Heat the mixture to reflux (approximately 95-100°C) and maintain for 5-6 hours.
-
After the reaction is complete, distill a portion of the isopropanol (approx. 7 parts) from the reaction mixture.
-
Add an anti-solvent, such as isopropyl ether (approx. 55 parts), to the concentrated mixture to induce crystallization of the product.
-
Cool the slurry to 8-10°C to maximize crystal formation.
-
Isolate the crude this compound product by centrifugation.
-
Purification of this compound
-
Reactants : Crude this compound, absolute ethanol, acetone (B3395972), activated carbon.
-
Procedure :
-
Take the crude this compound and dissolve it in a mixture of absolute ethanol (approx. 60 parts) and acetone (approx. 66 parts) with stirring.
-
Add activated carbon (approx. 1 part) to the solution.
-
Heat the mixture to reflux (57-60°C) for 30 minutes for decolorization.
-
Perform a hot filtration to remove the activated carbon.
-
Cool the filtrate to 8-10°C and allow it to stand for approximately 16 hours for crystallization.
-
Isolate the purified crystals by centrifugation.
-
Dry the final product at 35-40°C for 3 hours to obtain pure this compound.
-
Quantitative Data
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₂₅NO·HCl | [4] |
| Molecular Weight | 295.85 g/mol | [4][15] |
| CAS Number | 56839-43-1 | [4][15] |
| Melting Point | 165-167°C; 171°C | [15][16] |
| Appearance | White crystalline powder | [16] |
| Solubility | Freely soluble in methanol, ethanol, distilled water; Soluble in 0.1 N HCl, chloroform | [16] |
| UV λmax | 261.4 nm (in water); 257 nm | [17][18] |
Table 2: Synthesis and Purity Data
| Parameter | Value | Reference(s) |
| Typical Yield | 87% - 89% | [12] |
| Purity (Post-Refining) | ≥99.0% (typically 99.3% - 99.5%) | [12] |
| Purity (Commercial) | ≥98% | [4] |
Table 3: Pharmacokinetic Parameters (Human Oral Administration)
| Parameter | Value | Reference(s) |
| Time to Peak (Tmax) | 1.6 - 1.9 hours | [9] |
| Elimination Half-life (t½) | 1.6 - 1.8 hours; 3.81 hours | [9][19] |
| Apparent Clearance (CL/F) | 39.24 x 10³ L/h | [19] |
| Apparent Volume of Distribution (Vz/F) | 197.23 x 10³ L | [19] |
| Relative Bioavailability (Osmotic vs. IR) | 109.7% | [20] |
Table 4: Analytical and Biological Activity Data
| Parameter | Method | Value | Reference(s) |
| Biological Activity (IC₅₀) | P2X7 Receptor Antagonism | 15 nmol/L | [1] |
| Linearity Range (HPLC) | RP-HPLC | 30-120 µg/mL | [21] |
| Linearity Range (UV) | UV Spectrophotometry | 2-20 µg/mL | [17] |
| Retention Time (HPLC) | RP-HPLC | 3.6 min; 3.84 min | [18][21] |
| Limit of Detection (LOD) | LC-ESI-MS/MS (in plasma) | 0.01 ng/mL | [20] |
References
- 1. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]
- 2. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. US20110281911A1 - Novel forms of eperisone - Google Patents [patents.google.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. mims.com [mims.com]
- 10. Production Method of this compound - Chempedia - LookChem [lookchem.com]
- 11. This compound production method - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN106588817A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 13. KR20140067368A - Process for preparing this compound - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
- 15. This compound | 56839-43-1 | FE22701 | Biosynth [biosynth.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijraset.com [ijraset.com]
- 19. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 20. Comparative pharmacokinetics of osmotic-controlled and immediate-release Eperisone tablet formulation in healthy human subjects using a sensitive plasma LC-ESI-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. japer.in [japer.in]
Eperisone Hydrochloride's Effects on Vascular Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eperisone (B1215868) hydrochloride, a centrally acting muscle relaxant, also exhibits direct effects on vascular smooth muscle, leading to vasodilation. This technical guide provides a comprehensive overview of the current understanding of eperisone's mechanisms of action on vascular smooth muscle cells. The primary mechanism appears to be the blockade of voltage-dependent calcium channels, supplemented by interactions with various G-protein coupled receptors. This document summarizes the available quantitative and qualitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. While the vasodilatory properties of eperisone are established, this guide also highlights areas where further quantitative research is needed to fully elucidate its vascular pharmacology.
Core Mechanism of Action on Vascular Smooth Muscle
Eperisone hydrochloride induces relaxation of vascular smooth muscle, contributing to its overall therapeutic effect of improving circulation.[1][2][3][4] The primary mechanisms underlying this vasodilation are believed to be:
-
Calcium Channel Antagonism: Eperisone acts as a calcium channel antagonist, inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[5][6] This is a critical step in preventing the initiation and maintenance of muscle contraction. Specifically, it has been shown to block voltage-dependent calcium influx.[1][5]
-
Receptor Blockade: In addition to its effects on calcium channels, eperisone has been shown to block several postjunctional receptors on vascular smooth muscle, including α1- and α2-adrenergic, muscarinic, and serotonergic receptors.[2][6] By antagonizing these receptors, eperisone can inhibit the contractile responses induced by their respective agonists, such as norepinephrine (B1679862) and serotonin (B10506).
There is currently limited direct evidence to suggest a significant role for the Rho-kinase or phosphodiesterase signaling pathways in eperisone's vasodilatory effects.
Quantitative Data on Vascular Effects
The available quantitative data on the effects of eperisone on vascular smooth muscle is limited. Most studies describe its effects in a qualitative or semi-quantitative manner.
| Vascular Preparation | Contractile Agent | Eperisone Effect | Concentration/Dosage | Source |
| Guinea-pig basilar artery | High Potassium (K+) | Dose-dependent inhibition of contraction | > 1 µM | [1] |
| Guinea-pig basilar artery | 5-Hydroxytryptamine (Serotonin) | Dose-dependent inhibition of contraction | > 1 µM | [1] |
| Dog saphenous artery and vein | Norepinephrine | Attenuation of contraction | Not specified | [2][6] |
| Dog saphenous artery | Serotonin | Attenuation of contraction | Not specified | [2][6] |
| Dog saphenous artery and vein | Acetylcholine | Relaxation of pre-contracted tissue | Not specified | [2][6] |
| Dog saphenous artery and vein | Potassium (K+) | Relaxation of pre-contracted tissue | Not specified | [2][6] |
| Dog saphenous artery and vein | Barium (Ba2+) | Relaxation of pre-contracted tissue | Not specified | [2][6] |
Signaling Pathways
The vasodilatory effect of eperisone on vascular smooth muscle is primarily understood through its interference with calcium-dependent contraction pathways.
Inhibition of Calcium-Dependent Contraction
Vascular smooth muscle contraction is fundamentally dependent on an increase in intracellular calcium concentration ([Ca2+]i). Eperisone's primary mechanism involves the blockade of voltage-dependent calcium channels, thus reducing the influx of extracellular Ca2+ that is necessary for sustained contraction.
Antagonism of Receptor-Mediated Contraction
Agonists such as norepinephrine and serotonin induce vascular smooth muscle contraction by binding to their respective G-protein coupled receptors (GPCRs). This initiates a signaling cascade that leads to the production of inositol (B14025) trisphosphate (IP3), which in turn stimulates the release of Ca2+ from the sarcoplasmic reticulum (SR), and diacylglycerol (DAG), which activates protein kinase C (PKC). Eperisone's ability to block these receptors prevents the initiation of this cascade.
Experimental Protocols
The following sections outline the general methodologies employed in the studies cited. Detailed, eperisone-specific protocols with optimized parameters are not extensively published.
Isometric Tension Studies in Isolated Arterial Rings (Organ Bath)
This ex vivo technique is fundamental for assessing the contractile and relaxant properties of vascular smooth muscle.
Objective: To measure the effect of eperisone on the contractility of isolated arterial segments.
General Protocol:
-
Tissue Preparation:
-
A blood vessel (e.g., thoracic aorta, basilar artery) is carefully excised from a laboratory animal (e.g., rat, guinea pig).
-
The vessel is cleaned of adherent connective and adipose tissue and cut into rings of 2-4 mm in length.
-
In some experiments, the endothelium is denuded by gently rubbing the intimal surface.
-
-
Mounting:
-
The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
-
Equilibration and Pre-contraction:
-
The rings are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
A stable contraction is induced by adding a vasoconstrictor agent (e.g., high concentration of KCl, phenylephrine, serotonin).
-
-
Drug Application:
-
Once a stable plateau of contraction is achieved, eperisone is added to the organ bath in a cumulative or non-cumulative manner, and the resulting relaxation is recorded.
-
-
Data Analysis:
-
The relaxation response is typically expressed as a percentage of the pre-contraction tension.
-
Dose-response curves can be generated to determine parameters such as EC50 or IC50.
-
Electrophysiology (Patch-Clamp Technique)
The patch-clamp technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells.
Objective: To characterize the effects of eperisone on voltage-gated calcium channels.
General Protocol:
-
Cell Isolation:
-
Vascular smooth muscle cells are enzymatically dissociated from a blood vessel.
-
-
Recording:
-
A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal.
-
The whole-cell configuration is typically used, where the membrane patch under the pipette is ruptured, allowing electrical access to the entire cell.
-
-
Voltage Clamp:
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Depolarizing voltage steps are applied to activate voltage-gated calcium channels, and the resulting inward calcium currents are recorded.
-
-
Drug Perfusion:
-
Eperisone is applied to the cell via the perfusion system, and its effect on the amplitude and kinetics of the calcium currents is measured.
-
-
Data Analysis:
-
The inhibition of the calcium current by eperisone can be quantified, and dose-response curves can be constructed to determine the IC50.
-
Intracellular Calcium Imaging
This technique allows for the visualization and quantification of changes in intracellular calcium concentration in response to stimuli.
Objective: To determine the effect of eperisone on intracellular calcium levels in vascular smooth muscle cells.
General Protocol:
-
Cell Preparation and Loading:
-
Isolated vascular smooth muscle cells are plated on a coverslip.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
-
Imaging:
-
The coverslip is mounted on the stage of a fluorescence microscope.
-
The cells are excited at appropriate wavelengths, and the emitted fluorescence is captured by a camera. The ratio of fluorescence at two different excitation or emission wavelengths is often used to calculate the intracellular calcium concentration.
-
-
Stimulation and Drug Application:
-
A baseline fluorescence is recorded.
-
The cells are stimulated with a vasoconstrictor to induce an increase in intracellular calcium.
-
Eperisone is then added, and its effect on the elevated calcium levels or its ability to inhibit a subsequent stimulus-induced calcium increase is monitored.
-
-
Data Analysis:
-
Changes in fluorescence intensity or ratio are used to quantify changes in intracellular calcium concentration over time.
-
Conclusion and Future Directions
This compound's vasodilatory action on vascular smooth muscle is a key component of its therapeutic profile. The available evidence strongly points to the blockade of voltage-dependent calcium channels and antagonism at several key vasoconstrictor receptors as the primary mechanisms. However, to fully characterize its vascular pharmacology, further research is warranted in the following areas:
-
Quantitative Dose-Response Studies: There is a need for detailed dose-response studies in various vascular beds (e.g., aorta, mesenteric arteries) to determine the IC50 values of eperisone against different vasoconstrictors.
-
Calcium Channel Subtype Specificity: Investigating the specific subtypes of voltage-gated calcium channels (e.g., L-type, T-type) that are targeted by eperisone in vascular smooth muscle would provide a more refined understanding of its mechanism.
-
Investigation of Other Signaling Pathways: Although not currently implicated, studies to definitively rule out or confirm the involvement of the Rho-kinase and phosphodiesterase pathways would be valuable.
-
Detailed Protocol Publication: The publication of detailed, optimized protocols for studying eperisone's effects using modern techniques would facilitate reproducibility and further research in this area.
This guide provides a solid foundation for understanding the vascular effects of this compound, while also highlighting the opportunities for future research to build upon this knowledge.
References
- 1. Eperisone, an antispastic agent, possesses vasodilating actions on the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of eperisone on isolated dog saphenous arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Mechanisms of action of eperisone on isolated dog saphenous arteries and veins. | Semantic Scholar [semanticscholar.org]
In Vitro Investigation of Eperisone Hydrochloride's Antispasmodic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eperisone (B1215868) hydrochloride is a centrally acting muscle relaxant with vasodilatory properties, utilized in the treatment of muscle spasms and spasticity. This technical guide provides an in-depth overview of the in vitro pharmacological properties of eperisone hydrochloride, focusing on its antispasmodic effects. We present a compilation of quantitative data from various studies, detail the experimental protocols for key assays, and illustrate the underlying molecular mechanisms and experimental workflows through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of muscle relaxants and antispasmodic agents.
Introduction
This compound exerts its therapeutic effects through a multi-faceted mechanism of action. Primarily, it functions by inhibiting the vicious cycle of muscle spasm and pain. While its central effects on the spinal cord play a significant role, its direct actions on vascular and other smooth muscles contribute to its overall pharmacological profile. This guide focuses on the in vitro evidence that elucidates the direct antispasmodic and vasodilatory properties of this compound.
Quantitative Data on In Vitro Activities
The following table summarizes the key quantitative parameters of this compound's activity from various in vitro studies. This data provides a comparative overview of its potency across different molecular targets and experimental models.
| Target/Assay | Preparation | Parameter | Value | Reference |
| P2X7 Receptor | Human P2X7 | IC50 | 12.6 nmol/L | [1][2] |
| Sigma-1 Receptor | Rat Brain Membranes | IC50 | 0.43 nM | [3] |
| Voltage-Gated Ca²⁺ Current (ICa) | Snail Neuron (Achatina fulica) | IC50 | 0.348 mM | [4] |
| K⁺-induced Contraction | Guinea-Pig Basilar Artery | Inhibition | Dose-dependent (starting from 1 µM) | [5] |
| 5-HT-induced Contraction | Guinea-Pig Basilar Artery | Inhibition | Dose-dependent (starting from 1 µM) | [5] |
Key Mechanisms of Antispasmodic Action
This compound's antispasmodic effects are attributed to its interaction with several key molecular targets involved in smooth muscle contraction.
Calcium Channel Antagonism
Eperisone acts as a calcium channel antagonist, inhibiting the influx of extracellular calcium into smooth muscle cells. This is a crucial mechanism for its vasodilatory and antispasmodic effects[6][7]. By blocking voltage-dependent calcium channels, eperisone prevents the initial trigger for the contractile machinery[5][8].
Voltage-Gated Sodium Channel Blockade
The drug also exhibits an inhibitory effect on voltage-gated sodium channels[9]. This action contributes to the stabilization of cell membranes and a reduction in neuronal excitability, which can indirectly modulate smooth muscle tone.
P2X7 Receptor Antagonism
Recent studies have identified eperisone as a potent and selective antagonist of the P2X7 receptor[1][10]. The P2X7 receptor is an ATP-gated ion channel involved in inflammatory and pain signaling. Its antagonism by eperisone may contribute to the drug's analgesic and muscle relaxant properties.
Sigma-1 Receptor Modulation
Eperisone demonstrates high-affinity binding to sigma-1 receptors[3]. These receptors are intracellular chaperones that modulate a variety of signaling pathways, including those involved in pain perception and motor control.
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize the antispasmodic properties of this compound.
Isolated Tissue Bath Studies (General Protocol)
Isolated tissue bath experiments are fundamental for assessing the direct effects of a drug on smooth muscle contractility.
4.1.1. Tissue Preparation:
-
Male guinea pigs (250-350 g) are euthanized by cervical dislocation.
-
The desired tissue (e.g., ileum, aorta, basilar artery) is carefully dissected and placed in a petri dish containing a physiological salt solution (e.g., Krebs-Henseleit solution) at room temperature.
-
The tissue is cleaned of adherent connective and fatty tissues.
-
For vascular preparations, the endothelium may be removed by gently rubbing the intimal surface with a small wire or wooden stick.
-
The tissue is cut into segments or helical strips of appropriate size (e.g., 2-3 cm long for ileum, 2-3 mm wide and 10-15 mm long for aortic strips).
4.1.2. Experimental Setup:
-
The tissue preparation is mounted in an organ bath (typically 10-20 mL capacity) containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
One end of the tissue is fixed to a stationary hook, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 g for guinea pig ileum, 2 g for rat aorta). During this period, the bathing solution is changed every 15-20 minutes.
4.1.3. Contraction and Relaxation Studies:
-
After equilibration, the tissue is contracted by adding a spasmogen (agonist) to the organ bath. Common spasmogens include:
-
Potassium Chloride (KCl): High concentrations (e.g., 40-80 mM) cause depolarization-induced contraction by opening voltage-gated calcium channels.
-
Acetylcholine (ACh) or Carbachol: These are muscarinic receptor agonists that induce contraction in various smooth muscles, including the ileum and trachea.
-
Norepinephrine or Phenylephrine: These are adrenergic receptor agonists used to contract vascular smooth muscle.
-
5-Hydroxytryptamine (5-HT): A potent vasoconstrictor.
-
-
Once a stable contraction plateau is reached, this compound is added cumulatively in increasing concentrations to the bath to obtain a concentration-response curve for relaxation.
-
To study the inhibitory effect on agonist-induced contractions, the tissue is pre-incubated with this compound for a specific period (e.g., 15-30 minutes) before the addition of the spasmogen.
4.1.4. Data Analysis:
-
The relaxation is expressed as a percentage of the pre-contraction induced by the agonist.
-
The inhibitory effect is expressed as a percentage of the contraction in the absence of the antagonist.
-
IC50 values (the concentration of the drug that causes 50% of the maximal inhibitory effect) are calculated from the concentration-response curves.
Receptor Binding Assays
4.2.1. Sigma-1 Receptor Binding Assay:
-
Membrane Preparation: Rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of this compound.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition binding curve.
P2X7 Receptor Antagonism Assay (Fluorescence-based)
-
Cell Culture: A cell line stably expressing the human P2X7 receptor is used.
-
Assay Procedure: The cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound at various concentrations is pre-incubated with the cells.
-
The P2X7 receptor is then activated by adding a specific agonist (e.g., BzATP).
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of eperisone is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC50 value is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in eperisone's antispasmodic action and a typical experimental workflow.
Caption: Molecular mechanisms of this compound's antispasmodic action.
Caption: Workflow for isolated tissue bath experiments.
Conclusion
The in vitro data presented in this guide demonstrate that this compound possesses significant antispasmodic properties mediated through multiple mechanisms, including the blockade of voltage-gated calcium and sodium channels, and antagonism of P2X7 and sigma-1 receptors. These direct effects on smooth muscle and neuronal excitability complement its centrally mediated muscle relaxant actions. Further research focusing on the specific contributions of each of these mechanisms to its overall therapeutic effect in different types of muscle spasms is warranted. This comprehensive overview of the in vitro pharmacology of this compound provides a valuable resource for the scientific community engaged in the research and development of novel antispasmodic therapies.
References
- 1. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Sigma receptor modulation of the muscle relaxant action of eperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eperisone, an antispastic agent, possesses vasodilating actions on the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. droracle.ai [droracle.ai]
- 8. Calcium antagonism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eperisone (B1215868) hydrochloride is a centrally acting skeletal muscle relaxant with a multifaceted pharmacological profile. This document provides an in-depth technical overview of its primary molecular targets, summarizing key quantitative data, outlining experimental methodologies used for their identification, and illustrating the associated signaling pathways. Eperisone's therapeutic effects are primarily attributed to its actions on voltage-gated ion channels, purinergic receptors, and the modulation of spinal cord reflexes, contributing to both myorelaxant and analgesic properties.
Core Pharmacological Mechanisms
Eperisone hydrochloride exerts its effects through a combination of central and peripheral actions. The principal mechanisms include the inhibition of mono- and polysynaptic reflexes in the spinal cord, vasodilation, and direct modulation of ion channels and receptors.[1][2] This multimodal action allows for muscle relaxation with a comparatively low incidence of sedation.[3]
Primary Molecular Targets
Voltage-Gated Ion Channels
A significant component of eperisone's mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs).[4][5] This inhibition reduces neuronal excitability and is a key contributor to its muscle relaxant and analgesic effects.[6][7]
-
Voltage-Gated Sodium Channels (VGSCs): By blocking VGSCs, eperisone inhibits the initiation and conduction of nerve impulses, which contributes to the suppression of pain signals and a reduction in motor neuron excitability.[1][6]
-
Voltage-Gated Calcium Channels (VGCCs): Eperisone inhibits the influx of calcium ions into neuronal and muscle cells.[1][4] This action has two major consequences:
P2X7 Receptor
Recent research has identified eperisone as a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and neuropathic pain.[12][13] This finding suggests a novel mechanism for eperisone's analgesic effects, distinct from its classical muscle relaxant properties.[12][14] The antagonism of P2X7 receptors may contribute to the reduction of pain by modulating neuroinflammatory processes.[13]
Spinal Cord and Supraspinal Structures
Eperisone acts as a centrally acting muscle relaxant by depressing mono- and polysynaptic reflexes within the spinal cord.[1][11] It is believed to act on the γ-motoneuron system, reducing the firing of muscle spindles and thereby decreasing muscle tone.[8][12] This central action is a primary contributor to its efficacy in treating spasticity.[11]
GABAergic System
Eperisone has been reported to enhance GABAergic inhibition, a key inhibitory neurotransmitter system in the central nervous system.[1] The enhancement of GABAergic activity would contribute to the overall reduction in motor neuron excitability and muscle spasticity.[1] The precise molecular target within the GABAergic system for direct interaction remains to be fully elucidated.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the interaction of eperisone with its primary targets.
| Target | Ligand | Assay Type | Species | Value Type | Value | Reference |
| P2X7 Receptor | Eperisone | Fluorescence Assay | Human | IC50 | 12.6 nmol/L | [12][14] |
| P2X3 Receptor | Eperisone | Fluorescence Assay | Human | IC50 | >569-fold selective for P2X7 | [12] |
| Calcium Current (ICa) | Eperisone | Voltage Clamp | Snail | IC50 | 0.348 mM | [10] |
| Inactivated Ca2+ Channel | Eperisone | Voltage Clamp | Snail | Kd | 0.070 mM | [10] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.
Caption: Mechanism of Action of this compound.
Experimental Protocols
This section details the general methodologies employed in the characterization of eperisone's pharmacological targets.
P2X Receptor Antagonism Assay
Objective: To determine the inhibitory activity of eperisone against P2X receptor subtypes.
Methodology: A fluorescence-based assay is a common method.[12]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the target human P2X receptor subtype (e.g., P2X7) are cultured under standard conditions.
-
Assay Preparation: Cells are seeded into 96- or 384-well plates. On the day of the assay, the growth medium is replaced with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescent Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells, followed by an incubation period to allow for de-esterification.
-
Compound Addition: this compound, dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations, is added to the wells.
-
Agonist Stimulation and Signal Detection: A P2X receptor agonist (e.g., BzATP for P2X7) is added to stimulate calcium influx through the activated channels. The change in fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. The inhibitory effect of eperisone is calculated relative to control wells (with and without agonist). IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for P2X7 Receptor Antagonism Assay.
Electrophysiological Recording of Ion Channel Activity
Objective: To measure the direct effects of eperisone on the function of voltage-gated ion channels.
Methodology: Whole-cell patch-clamp and voltage-clamp techniques are the gold standard for this purpose.[5][10][15][16]
-
Preparation: The experiment can be performed on isolated neurons or cells expressing the ion channel of interest.[5][10]
-
Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane. A high-resistance seal (giga-seal) is formed between the pipette tip and the membrane.[17]
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing for electrical access to the entire cell.[17]
-
Voltage Clamp: The cell membrane potential is held at a specific voltage by the patch-clamp amplifier. Depolarizing voltage steps are applied to activate voltage-gated channels.
-
Current Recording: The amplifier records the ionic currents flowing through the channels that open in response to the voltage steps.
-
Drug Application: Eperisone is applied to the cell via the perfusion system at known concentrations.
-
Data Analysis: The effect of eperisone on the amplitude and kinetics of the recorded currents is quantified. Concentration-response curves are generated to determine the IC50 for channel block. The voltage-dependence of the block can also be investigated by applying the drug at different holding potentials.[10]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Eperisone - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and Non-Steroid Anti-Inflammatory Drugs (NSAIDs) for Acute Non-Specific Back Pain with Muscle Spasm: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mims.com [mims.com]
- 9. Eperisone, an antispastic agent, possesses vasodilating actions on the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. acnp.org [acnp.org]
- 16. criver.com [criver.com]
- 17. Electrophysiology - Wikipedia [en.wikipedia.org]
Initial Studies on the Analgesic Action of Eperisone Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eperisone (B1215868) hydrochloride is a centrally acting muscle relaxant that has demonstrated significant analgesic effects in various musculoskeletal pain states. Its primary therapeutic applications include the treatment of muscle stiffness, spasticity, and associated pain. This technical guide provides an in-depth analysis of the initial preclinical studies that elucidated the core mechanisms of eperisone's analgesic action. The following sections detail the experimental protocols, present quantitative data from these foundational studies, and visualize the key signaling pathways and experimental workflows.
Core Mechanisms of Analgesic Action
Initial research identified a multi-faceted mechanism of action for eperisone hydrochloride, contributing to its overall analgesic and muscle relaxant properties. The primary mechanisms include:
-
Inhibition of Spinal Reflexes: Eperisone effectively suppresses both monosynaptic and polysynaptic reflexes within the spinal cord, thereby reducing the excitability of motor neurons and interrupting the pain-spasm-pain cycle.
-
Blockade of Voltage-Gated Ion Channels: The drug exhibits inhibitory effects on voltage-gated sodium (Na+) and calcium (Ca2+) channels in neuronal tissues. This action is believed to underlie its ability to dampen neuronal hyperexcitability and inhibit neurotransmitter release from primary afferent terminals.
-
Vasodilation and Improved Blood Flow: Eperisone induces relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow. This effect can help to alleviate pain caused by ischemia in contracted muscles.
-
Antagonism of P2X7 Receptors: Recent studies have revealed that eperisone is a potent antagonist of the P2X7 receptor, an ion channel involved in inflammation and neuropathic pain signaling.
Experimental Protocols and Quantitative Data
The following tables summarize the key experimental protocols and quantitative findings from initial preclinical studies on this compound.
Table 1: Inhibition of Spinal Reflexes and Neuronal Activity
| Experiment | Experimental Model | Methodology | Key Findings | Reference |
| Experimental Rigidity | Intercollicular decerebrate and anemic decerebrate rigidity in rats | Electromyography (EMG) spikes were recorded from the gastrocnemius muscle. Eperisone (as EMPP) was administered intravenously. | Eperisone at 1.25 - 10 mg/kg i.v. reduced EMG spikes, indicating a muscle relaxant effect on experimental rigidity. | [1] |
| Spinal Reflex Inhibition | α-chloralose anesthetized cats | The flexor reflex was evoked by stimulating the central end of the severed tibial nerve. The patellar reflex (monosynaptic) was elicited by tapping the patellar tendon. Eperisone (as EMPP) was administered intravenously. | Eperisone at 2.5 - 10 mg/kg i.v. caused a dose-related inhibition of the polysynaptic flexor reflex with little to no effect on the monosynaptic patellar reflex. | [1] |
| Spinal Cord Potentials | Spinal cats | Monosynaptic and polysynaptic reflex potentials were recorded from the ventral root (L7 or S1) following stimulation of the dorsal root. Dorsal root reflex potentials were also recorded. Eperisone (as EMPP) was administered intravenously. | Eperisone at 2.5 - 10 mg/kg i.v. inhibited both monosynaptic and polysynaptic reflex potentials to a similar extent and also depressed the dorsal root reflex potential. | [1] |
| Gamma-Motoneuron Activity | Spinal cats | Spontaneous gamma-motoneuron discharges were recorded from thin filaments of the L7 or S1 ventral root. | Eperisone (as EMPP) reduced the frequency of spontaneous gamma-motoneuron discharges. | [1] |
| Muscle Spindle Afferents | Healthy human volunteers | Single-unit afferent discharges from muscle spindles were recorded microneurographically from the median or tibial nerve. | Oral administration of 150-300 mg of eperisone (as EMPP) suppressed the frequency of spontaneous afferent discharges and the dynamic and static responses of the muscle spindle to stretch. | |
| Stretch Reflex | Cats anesthetized with urethane-chloralose | Reflex activity from muscle stretches was recorded from the split ventral root and analyzed using a cross-correlation histogram. | Eperisone at 5 mg/kg i.v. weakly inhibited tonic motoneuron reflex activity (~30%) and moderately to completely inhibited phasic motoneuron activity (~70-100%). | [2] |
Table 2: Voltage-Gated Ion Channel Blockade
| Experiment | Experimental Model | Methodology | Key Findings | Reference |
| Voltage-Gated Na+ and Ca2+ Channel Blockade | Isolated hemisected spinal cord of 6-day-old rats; Dorsal root ganglion cells | Ventral root potentials were recorded. Whole-cell patch-clamp was used to measure voltage-gated sodium channel conductance in dorsal root ganglion cells. | Eperisone (25-200 µM) dose-dependently depressed the ventral root potential. It also depressed voltage-gated sodium channel conductance and had a marked effect on voltage-gated calcium channels. | [3] |
| Voltage-Gated Ca2+ Channel Blockade | Identified neuron of Achatina fulica (snail) | Voltage-clamp technique was used to measure the effects on calcium current (ICa). | Eperisone inhibited ICa in a dose-dependent manner with an IC50 of 0.348 mM at a holding voltage of -50 mV. It showed a higher affinity for inactivated Ca2+ channels (dissociation constant = 0.070 mM). | [4] |
Table 3: P2X7 Receptor Antagonism
| Experiment | Experimental Model | Methodology | Key Findings | Reference |
| P2X7 Receptor Antagonism | Recombinant human and mouse P2X7 receptors expressed in cells. | Fluorescence-based assay (e.g., YO-PRO-1 uptake assay) to measure ion channel activity upon agonist stimulation. | Eperisone is a potent antagonist of the human P2X7 receptor with an IC50 of 12.6 nmol/L. It showed high selectivity (>569-fold) for the P2X7 subtype over P2X1-5 receptors. | [5][6] |
Visualizations: Signaling Pathways and Experimental Workflows
Analgesic Signaling Pathway of this compound
Caption: Proposed analgesic signaling pathway of this compound.
Experimental Workflow for Spinal Reflex Inhibition Studies
Caption: Workflow for studying eperisone's effect on spinal reflexes.
Experimental Workflow for Ion Channel Blockade Studies
Caption: Workflow for assessing eperisone's effect on ion channels.
Conclusion
The initial preclinical studies on this compound established its role as a centrally acting muscle relaxant with significant analgesic properties. These foundational experiments demonstrated that eperisone's analgesic effects are not due to a single mechanism but rather a combination of spinal reflex inhibition, blockade of voltage-gated sodium and calcium channels, and antagonism of P2X7 receptors. This multi-target action effectively interrupts the cycle of pain and muscle spasm, providing a strong rationale for its clinical use in painful musculoskeletal conditions. The detailed methodologies and quantitative data from these early investigations have been crucial for understanding the pharmacological profile of eperisone and have guided its subsequent clinical development.
References
- 1. droracle.ai [droracle.ai]
- 2. Long-lasting muscle relaxant activity of this compound after percutaneous administration in rats. | Semantic Scholar [semanticscholar.org]
- 3. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. mims.com [mims.com]
- 6. This compound, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Eperisone Hydrochloride in Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides detailed protocols and comparative data for the quantification of eperisone (B1215868) hydrochloride in human plasma using High-Performance Liquid Chromatography (HPLC), primarily coupled with mass spectrometry. Eperisone hydrochloride is a centrally acting muscle relaxant characterized by extensive first-pass metabolism and consequently low plasma concentrations, necessitating highly sensitive and specific analytical methods for pharmacokinetic studies.[1][2] This application note details two validated liquid chromatography-mass spectrometry (LC-MS) methods, summarizing their performance characteristics and providing step-by-step experimental protocols for sample preparation, chromatographic separation, and analysis.
Introduction
This compound, chemically known as 4'-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride, is an antispasmodic agent used to treat conditions associated with muscle stiffness and spasticity.[2][3] Due to its significant first-pass metabolism, plasma concentrations of eperisone are typically very low.[4] Therefore, robust and sensitive bioanalytical methods are crucial for accurately determining its pharmacokinetic profile. This note describes HPLC-based methods, particularly LC-tandem mass spectrometry (LC-MS/MS), which offer excellent specificity, speed, and sensitivity for quantifying eperisone in biological matrices like plasma.[1]
Comparative Methodologies
Two primary LC-MS/MS methods are detailed below, both demonstrating high sensitivity and reliability for eperisone quantification in human plasma. Method 1 utilizes tandem mass spectrometry (MS/MS) for detection, offering high specificity, while Method 2 employs a single-quadrupole mass spectrometer (MS).
Data Presentation: Quantitative Method Parameters
The performance characteristics of two prominent methods are summarized in the table below for easy comparison.
| Parameter | Method 1 (LC-MS/MS)[1][5] | Method 2 (LC-ESI-MS)[4] |
| Detection Method | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Internal Standard (IS) | Tolperisone | Buflomedil |
| Linearity Range | 0.01 - 10.0 ng/mL | 0.02 - 20 ng/mL |
| Limit of Quantification (LOQ) | 0.01 ng/mL | 0.02 ng/mL |
| Limit of Detection (LOD) | 0.1 pg/mL | Not explicitly stated, but method quantifies down to 0.02 ng/mL |
| Extraction Recovery | 98.6 ± 7.2% | 91.7 ± 6.6% |
| Precision (RSD) | < 8.5% | Intra-assay: < 9.0%, Inter-assay: < 11.5% |
| Accuracy | 93 - 114% | Not explicitly stated in percentage |
| Plasma Sample Volume | 500 µL | 1 mL |
Experimental Protocols
The following sections provide detailed protocols for the quantification of eperisone in plasma.
Materials and Reagents
-
This compound (Reference Standard)
-
Tolperisone or Buflomedil (Internal Standards)
-
HPLC-grade Acetonitrile[2]
-
Acetic Acid[1]
-
Saturated Sodium Bicarbonate Solution[4]
-
Saturated Potassium Carbonate (K2CO3) Solution[1]
-
Diethyl Ether[4]
-
Cyclohexane[4]
-
Drug-free Human Plasma
Instrumentation
-
HPLC System: Agilent 1100 series or equivalent, equipped with a degasser, binary pump, and autosampler.[1]
-
Mass Spectrometer: Sciex API 3000 triple quadrupole mass spectrometer or equivalent.[1]
-
Chromatographic Column: X-terra™ C18 (150x2.1 mm, 5 µm) or Hypersil BDS C18 (250mm x 4.6 mm, 5µ).[1][2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of eperisone and the internal standard (tolperisone or buflomedil) in methanol (B129727).[4]
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with methanol to appropriate concentrations for spiking.[4]
-
Calibration and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the working standard solutions into blank human plasma to achieve the desired concentration range (e.g., 0.01 to 10.0 ng/mL).[1]
Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is a generalized workflow based on the cited methods.[1][4][5]
Caption: Workflow for Eperisone Extraction from Plasma.
-
Aliquot Plasma: Transfer a 500 µL or 1 mL aliquot of the plasma sample (standard, QC, or unknown) into a micro-tube.[1]
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of the internal standard solution (e.g., 50 ng/mL tolperisone) to each tube.[1]
-
Alkalize: Add a basifying agent. For Method 1, add 200 µL of saturated K2CO3.[1] For Method 2, add 1 mL of saturated sodium bicarbonate solution.[4]
-
Extract: Add the extraction solvent. For Method 1, this step is not explicitly detailed but is a solvent extraction. For Method 2, add 5 mL of a diethyl ether-cyclohexane mixture (1:1, v/v).[4]
-
Vortex & Centrifuge: Vortex the mixture thoroughly and then centrifuge to separate the organic and aqueous layers.
-
Isolate & Evaporate: Carefully transfer the organic (upper) layer to a clean tube and evaporate it to dryness under a stream of nitrogen at approximately 37-40°C.[4]
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.[4]
-
Inject: Inject a 30 µL aliquot into the LC-MS/MS system for analysis.[4]
Chromatographic and Mass Spectrometric Conditions
The following conditions are based on the validated methods cited. Researchers should optimize these for their specific instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarmps.org [ijarmps.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of eperisone in human plasma by liquid chromatography-ESI-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprt.org [ijprt.org]
Application Notes and Protocols for a Stability-Indicating Assay of Eperisone Hydrochloride
Introduction
Eperisone (B1215868) hydrochloride is a centrally acting muscle relaxant used for the treatment of muscle spasms and spasticity. To ensure the quality, safety, and efficacy of pharmaceutical products containing eperisone hydrochloride, it is crucial to develop a stability-indicating assay method. This method is essential for determining the shelf-life of the drug product and for ensuring that the drug substance has not degraded into potentially harmful or ineffective byproducts during its manufacturing, storage, and distribution.
This document provides a comprehensive overview and detailed protocols for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The method is designed to separate and quantify this compound in the presence of its degradation products, which are generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Method Development and Validation
A successful stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from any degradation products and placebo components. The method described herein has been developed and validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Chromatographic Conditions
A reversed-phase HPLC method has been found to be effective for the analysis of this compound. The following chromatographic conditions are recommended:
| Parameter | Recommended Conditions |
| Column | Fortis H2O (150 mm × 4.6 mm I.D., 5 µm particle size) or equivalent C18 column[1] |
| Mobile Phase | 10 mM Ammonium Formate : Acetonitrile (65:35 v/v), pH adjusted to 3.8 with 0.1% Formic Acid[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 259 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes[1] |
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method and to understand the degradation pathways of the drug substance. This compound is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
Summary of Forced Degradation Results
The following table summarizes the typical degradation of this compound under different stress conditions.
| Stress Condition | Reagents and Duration | Percentage Degradation |
| Acid Hydrolysis | 0.1 M HCl, refluxed at 80°C for 3 hours[2] | ~27.40%[2] |
| Alkaline Hydrolysis | 1 N NaOH, refluxed at 60°C for 8 hours[3] | ~41.61% (58.39% recovered)[3] |
| Oxidative Degradation | 30% H₂O₂, kept for 2 hours in the dark[4] | ~24%[2] |
| Thermal Degradation | Dry heat at 80°C for 8 hours[2] | ~12%[2] |
| Photolytic Degradation | Exposure to UV light (200 watt hours/m²) and fluorescent light (1.2 million Lux hours)[4] | ~9% (in formulation)[5] |
Experimental Protocols
The following are detailed protocols for performing forced degradation studies and the subsequent HPLC analysis of this compound.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution for Analysis (10 µg/mL): Further dilute the working standard solution or the stressed samples with the mobile phase to achieve a final concentration of approximately 10 µg/mL.[4]
Forced Degradation Protocols
-
Transfer 20 mg of this compound to a round bottom flask.
-
Add 40 mL of 0.1 M HCl and reflux the mixture at 80°C for 3 hours.[2]
-
After cooling, withdraw a 1 mL aliquot of the solution.
-
Neutralize the aliquot with 1 mL of 0.1 M NaOH.[2]
-
Dilute the neutralized solution to 10 mL with the mobile phase to obtain a concentration of approximately 50 µg/mL.[2]
-
Further dilute to the final analytical concentration with the mobile phase.
-
Dissolve 10 mg of this compound in 10 mL of a methanolic solution of 1 N NaOH.[3]
-
Reflux the solution at 60°C for 8 hours.[3]
-
After cooling, withdraw a 1 mL aliquot and neutralize it.
-
Dilute the neutralized solution to 10 mL with methanol.[3]
-
Further dilute to the final analytical concentration with the mobile phase.
-
Dissolve 10 mg of this compound in 10 mL of a methanolic solution of 6.0% v/v hydrogen peroxide.[3]
-
Keep the solution at room temperature in the dark for 8 hours to prevent photolytic degradation.[3]
-
Dilute an aliquot of the solution to the final analytical concentration with the mobile phase.
-
Place a solid sample of this compound in an oven at 80°C for 8 hours.[2]
-
After the specified time, remove the sample and allow it to cool.
-
Accurately weigh 10 mg of the heat-treated drug, dissolve it in 10 mL of methanol, and sonicate for 20 minutes.[2]
-
Dilute an aliquot of this solution to the final analytical concentration with the mobile phase.[2]
-
Expose a solid sample of this compound to UV light providing an overall illumination of not less than 200 watt-hours/square meter.[4]
-
Subsequently, expose the sample to cool fluorescent light to achieve an illumination of 1.2 million Lux hours.[4]
-
Prepare a solution of the exposed sample in the mobile phase at the desired analytical concentration.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the development of a stability-indicating assay for this compound.
Caption: Workflow for Stability-Indicating Assay Development.
This compound Degradation Overview
The following diagram provides a simplified overview of the degradation of this compound under various stress conditions, leading to the formation of different degradation products.
Caption: Eperisone HCl Degradation under Stress Conditions.
Method Validation Summary
The developed HPLC method should be validated according to ICH Q2(R1) guidelines. The following validation parameters are critical:
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | The method should be able to resolve this compound from its degradation products and any other potential interferences. No interfering peaks should be observed at the retention time of the drug. | The method is specific, with no interference from degradation products.[4] |
| Linearity | A linear relationship between the concentration and the detector response should be demonstrated. The correlation coefficient (r²) should be ≥ 0.999. | The method is linear over the concentration range of 1-100 µg/mL with r² = 0.999.[1] |
| Accuracy | The accuracy of the method should be assessed by recovery studies at three different concentration levels (e.g., 50%, 100%, 150%). The mean recovery should be within 98-102%. | The mean recovery was found to be 98.93%.[1] |
| Precision | The precision of the method should be evaluated for repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should be ≤ 2%. | The %RSD for precision studies was found to be less than 2%.[1][2] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. | 0.08 µg/mL[1] |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | 0.30 µg/mL[1] |
| Robustness | The method's reliability should be assessed by making small, deliberate variations in method parameters such as flow rate, mobile phase composition, and pH. | The method is robust, with no significant changes in chromatographic performance upon minor variations in experimental conditions.[2] |
Conclusion
The stability-indicating HPLC method detailed in this document is suitable for the routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations. The method is specific, accurate, precise, and robust, and it effectively separates the parent drug from its degradation products formed under various stress conditions. The provided protocols offer a clear guide for researchers and analysts in the pharmaceutical industry to implement this method.
References
Application Notes and Protocols for Eperisone Hydrochloride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of eperisone (B1215868) hydrochloride in various rodent models to assess its muscle relaxant, analgesic, and anti-inflammatory properties. The information compiled is based on preclinical studies and aims to offer standardized procedures for reproducible experimental outcomes.
Data Presentation
The following tables summarize quantitative data on the administration and effects of eperisone hydrochloride in rodent models.
Table 1: this compound Dosage and Administration Routes in Rodent Models
| Rodent Model | Administration Route | Vehicle/Formulation | Dose Range | Species | Reference(s) |
| Muscle Relaxation | |||||
| Decerebrate Rigidity | Intravenous (IV) | Saline | 1.25 mg/kg | Rat | [1][2] |
| Percutaneous | Ointment | 4.2 mg/rat (8.4 cm²) | Rat | [1][2] | |
| General Muscle Relaxation | Oral (PO) | Water | 12.5 - 50 mg/kg | Rat | |
| Intraperitoneal (IP) | Not Specified | 50 - 100 mg/kg | Mouse | [3] | |
| Neuropathic Pain | |||||
| Spinal Nerve Ligation | Intraperitoneal (IP) | Saline or 0.5% CMC | 10 - 50 mg/kg (projected) | Mouse/Rat | |
| Inflammatory Pain | |||||
| Carrageenan-induced Paw Edema | Oral (PO) | 0.5% CMC Solution | 25 - 100 mg/kg (projected) | Rat |
*Projected dose ranges are based on effective doses in other models and the known pharmacological profile of eperisone. Dose-response studies are recommended.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Half-life (t½) | Bioavailability | Reference(s) |
| Oral (50 mg/kg) | ~60 minutes | 13.4 µg/mL | Not Specified | Low (due to high first-pass metabolism) | |
| Intravenous (5 mg/kg) | ~40 minutes | 1.57 µg/mL | ~3.1 hours | 100% |
Table 3: Quantitative Outcomes of this compound Administration in Rodent Models
| Rodent Model | Assessment Method | Dose and Route | Result | Species | Reference(s) |
| Decerebrate Rigidity | Electromyography (EMG) | 1.25 mg/kg IV | Significant reduction in EMG spikes | Rat | [1] |
| 4.2 mg/rat Percutaneous | Dose-dependent reduction in muscle tone lasting >60 min | Rat | [1] | ||
| General Muscle Relaxation | Forelimb Grip Strength | 12.5, 25, 50 mg/kg PO | Dose-dependent decrease in grip strength | Rat | |
| Hanging Test | 1.39, 4.17, 8.33 mg/kg (transdermal) | Dose-dependent decrease in hanging time | Rat | ||
| Straub Tail Test | 50, 100 mg/kg IP | Dose-dependent inhibition of Straub tail response | Mouse | [3] |
Experimental Protocols
Protocol for Assessing Muscle Relaxant Effects in a Rat Decerebrate Rigidity Model
This protocol is adapted from studies evaluating centrally acting muscle relaxants.
1.1. Animal Model:
-
Species: Male Wistar rats (250-300g).
-
Model Induction: Induce decerebrate rigidity via intercollicular transection under anesthesia. This model exhibits hypertonus in the extensor muscles.
1.2. This compound Preparation:
-
Intravenous (IV) Administration: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 1.25 mg/mL for a 1 mL/kg injection volume).
-
Percutaneous Administration: Prepare an ointment formulation containing a known concentration of this compound.
1.3. Administration:
-
IV: Administer the prepared solution via the femoral vein.
-
Percutaneous: Apply the ointment to a shaved area on the back of the rat.
1.4. Assessment:
-
Electromyography (EMG): Insert needle electrodes into the triceps surae muscle to record EMG activity.
-
Procedure:
-
After inducing decerebrate rigidity, allow the animal to stabilize.
-
Record baseline EMG activity for a defined period.
-
Administer this compound or vehicle.
-
Continuously record EMG activity for at least 60 minutes post-administration.
-
Quantify the EMG signal (e.g., integrated EMG) to determine the change in muscle tone over time.
-
1.5. Experimental Workflow Diagram:
Protocol for Assessing Analgesic Effects in a Mouse Neuropathic Pain Model (Spinal Nerve Ligation - SNL)
This protocol outlines the use of this compound in a common neuropathic pain model.
2.1. Animal Model:
-
Species: Male C57BL/6 mice (20-25g).
-
Model Induction: Perform spinal nerve ligation (SNL) surgery on the L5 spinal nerve. This induces mechanical allodynia in the ipsilateral hind paw.
2.2. This compound Preparation:
-
Intraperitoneal (IP) Administration: Dissolve this compound in sterile 0.9% saline or a 0.5% carboxymethyl cellulose (B213188) (CMC) sodium salt solution in water. A common concentration is 1-5 mg/mL for a 10 mL/kg injection volume.
2.3. Administration:
-
Administer the prepared solution via IP injection.
2.4. Assessment (von Frey Test for Mechanical Allodynia):
-
Apparatus: Calibrated von Frey filaments.
-
Procedure:
-
Acclimate the mice to the testing environment (e.g., elevated mesh platform in individual chambers) for at least 30 minutes.
-
Apply von Frey filaments to the plantar surface of the ipsilateral hind paw with increasing force.
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Determine the paw withdrawal threshold (PWT) using the up-down method.
-
Establish a baseline PWT before SNL surgery and on the day of testing before drug administration.
-
Administer this compound or vehicle.
-
Measure PWT at various time points post-administration (e.g., 30, 60, 120 minutes).
-
2.5. Experimental Workflow Diagram:
Protocol for Assessing Anti-inflammatory Effects in a Rat Carrageenan-Induced Paw Edema Model
This is a classic model for evaluating acute inflammation.
3.1. Animal Model:
-
Species: Male Wistar rats (150-200g).
-
Model Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
3.2. This compound Preparation:
-
Oral (PO) Administration: Prepare a suspension of this compound in a 0.5% CMC solution in water.
3.3. Administration:
-
Administer the prepared suspension orally via gavage, typically 1 hour before carrageenan injection.
3.4. Assessment:
-
Plethysmometer: Measure paw volume.
-
Procedure:
-
Measure the initial paw volume of each rat before any treatment.
-
Administer this compound or vehicle orally.
-
After 1 hour, induce inflammation by injecting carrageenan.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Signaling Pathways
This compound exerts its effects through multiple mechanisms. The diagrams below illustrate the key signaling pathways involved.
References
Application Notes & Protocols for UV Spectrophotometric Analysis of Eperisone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of Eperisone Hydrochloride in pharmaceutical formulations using UV-Visible Spectrophotometry. This cost-effective and straightforward analytical technique is well-suited for routine quality control analysis. The methods outlined are based on established and validated procedures.
Introduction
This compound is a centrally acting muscle relaxant used to treat conditions associated with muscle spasms.[1][2] Its quantitative analysis in bulk and dosage forms is crucial for ensuring the quality, efficacy, and safety of the final pharmaceutical product. UV-Visible spectrophotometry offers a simple, rapid, and economical alternative to more complex chromatographic methods for this purpose.[3][4] This document details two common UV spectrophotometric methods: the Absorbance Maximum (λmax) Method and the Area Under the Curve (AUC) Method.
Method 1: Absorbance Maximum (λmax) Method
This is the most straightforward spectrophotometric method, where the absorbance of the sample solution is measured at the wavelength of maximum absorption (λmax) of the drug.
Experimental Protocol
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm quartz cells is recommended.[3]
2. Reagents and Materials:
-
This compound reference standard
-
Calibrated glassware (volumetric flasks, pipettes)
-
Whatman filter paper No. 42 or equivalent[1]
3. Selection of Solvent:
-
This compound is freely soluble in water and methanol.[2] Both solvents can be used for analysis. Methanol was found to show significant spectra for Eperisone HCl.[3] Double distilled water is also a suitable and economical choice.[1][2]
4. Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[1]
-
Dissolve the standard in about 25 mL of the chosen solvent (methanol or double distilled water).[1]
-
Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 1000 µg/mL.[1]
5. Determination of Wavelength of Maximum Absorbance (λmax):
-
From the standard stock solution (1000 µg/mL), prepare a working standard solution of 10 µg/mL or 20 µg/mL by appropriate dilution with the chosen solvent.[1][5]
-
Scan this solution over the wavelength range of 200-400 nm using the solvent as a blank.[3]
-
The wavelength at which the maximum absorbance is observed is the λmax. For this compound, the λmax is typically found in the range of 258 nm to 261.4 nm.[1][3][5]
6. Preparation of Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 2-20 µg/mL or 5-25 µg/mL).[1][5]
-
Measure the absorbance of each dilution at the determined λmax.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the correlation coefficient (R²), which should be close to 0.999.[2][5]
7. Preparation of Sample Solution (from Tablet Formulation):
-
Weigh and powder 20 tablets to determine the average weight.[1]
-
Take a quantity of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add about 25 mL of the solvent and sonicate for 10-30 minutes to ensure complete dissolution of the drug.[1][3]
-
Make up the volume to 100 mL with the solvent and mix well.
-
Further dilute the filtrate with the solvent to obtain a final concentration within the linearity range.
8. Analysis of the Sample Solution:
-
Measure the absorbance of the final sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Method 2: Area Under the Curve (AUC) Method
This method involves the measurement of the area under the curve between two selected wavelengths. It can sometimes offer better precision and accuracy by minimizing the impact of baseline noise.
Experimental Protocol
1. Instrumentation and Reagents:
-
The instrumentation and reagents are the same as for the λmax method.
2. Wavelength Range Selection:
-
Scan a standard solution of this compound (e.g., 10 µg/mL) in the UV range (200-400 nm).
-
Select a wavelength range that encompasses the peak of maximum absorbance. For this compound, a common range is 250-270 nm.[2]
3. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as described in the λmax method for the preparation of standard stock solution, calibration standards, and the sample solution.
4. Measurement and Calibration:
-
For each standard dilution, measure the area under the curve within the selected wavelength range (e.g., 250-270 nm).[2]
-
Plot a graph of the area under the curve versus concentration. This should yield a linear relationship.[2]
5. Analysis of the Sample Solution:
-
Measure the area under the curve of the sample solution within the same wavelength range.
-
Determine the concentration of this compound in the sample from the calibration curve.
Quantitative Data Summary
The following tables summarize the validation parameters from various studies on the UV spectrophotometric analysis of this compound.
Table 1: Method Parameters
| Parameter | Method 1 (λmax) | Method 2 (λmax) | Method 3 (AUC) |
| Solvent | Double Distilled Water[1] | Methanol[3] | Double Distilled Water[2] |
| λmax / Wavelength Range | 261.40 nm[1] | 259 nm[3] | 250-270 nm[2] |
| Linearity Range (µg/mL) | 2-20[1] | 1-5[3] | 2-20[2] |
| Correlation Coefficient (R²) | Not explicitly stated, but linearity was found. | 0.9997[3] | 0.999[2] |
Table 2: Validation Parameters
| Parameter | Method 1 (λmax) | Method 2 (λmax) | Method 3 (AUC) |
| Accuracy (% Recovery) | 100.4% ± 0.08[1] | 99.26 - 100.35%[3] | 100%[2] |
| Precision (%RSD) | < 2%[1] | < 2%[3] | Intraday: 0.12%, Interday: 0.18%[2] |
| Limit of Detection (LOD) (µg/mL) | Not specified | 0.554[3] | 0.0286[2] |
| Limit of Quantitation (LOQ) (µg/mL) | Not specified | 1.467[3] | 0.095[2] |
Visualizations
The following diagrams illustrate the experimental workflows.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Medical Journals House [medicaljournalshouse.com]
- 4. Development and Validation of UV-Visible Spectrophotometric Method for Simultaneous Determination of Eperisone and Paracetamol in Solid Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Eperisone Hydrochloride Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eperisone (B1215868) hydrochloride is a centrally acting skeletal muscle relaxant used to treat muscle spasms and spasticity. Its therapeutic effects are attributed to a multifaceted mechanism of action that includes the blockade of voltage-gated ion channels, antagonism of the P2X7 receptor, and enhancement of GABAergic inhibition. These actions collectively lead to reduced muscle tone, improved circulation, and analgesic effects.[1][2]
This document provides detailed application notes and protocols for a suite of cell-based assays designed to quantify the efficacy of eperisone hydrochloride. These assays are essential tools for researchers and drug development professionals seeking to understand the compound's cellular mechanisms and to screen for novel muscle relaxant candidates with similar profiles. The protocols provided are optimized for a 96-well plate format to facilitate high-throughput screening.
Data Presentation
The following tables summarize the reported efficacy of this compound in various cell-based assays. This quantitative data serves as a benchmark for experimental validation and comparison.
| Assay Type | Target | Cell Line/System | Key Parameter | Eperisone HCl Efficacy |
| Ion Channel Blockade | Voltage-Gated Calcium Channels | Snail Neuron | IC50 | 0.348 mM[3] |
| Voltage-Gated Sodium Channels | - | IC50 | Data not available | |
| Receptor Antagonism | P2X7 Receptor | Human P2X7 expressing cells | IC50 | 12.6 nM[4] |
| Muscle Contraction | Electrically Stimulated Contraction | C2C12 Myotubes | IC50 | Data not available |
| Neurotransmitter Release | GABA Release | Neuronal Cells | EC50/IC50 | Data not available |
| Anti-Inflammatory Activity | LPS-Induced Cytokine Release | RAW 264.7 Macrophages | IC50 (TNF-α) | Data not available |
| IC50 (IL-6) | Data not available |
Experimental Protocols
Intracellular Calcium Influx Assay
Objective: To measure the inhibitory effect of this compound on intracellular calcium influx, a key mechanism for its muscle relaxant properties.
Principle: This assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium ions. By stimulating cells to induce calcium influx and measuring the fluorescence in the presence of eperisone, the inhibitory capacity of the compound can be quantified.
Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., neuroblastoma cell line like SH-SY5Y, or a cell line overexpressing a specific voltage-gated calcium channel) in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Stimulation and Measurement:
-
Prepare a stimulating agent solution (e.g., potassium chloride for depolarization-induced calcium influx, or a specific channel agonist).
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the stimulating agent into each well and continue to record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Voltage-Gated Sodium Channel Inhibition Assay
Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels.
Principle: This assay typically employs automated patch-clamp electrophysiology to directly measure the flow of sodium ions through voltage-gated sodium channels in response to voltage changes. The inhibitory effect of eperisone is quantified by the reduction in the sodium current.
Protocol:
-
Cell Culture: Use a cell line stably expressing a specific voltage-gated sodium channel subtype (e.g., HEK293 cells expressing Nav1.7) suitable for automated patch-clamp systems.
-
Cell Preparation: Harvest and prepare the cells according to the specific instructions of the automated patch-clamp platform.
-
Compound Application:
-
Prepare a series of dilutions of this compound in the extracellular solution.
-
The automated system will perfuse the cells with the control solution to establish a baseline sodium current.
-
Subsequently, the different concentrations of this compound are applied to the cells.
-
-
Electrophysiological Recording:
-
A voltage protocol is applied to the cells to elicit sodium currents. This typically involves holding the cell at a resting potential, followed by a depolarizing step to activate the channels.
-
The peak inward sodium current is measured before and after the application of eperisone.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the sodium current for each concentration of eperisone.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
P2X7 Receptor Antagonism Assay (YO-PRO-1 Uptake)
Objective: To quantify the antagonistic activity of this compound on the P2X7 receptor.
Principle: Activation of the P2X7 receptor, a ligand-gated ion channel, leads to the formation of a large pore in the cell membrane that is permeable to large molecules. This assay utilizes the fluorescent dye YO-PRO-1, which can enter the cell through the activated P2X7 pore and intercalate with nucleic acids, resulting in a significant increase in fluorescence. Antagonists of the P2X7 receptor will inhibit this dye uptake.
Protocol:
-
Cell Culture: Seed cells expressing the P2X7 receptor (e.g., HEK293 cells stably expressing human P2X7, or macrophage cell lines like RAW 264.7) in a black, clear-bottom 96-well plate and allow them to adhere.
-
Compound Incubation:
-
Prepare various concentrations of this compound in a suitable assay buffer.
-
Remove the culture medium and add the eperisone solutions or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Stimulation and Dye Uptake:
-
Prepare a solution containing the P2X7 agonist (e.g., ATP or BzATP) and YO-PRO-1 dye in the assay buffer.
-
Add this solution to each well to initiate receptor activation and dye uptake.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for YO-PRO-1 (e.g., 491 nm and 509 nm, respectively) over time.
-
-
Data Analysis:
-
Determine the rate of YO-PRO-1 uptake (slope of the fluorescence increase) for each condition.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Muscle Contraction Assay
Objective: To assess the direct effect of this compound on the contractility of skeletal muscle cells.
Principle: Murine C2C12 myoblasts can be differentiated into contractile myotubes. Electrical pulse stimulation (EPS) can be used to induce synchronous contractions in these myotubes. The effect of eperisone on muscle relaxation can be quantified by measuring changes in the amplitude or frequency of these contractions.
Protocol:
-
Cell Culture and Differentiation:
-
Seed C2C12 myoblasts in a suitable culture plate (e.g., a 6-well plate with carbon electrodes).
-
Grow the cells to confluence and then induce differentiation into myotubes by switching to a low-serum differentiation medium. Allow 5-7 days for differentiation.
-
-
Compound Incubation:
-
Prepare different concentrations of this compound in the differentiation medium.
-
Replace the medium in the wells with the eperisone solutions or vehicle control and incubate for a specified period.
-
-
Electrical Pulse Stimulation and Imaging:
-
Place the culture plate into an electrical stimulation chamber.
-
Apply electrical pulses of defined voltage, frequency, and duration to induce myotube contractions.
-
Record videos of the contracting myotubes using a microscope equipped with a camera.
-
-
Data Analysis (Image Analysis):
-
Use image analysis software to quantify the contractile activity. This can be done by measuring the change in myotube length or by using motion vector analysis.
-
Calculate the percentage of inhibition of contraction for each eperisone concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the concentration to determine the IC50 value.
-
GABA Release Assay
Objective: To evaluate the effect of this compound on the release of the inhibitory neurotransmitter GABA from neuronal cells.
Principle: This assay measures the amount of GABA released from cultured neurons into the extracellular medium. Depolarization of the neurons, typically with high potassium, triggers GABA release. The amount of GABA in the supernatant can be quantified using an ELISA-based method.
Protocol:
-
Cell Culture: Culture primary neurons or a GABAergic neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Compound Incubation:
-
Prepare various concentrations of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Wash the cells and replace the medium with the eperisone solutions or vehicle control.
-
Incubate for a predetermined time.
-
-
Stimulation of GABA Release:
-
To measure basal release, collect the supernatant from a set of wells.
-
To measure stimulated release, replace the incubation buffer with a high-potassium buffer (to depolarize the cells) containing the respective concentrations of eperisone.
-
Incubate for a short period (e.g., 5-15 minutes) to allow for GABA release.
-
Collect the supernatant.
-
-
GABA Quantification (ELISA):
-
Use a commercially available GABA ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of GABA in the collected supernatants.
-
-
Data Analysis:
-
Subtract the basal GABA release from the stimulated release for each condition.
-
Normalize the stimulated GABA release in the presence of eperisone to the stimulated release in the vehicle control.
-
Plot the normalized GABA release against the eperisone concentration to determine its effect (potentiation or inhibition) and calculate the EC50 or IC50 value.
-
Anti-Inflammatory Activity Assay (Cytokine Release)
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on the release of pro-inflammatory cytokines from macrophages.
Principle: Macrophage cells, such as the RAW 264.7 cell line, can be stimulated with lipopolysaccharide (LPS) to produce and release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The concentration of these cytokines in the cell culture supernatant can be quantified using ELISA.
Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Incubation:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Add LPS to each well (except for the unstimulated control) to a final concentration that induces a robust cytokine response (e.g., 1 µg/mL).
-
Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production and release.
-
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatant from each well.
-
Use commercially available ELISA kits for TNF-α and IL-6 to measure the concentration of these cytokines in the supernatants, following the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background cytokine levels from the unstimulated control wells.
-
Calculate the percentage of inhibition of cytokine release for each eperisone concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the eperisone concentration and fit the data to a dose-response curve to determine the IC50 values for TNF-α and IL-6 inhibition.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic potential of this compound on the cell lines used in the efficacy assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Seed the desired cell line in a 96-well plate at an appropriate density.
-
Compound Incubation:
-
Treat the cells with a range of concentrations of this compound for the same duration as the respective efficacy assays.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of eperisone relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and the general workflow for the cell-based assays.
Caption: Eperisone's multi-target mechanism of action.
Caption: General workflow for cell-based efficacy assays.
Caption: P2X7 receptor downstream signaling cascade.
Caption: Voltage-gated calcium channel signaling.
Caption: Simplified GABAergic synapse signaling.
References
- 1. brainxell.com [brainxell.com]
- 2. Effect of a centrally-acting muscle relaxant, this compound, on muscle sympathetic nerve activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fujifilmcdi.com [fujifilmcdi.com]
Application Notes and Protocols for the Analytical Method Validation of Eperisone Hydrochloride Estimation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eperisone (B1215868) hydrochloride is a centrally acting muscle relaxant used for the treatment of muscle spasms and spasticity. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical dosage forms. This document provides detailed application notes and protocols for the validation of analytical methods for the estimation of eperisone hydrochloride, adhering to the International Council for Harmonisation (ICH) guidelines. The methods covered include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the determination of this compound due to its high specificity, sensitivity, and accuracy.
-
Instrumentation: A gradient or isocratic HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250mm x 4.6 mm, 5µm) or equivalent.[1]
-
Mobile Phase: A filtered and degassed mixture of 0.01M Ammonium Acetate (B1210297) buffer and Acetonitrile in a ratio of 80:20 v/v.[1] Another suitable mobile phase is a mixture of Acetonitrile and 0.01M Ammonium acetate buffer (30:70 v/v), with the pH adjusted to 3.5.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 50 mg of this compound working standard and transfer it to a 100 mL volumetric flask.[1]
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL.
-
Further dilute 5 mL of this stock solution to 50 mL with the mobile phase to get a final concentration of 50 µg/mL.[1]
-
-
Preparation of Sample Solution (for Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and filter the solution through a 0.45 µm nylon syringe filter.
-
Further dilute 5 mL of the filtrate to 50 mL with the mobile phase.[1]
-
-
Procedure:
-
Inject the standard solution (six replicates) and the sample solution into the chromatograph.
-
Record the peak areas and calculate the amount of this compound in the sample.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple, rapid, and cost-effective alternative for the quantification of this compound.
-
Instrumentation: HPTLC system with a sample applicator, developing chamber, TLC scanner, and data analysis software.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel aluminum plates 60 F254.[3][4]
-
Mobile Phase: A mixture of Ethyl acetate: Toluene: Methanol (2:2:1 v/v/v).[3] Another suitable mobile phase is Methanol: Ammonium hydroxide (B78521) (100:1 v/v).[4]
-
Chamber Saturation: Saturate the developing chamber with the mobile phase for 20 minutes at room temperature.
-
Development Distance: 80 mm.
-
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
From this stock solution, prepare working standards in the concentration range of 100-350 ng/spot.[3]
-
-
Preparation of Sample Solution (for Tablet Dosage Form):
-
Procedure:
-
Apply the standard and sample solutions as bands of 6 mm width on the HPTLC plate using a suitable applicator.
-
Develop the plate in the saturated developing chamber.
-
After development, air dry the plate and scan it in the densitometer at the specified wavelength.
-
Record the peak areas and construct a calibration curve to determine the concentration of this compound in the sample.
-
UV-Visible Spectrophotometry
This method is simple and rapid, suitable for routine quality control analysis of this compound.
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes.
-
Method Parameters:
-
Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the chosen solvent to get a concentration of 1000 µg/mL.[8]
-
-
Preparation of Working Standard Solutions:
-
Preparation of Sample Solution (for Tablet Dosage Form):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent, sonicate for 15 minutes, and then dilute to volume.
-
Filter the solution and further dilute to obtain a concentration within the calibration range.
-
-
Procedure:
-
Record the absorbance of the standard and sample solutions against a solvent blank at the λmax.
-
For the AUC method, record the area under the curve over the specified wavelength range.
-
Construct a calibration curve of absorbance/AUC versus concentration and determine the concentration of this compound in the sample solution.
-
Method Validation Parameters
The developed analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose. The key validation parameters are summarized below.
| Parameter | HPLC Method | HPTLC Method | UV-Vis Method |
| Linearity Range | 40-90 µg/mL[2], 15-75 µg/mL[9] | 100-350 ng/spot[3], 50-500 mg/L[4] | 2-20 µg/mL[5][7], 5-25 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.999[3], 0.994[4] | > 0.999[7] |
| Accuracy (% Recovery) | 98-102% | 99.3% ± 0.9%[4] | 99.41% - 100.4%[5], ~100%[7] |
| Precision (% RSD) | < 2% | Intraday & Interday < 2%[4] | < 2%[5][8] |
| Limit of Detection (LOD) | - | 40.545 mg/L[4] | 0.0286 µg/mL[7] |
| Limit of Quantitation (LOQ) | - | 121.637 mg/L[4] | 0.095 µg/mL[7] |
| Specificity | The method should be able to resolve the this compound peak from any degradation products or excipients.[1][2] | The Rf value should be specific for this compound, and there should be no interference from other components.[4] | The absorption spectrum should be specific for this compound, and excipients should not interfere at the analytical wavelength. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters like mobile phase composition, flow rate, and pH. | The method should be insensitive to small changes in mobile phase composition and development time. | The method should be robust to minor changes in solvent composition and instrument parameters. |
Visualizations
Caption: Workflow for Analytical Method Validation of this compound.
Caption: Relationship between Analytical Method and Validation Parameters.
Conclusion
The presented HPLC, HPTLC, and UV-Visible spectrophotometric methods are suitable for the routine analysis and quality control of this compound in bulk and pharmaceutical dosage forms. Proper validation of these methods as per ICH guidelines is essential to ensure the generation of accurate and reliable data. The provided protocols and validation parameters serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.
References
- 1. ijarmps.org [ijarmps.org]
- 2. Development and Validation of a Stability Indicating HPTLC Method for Determination of this compound in Bulk Drug - ProQuest [proquest.com]
- 3. scispace.com [scispace.com]
- 4. repository.unej.ac.id [repository.unej.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. oaji.net [oaji.net]
Application Notes & Protocols: Techniques for Assessing Eperisone Hydrochloride's Effect on Muscle Rigidity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established preclinical and clinical methodologies for evaluating the efficacy of eperisone (B1215868) hydrochloride in mitigating muscle rigidity and spasticity. Detailed protocols for key experiments are provided, along with data presentation tables and diagrams to facilitate understanding and implementation.
Introduction to Eperisone Hydrochloride
This compound is a centrally acting skeletal muscle relaxant used to treat conditions associated with muscle stiffness, spasticity, and pain, such as low back pain and spastic palsy.[1][2] Its therapeutic action stems from a multi-faceted mechanism that includes the inhibition of spinal reflexes and vasodilation, which improves blood flow to contracted muscles.[3][4] Unlike some other muscle relaxants, eperisone is noted for having a lower incidence of sedation.[5] Accurate assessment of its effect on muscle rigidity is crucial for both preclinical research and clinical validation.
Mechanism of Action of this compound
Eperisone exerts its muscle relaxant effects through a combination of central and peripheral actions. Primarily, it acts on the spinal cord and supraspinal structures to inhibit the vicious cycle of myotonia.[6] It reduces the activity of both alpha (α) and gamma (γ) motor neurons, effectively suppressing spinal reflexes.[6] This is achieved by inhibiting the spontaneous discharge of γ-motor neurons, which decreases the sensitivity of muscle spindles.[7] Furthermore, eperisone blocks voltage-gated sodium and calcium channels, which leads to a presynaptic inhibition of neurotransmitter release from primary afferent nerve endings.[8] The drug also possesses a vasodilatory effect by antagonizing calcium ion influx in vascular smooth muscles, which improves circulation in ischemic muscle tissue and helps alleviate pain.[4][5][7]
Preclinical Assessment Protocols
Animal models are essential for evaluating the pharmacological activity of muscle relaxants. The decerebrate rigidity model is a well-established method for this purpose.[9]
This model induces sustained muscle hypertonus, providing a stable state to test the effects of compounds like eperisone.[10] Intercollicular decerebration, which results in "gamma-rigidity," is particularly relevant as it involves the facilitation of gamma motoneuron discharge, a target of eperisone.[9][10]
-
Animal Preparation: Adult Wistar rats are anesthetized. The common carotid arteries are ligated.
-
Decerebration: An intercollicular transection of the midbrain is performed. This procedure removes supraspinal inhibition, leading to extensor muscle rigidity.[9][11] The animal is then allowed to stabilize.
-
EMG Electrode Implantation: Bipolar wire electrodes are implanted into the triceps surae muscle of the hindlimb to record electromyographic (EMG) activity, which reflects muscle tone.[10][12]
-
Rigidity Maintenance: To ensure stable and continuous rigidity, a gentle, continuous passive movement is applied to the hindlimb using a mechanical device.[10][12]
-
Drug Administration: this compound (e.g., 1.25 mg/kg) or vehicle is administered intravenously.[10][12] For topical assessments, an ointment can be applied to a shaved area of the skin.[10]
-
Data Acquisition: EMG signals are recorded continuously before and after drug administration for a specified period (e.g., 60 minutes).
-
Data Analysis: The recorded EMG signals are quantified. The integrated EMG area over time is calculated using software such as the NIH Image program to determine the level of muscle tonus.[10][12] A reduction in the integrated EMG signal post-administration indicates muscle relaxation.
The following table summarizes representative quantitative data from a study using the intercollicular decerebrated rat model.
| Administration Route | Dose | Significant Muscle Relaxant Activity | Duration of Effect | Reference |
| Intravenous | 1.25 mg/kg | Yes | < 30 minutes | [10][12] |
| Percutaneous (Ointment) | 4.2 mg / rat (8.4 cm²) | Yes | > 60 minutes | [10][12] |
Clinical Assessment Protocols
The efficacy of eperisone in humans is evaluated through randomized controlled trials (RCTs) involving patients with conditions like acute low back pain or spastic palsy.[3][6]
A common design is a prospective, randomized, double-blind, placebo-controlled trial.[13] Patients are randomly assigned to receive either eperisone (e.g., 50-100 mg three times daily) or a placebo/active comparator for a defined period (e.g., 7-14 days).[1][3]
Protocol 4.2.1: Finger-to-Floor Distance (FFD)
-
Purpose: To objectively measure the flexibility of the lumbar spine and hamstring muscles, which is restricted by muscle spasm.[2]
-
Procedure:
-
The patient stands with feet together and knees straight.
-
The patient is instructed to bend forward as far as possible, attempting to touch the floor with their fingertips.
-
The vertical distance from the tip of the middle finger to the floor is measured in centimeters using a measuring tape.[1][2]
-
Measurements are taken at baseline and at specified follow-up visits. A decrease in FFD indicates improvement.
-
Protocol 4.2.2: Visual Analog Scale (VAS) for Pain
-
Purpose: To subjectively quantify a patient's pain intensity.[8]
-
Procedure:
-
The patient is presented with a 10 cm line, anchored by "no pain" on the left end (score 0) and "unbearable pain" on the right end (score 10).[2]
-
The patient is asked to mark the point on the line that represents their current pain level. This is often done separately for pain at rest and pain on movement.[2]
-
The distance from the "no pain" end to the patient's mark is measured in millimeters to yield a score of 0-100 (or centimeters for a 0-10 scale).
-
Assessments are performed at baseline and at follow-up visits.
-
Protocol 4.2.3: Modified Ashworth Scale (MAS)
-
Purpose: To assess muscle tone by measuring resistance to passive movement.[14] It is a primary tool for quantifying spasticity.[14][15]
-
Procedure:
-
The patient is positioned comfortably (supine or sitting).
-
The clinician moves the patient's limb through its full range of motion in one second.
-
The resistance encountered during this passive movement is graded according to the scale.
-
-
Grading:
-
0: No increase in muscle tone.
-
1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion.
-
1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the range of motion.
-
2: More marked increase in muscle tone through most of the range of motion, but the affected part is still easily moved.
-
3: Considerable increase in muscle tone, passive movement is difficult.
-
4: Affected part is rigid in flexion or extension.[14]
-
The following tables summarize quantitative results from various clinical trials evaluating eperisone.
Table 1: Efficacy in Acute Musculoskeletal Spasm with Low Back Pain (14-Day Trial)
| Parameter | Eperisone Group (n=112) | Placebo Group (n=113) | p-value | Reference |
| FFD (cm) | [3][13] | |||
| Baseline | 150.66 | 138.51 | - | |
| Day 14 | 41.75 | 101.60 | <0.001 | |
| Patients Rated "Good-Excellent" | 79.46% | 38.05% | - | [3][13] |
| Need for Rescue Medication | 35.71% | 73.45% | - | [3][13] |
Table 2: Efficacy in Low Back Pain vs. Active Comparator (12-Day Trial)
| Parameter | Eperisone Group (100 mg t.i.d.) | Thiocolchicoside Group (8 mg b.i.d.) | p-value | Reference |
| FFD Change from Baseline | -31.8% | -21.9% | NS | [1] |
| Incidence of Side Effects | 5% | 21.25% | - | [1] |
Table 3: Efficacy in Spastic Palsy (14-Day Crossover Trial)
| Parameter | Eperisone 300 mg/day | Placebo | p-value | Reference |
| Reduction in Spasticity Intensity | Significant | Not Significant | 0.004 | [6][16] |
| Improvement in Walking Capability | Significant | Not Significant | <0.05 | [6][16] |
| Reduction in Patellar Reflex | Significant | Not Significant | 0.01 | [6][16] |
References
- 1. europeanreview.org [europeanreview.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. europeanreview.org [europeanreview.org]
- 7. mims.com [mims.com]
- 8. dovepress.com [dovepress.com]
- 9. Decerebrate rigidity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Decerebrate mouse model for studies of the spinal cord circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-lasting muscle relaxant activity of this compound after percutaneous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of this compound in the treatment of acute musculoskeletal spasm associated with low back pain: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified Ashworth Scale - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Efficacy and tolerability of eperisone in patients with spastic palsy: a cross-over, placebo-controlled dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Eperisone Hydrochloride in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. Eperisone (B1215868) hydrochloride, a centrally acting muscle relaxant, has demonstrated a favorable safety profile in the treatment of pain associated with muscle spasms.[1] Its multifaceted mechanism of action, which includes the blockade of voltage-gated sodium and calcium channels, vasodilation, and suppression of the pain reflex, suggests its potential therapeutic utility may extend to neuropathic pain states.[2][3][4][5][6][7][8][9]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of eperisone hydrochloride as a novel therapeutic agent for neuropathic pain. The protocols detailed herein encompass in vivo behavioral assessments in a validated animal model of neuropathic pain, as well as in vitro mechanistic studies to elucidate the cellular and molecular underpinnings of eperisone's potential analgesic effects.
In Vivo Efficacy Assessment in a Rodent Model of Neuropathic Pain
The Chronic Constriction Injury (CCI) model is a widely used and well-characterized rodent model that mimics many of the sensory abnormalities observed in human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[10][11][12][13]
Experimental Protocol: Chronic Constriction Injury (CCI) Model
-
Animal Subjects: Adult male Sprague-Dawley rats (200-250 g) will be used.
-
Anesthesia: Anesthetize the rats with isoflurane (B1672236) (2-3% in oxygen).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh of the left hind limb.
-
Gently expose the common sciatic nerve by blunt dissection of the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with approximately 1 mm spacing between each ligature.
-
The ligatures should be tied just tight enough to elicit a brief twitch in the hind limb.
-
Close the muscle and skin layers with appropriate sutures.
-
A sham surgery group will undergo the same procedure without nerve ligation.
-
-
Post-operative Care: Administer appropriate analgesics for the first 48 hours post-surgery and monitor the animals for signs of distress.
-
Drug Administration: this compound will be administered orally (e.g., 50, 100, 150 mg/kg) or intraperitoneally, starting from day 7 post-surgery for a period of 14 days. A vehicle control group will receive the corresponding vehicle solution.
Behavioral Testing Protocols
Behavioral tests will be performed at baseline (before surgery) and on days 7, 14, and 21 post-surgery.
-
Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 15 minutes.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the ipsilateral hind paw.
-
A positive response is noted as a brisk withdrawal or licking of the paw upon filament application.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Place the rats in individual Plexiglas chambers on a glass floor and allow them to acclimate.[14]
-
A movable radiant heat source is positioned under the glass floor directly beneath the plantar surface of the ipsilateral hind paw.[9][15]
-
Activate the heat source and measure the time taken for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.[14]
-
Perform three measurements per paw with at least a 5-minute interval between measurements and average the paw withdrawal latency (PWL).
-
Place the rats on an elevated mesh floor and allow them to acclimate.
-
Apply a drop of acetone (B3395972) to the plantar surface of the ipsilateral hind paw.[2][16]
-
Observe the rat's response for 1 minute and record the total duration of paw withdrawal, licking, or flinching.
Data Presentation: In Vivo Behavioral Data
| Treatment Group | Baseline PWT (g) | Day 7 PWT (g) | Day 14 PWT (g) | Day 21 PWT (g) |
| Sham + Vehicle | ||||
| CCI + Vehicle | ||||
| CCI + Eperisone (50 mg/kg) | ||||
| CCI + Eperisone (100 mg/kg) | ||||
| CCI + Eperisone (150 mg/kg) |
Table 1: Mechanical Allodynia (von Frey Test) - Paw Withdrawal Threshold (PWT)
| Treatment Group | Baseline PWL (s) | Day 7 PWL (s) | Day 14 PWL (s) | Day 21 PWL (s) |
| Sham + Vehicle | ||||
| CCI + Vehicle | ||||
| CCI + Eperisone (50 mg/kg) | ||||
| CCI + Eperisone (100 mg/kg) | ||||
| CCI + Eperisone (150 mg/kg) |
Table 2: Thermal Hyperalgesia (Hargreaves Test) - Paw Withdrawal Latency (PWL)
| Treatment Group | Baseline Response (s) | Day 7 Response (s) | Day 14 Response (s) | Day 21 Response (s) |
| Sham + Vehicle | ||||
| CCI + Vehicle | ||||
| CCI + Eperisone (50 mg/kg) | ||||
| CCI + Eperisone (100 mg/kg) | ||||
| CCI + Eperisone (150 mg/kg) |
Table 3: Cold Allodynia (Acetone Test) - Total Response Duration
In Vivo Experimental Workflow Diagram
In Vitro Mechanistic Studies
To investigate the direct effects of this compound on neuronal excitability and neuro-immune interactions, a series of in vitro experiments will be conducted.
Primary Dorsal Root Ganglion (DRG) Neuron Culture
-
Isolation: Euthanize neonatal (P1-P3) or adult rats and dissect the dorsal root ganglia from the spinal column under sterile conditions.[12][13][17][18]
-
Digestion: Incubate the DRGs in an enzymatic solution (e.g., collagenase/dispase) to dissociate the neurons.[12]
-
Plating: Plate the dissociated neurons on poly-D-lysine/laminin-coated coverslips or culture dishes.[17][18]
-
Culture: Maintain the neurons in a neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor.[17]
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Preparation: Place a coverslip with cultured DRG neurons in a recording chamber on an inverted microscope and perfuse with an external recording solution.
-
Patch Pipette: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with an internal solution.
-
Recording:
-
Establish a giga-ohm seal between the patch pipette and a neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, apply voltage steps to record voltage-gated sodium (Nav) and calcium (Cav) currents.
-
In current-clamp mode, inject current steps to evoke action potentials and assess neuronal excitability (e.g., resting membrane potential, action potential threshold, firing frequency).
-
-
Drug Application: Perfuse this compound at various concentrations to determine its effect on ion channel currents and neuronal excitability.
Data Presentation: Electrophysiology Data
| Eperisone (µM) | Peak Nav Current (% of Control) | Peak Cav Current (% of Control) | Action Potential Threshold (mV) | Firing Frequency (Hz) |
| 0 (Control) | 100 | 100 | ||
| 1 | ||||
| 10 | ||||
| 100 |
Table 4: Effect of Eperisone on DRG Neuron Excitability
Hypothesized Mechanism of Eperisone on Neuronal Excitability
Molecular Analysis of Spinal Cord and DRG Tissue
At the end of the in vivo study, the lumbar spinal cord and L4-L6 DRGs will be collected for molecular analysis to investigate the effects of eperisone on key signaling pathways implicated in neuropathic pain.
-
Protein Extraction: Homogenize the tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Target Proteins:
-
RNA Extraction: Isolate total RNA from tissue samples using TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, Actb).[29]
-
Target Genes:
-
Scn9a (Nav1.7), Scn10a (Nav1.8), Cacna1b (Cav2.2)
-
Aif1 (Iba1), Gfap
-
Il1b, Tnf
-
Gad1 (GAD67), Gad2 (GAD65)
-
P2rx7
-
Data Presentation: Molecular Analysis Data
| Target Protein | Sham + Vehicle (Relative Expression) | CCI + Vehicle (Relative Expression) | CCI + Eperisone (150 mg/kg) (Relative Expression) |
| Nav1.7 | |||
| Iba1 | |||
| p-p38 MAPK | |||
| GAD67 | |||
| P2X7 |
Table 5: Western Blot Analysis of Key Proteins in the Spinal Cord
| Target Gene | Sham + Vehicle (Fold Change) | CCI + Vehicle (Fold Change) | CCI + Eperisone (150 mg/kg) (Fold Change) |
| Scn9a | |||
| Aif1 | |||
| Il1b | |||
| Gad1 | |||
| P2rx7 |
Table 6: qPCR Analysis of Key Genes in the DRG
Protocol: Immunofluorescence Staining of Spinal Cord
-
Tissue Preparation: Perfuse the rats with 4% paraformaldehyde and dissect the lumbar spinal cord. Post-fix the tissue and then cryoprotect in 30% sucrose.
-
Sectioning: Cut 30 µm thick transverse sections of the spinal cord using a cryostat.
-
Staining:
-
Block the sections in a solution containing normal goat serum and Triton X-100.
-
Incubate the sections with primary antibodies against Iba1 (microglia) and GFAP (astrocytes) overnight at 4°C.
-
Wash the sections and incubate with fluorescently labeled secondary antibodies.
-
Mount the sections on slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Acquire images using a confocal microscope and quantify the fluorescence intensity and cell morphology to assess glial activation.
Hypothesized Anti-neuroinflammatory Action of Eperisone
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of this compound in the context of neuropathic pain. By combining in vivo behavioral studies with in vitro mechanistic investigations, this comprehensive approach will enable a thorough assessment of eperisone's therapeutic potential and shed light on its underlying mechanisms of action. The findings from these studies will be crucial in guiding the further development of this compound as a novel treatment for neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. neuroscirn.org [neuroscirn.org]
- 3. Frontiers | P2X7 receptor as a key player in pathological pain: insights into Neuropathic, inflammatory, and cancer pain [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an in vitro model of 'pain' | NC3Rs [nc3rs.org.uk]
- 11. Characterization of GABAergic Marker Expression in the Chronic Unpredictable Stress Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibidi.com [ibidi.com]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. Convergence of peptidergic and non-peptidergic protein markers in the human dorsal root ganglion and spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of P2X7 receptors in chronic pain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nav1.7 protein and mRNA expression in the dorsal root ganglia of rats with chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drpress.org [drpress.org]
- 23. [PDF] Interplay of Nav1.8 and Nav1.7 channels drives neuronal hyperexcitability in neuropathic pain | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Sodium channels Nav1.7, Nav1.8 and pain; two distinct mechanisms for Nav1.7 null analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Characteristic Expressions of GABA Receptors and GABA Producing/Transporting Molecules in Rat Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Differential expression of γ-aminobutyric acid receptor A (GABAA) and effects of homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Reverse transcription quantitative real-time polymerase chain reaction reference genes in the spared nerve injury model of neuropathic pain: validation and literature search - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eperisone Hydrochloride in Preclinical Models of Spasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eperisone (B1215868) hydrochloride is a centrally acting muscle relaxant utilized for the management of spasticity and muscular contractures. Its mechanism of action involves the attenuation of spinal reflexes, reduction of muscle spindle sensitivity, and vasodilation.[1][2][3] These application notes provide an overview of the use of eperisone hydrochloride in established preclinical models of spasticity, detailing its pharmacological effects and providing protocols for its evaluation. Eperisone acts on the spinal cord and supraspinal structures to reduce both alpha- and gamma-efferent activities.[3][4] Unlike some other centrally acting muscle relaxants, eperisone is noted for having a lower incidence of sedation.[5]
Mechanism of Action
This compound exerts its muscle relaxant effects through a multi-faceted mechanism. It primarily acts at the spinal cord level to inhibit both monosynaptic and polysynaptic reflexes.[2][6] This is achieved through the depression of spontaneous gamma-motoneurone discharges, which in turn reduces the sensitivity of muscle spindles to stretch.[6][7] Furthermore, eperisone has been shown to block voltage-gated sodium and calcium channels, leading to a presynaptic inhibition of neurotransmitter release from primary afferent endings.[2][8] This action contributes to the reduction of motor neuron excitability.[2] In addition to its effects on the central nervous system, eperisone also possesses vasodilatory properties by acting as a calcium antagonist on vascular smooth muscles, which improves blood circulation within the muscle tissue.[1][2][4]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been quantified in various experimental and clinical settings. The tables below summarize key findings.
Table 1: Effects of this compound in Animal Models of Spasticity
| Model | Species | Administration Route | Dose | Key Findings | Reference |
| Intercollicular Decerebrate Rigidity | Rat | Intravenous (i.v.) | 1.25 - 10 mg/kg | Dose-dependent reduction in EMG spikes. Significant activity at 1.25 mg/kg, effect lost within 30 min. | [6] |
| Intercollicular Decerebrate Rigidity | Rat | Percutaneous | 4.2 mg/rat (8.4 cm²) | Significant muscle relaxant activity lasting over 60 minutes. | [6] |
| Spinal Cat | Cat | Intravenous (i.v.) | 2.5 - 10 mg/kg | Dose-related inhibition of the flexor reflex. Inhibition of both monosynaptic and polysynaptic reflex potentials. | [6] |
| Anesthetized Cat (Stretch Reflex) | Cat | Intravenous (i.v.) | 5 mg/kg | Weakly inhibited tonic motoneuron reflex activity (~30%). Moderately to completely inhibited phasic motoneuron reflex activity (~70-100%). | [9] |
Table 2: Efficacy of this compound in Human Spasticity
| Study Design | Patient Population | Treatment | Dose | Key Efficacy Endpoints | Reference |
| Randomized, Double-Blind vs. Baclofen | Patients with spastic palsy (n=80) | Eperisone HCl | 300 mg/day | - Hmax/Mmax ratio decreased by 30.0% (p<0.01). - Joint range of motion improved by 32.5% (p<0.01). - 10-meter walking time reduced by 20.2% (p<0.01). | [10] |
| Randomized, Placebo-Controlled, Cross-over | Patients with spastic palsy (n=18) | Eperisone HCl | 300 mg/day | - Significant reduction in spasticity intensity (p=0.004). - Significant improvement in walking capability (p<0.05). - Significant reduction in patellar reflex (p=0.01). | [3][11][12] |
Experimental Protocols
Protocol 1: Evaluation of this compound in the Intercollicular Decerebrated Rat Rigidity Model
This model is used to assess centrally acting muscle relaxants by measuring their effect on sustained muscle tone.[6]
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., ether)
-
Stereotaxic apparatus
-
Electromyography (EMG) recording equipment with needle electrodes
-
This compound solution for intravenous injection
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Perform an intercollicular decerebration by transecting the brainstem between the superior and inferior colliculi.
-
Allow the animal to recover from anesthesia. The development of rigidity in the limbs indicates a successful procedure.
-
Insert EMG needle electrodes into the triceps surae muscle of a hindlimb to record muscle tone.
-
To maintain stable rigidity, apply a continuous passive movement to the hindlimb.
-
Record baseline EMG activity for a specified period.
-
Administer this compound or vehicle intravenously via a cannulated vein.
-
Continuously record EMG activity post-administration to measure changes in muscle tone.
-
Quantify the EMG signal (e.g., by integrating the area under the curve) to determine the extent and duration of muscle relaxation.
Experimental Workflow for Decerebrated Rat Model
Caption: Workflow for evaluating eperisone in a decerebrated rat model.
Protocol 2: Assessment of this compound on Spinal Reflexes in the Spinal Cat Model
This protocol allows for the direct measurement of drug effects on monosynaptic and polysynaptic reflex pathways in the absence of supraspinal influences.[6]
Materials:
-
Adult cats
-
Anesthetic (e.g., alpha-chloralose or urethane-chloralose)[6][9]
-
Spinal frame and clamps
-
Stimulating electrodes for peripheral nerves (e.g., dorsal roots)
-
Recording electrodes for ventral roots
-
This compound solution for intravenous injection
-
Vehicle control
Procedure:
-
Anesthetize the cat and perform a laminectomy to expose the lumbar spinal cord.
-
Perform a spinal transection at the thoracic level to create a spinal preparation.
-
Mount the animal in a spinal frame.
-
Isolate and section relevant dorsal and ventral roots (e.g., L6-S1).
-
Place stimulating electrodes on the central end of a dorsal root and recording electrodes on the peripheral end of the corresponding ventral root.
-
Deliver electrical stimuli to the dorsal root to elicit monosynaptic and polysynaptic reflex potentials in the ventral root.
-
Record baseline reflex potentials.
-
Administer this compound or vehicle intravenously.
-
Record reflex potentials at various time points post-administration to assess the inhibitory effects of the drug.
-
Analyze the amplitude and latency of the recorded potentials to quantify the depression of spinal reflexes.
Experimental Workflow for Spinal Cat Model
Caption: Workflow for evaluating eperisone on spinal reflexes in a spinal cat model.
Conclusion
This compound is a well-characterized muscle relaxant with a distinct mechanism of action that makes it effective in various models of spasticity. The provided protocols offer a framework for the preclinical evaluation of eperisone and similar compounds, enabling researchers to quantify their effects on muscle tone and spinal reflex pathways. The data presented underscores its potential in alleviating the symptoms of spasticity, supporting its clinical application.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Response to eperisone in patients of therapy-resistant dissociative convulsions: A report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of eperisone-HCl on the stretch reflex in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and tolerability of eperisone in patients with spastic palsy: a cross-over, placebo-controlled dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
Application Notes and Protocols for the Formulation of Eperisone Hydrochloride for Controlled Release Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of controlled-release formulations of eperisone (B1215868) hydrochloride. Eperisone hydrochloride is a centrally acting muscle relaxant used for the treatment of muscle spasms and spasticity.[1][2] Due to its relatively short biological half-life of approximately 1 to 4.3 hours, a controlled-release formulation is desirable to reduce dosing frequency, improve patient compliance, and maintain therapeutic efficacy.[2][3][4]
Formulation Strategies for Controlled Release
Several approaches can be employed to achieve controlled release of this compound. The most common strategies involve matrix systems, floating drug delivery systems, and microencapsulation.
-
Matrix Tablets: This is a widely used method where the drug is dispersed within a polymer matrix that controls the rate of drug release. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and hydrophobic waxes such as Compritol ATO 888 are common matrix-forming agents.[4][5][6]
-
Floating Drug Delivery Systems (FDDS): These are designed to prolong the gastric residence time of the dosage form, allowing for extended drug release in the upper gastrointestinal tract. This is particularly useful for drugs that have an absorption window in the stomach or upper small intestine. Gas-generating agents like sodium bicarbonate and citric acid are often incorporated to achieve buoyancy.[1][3]
-
Microencapsulation: This technique involves enclosing the drug particles within a polymer coat to control their release. Ion-exchange resins can be used to form a drug-resin complex, which is then coated with a release-controlling polymer like Eudragit RS 100.[7][8]
Data Presentation: Formulation and Evaluation Parameters
The following tables summarize quantitative data from various studies on this compound controlled-release formulations.
Table 1: Composition of this compound Controlled-Release Matrix Tablets
| Ingredient | Formulation F1 (mg) | Formulation F2 (mg) | Formulation F3 (mg) | Formulation F4 (mg) | Formulation F5 (mg) |
| Eperisone HCl | 150 | 150 | 150 | 150 | 150 |
| HPMC K4M | 135 | 110 | 120 | 100 | 60 |
| HPMC K100M | - | - | - | 16 | 20 |
| MCC pH 101 | - | 29 | 21 | 23 | 57 |
| Ethyl Cellulose | 10 | 8 | - | - | - |
| Hydroxypropyl Cellulose | - | - | 6 | 8 | 10 |
| Magnesium Stearate (B1226849) | 5 | - | - | - | - |
| Calcium Stearate | - | 3 | 3 | 3 | 3 |
| Coating | |||||
| HPMC E5M | 8 | 8 | 8 | 8 | 8 |
| Titanium Dioxide | 2 | 2 | 2 | 2 | 2 |
| Talc (B1216) | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
| Propylene Glycol (ml) | 5 | 5 | 5 | 5 | 5 |
Source: Adapted from a study on extended-release matrix film-coated tablets.[5]
Table 2: Composition of this compound Floating Sustained-Release Tablets
| Ingredient (mg) | F1 | F2 | F3 | F4 | F5 | F6 | F7 | F8 | F9 |
| Eperisone HCl | 50 | 50 | 50 | 50 | 50 | 50 | 50 | 50 | 50 |
| HPMC K5 | 50 | 75 | 100 | - | - | - | 25 | 37.5 | 50 |
| HPMC K16 | - | - | - | 50 | 75 | 100 | 25 | 37.5 | 50 |
| PVP K30 | 10 | 10 | 10 | 10 | 10 | 10 | 10 | 10 | 10 |
| Sodium Bicarbonate | 20 | 20 | 20 | 20 | 20 | 20 | 20 | 20 | 20 |
| Citric Acid | 10 | 10 | 10 | 10 | 10 | 10 | 10 | 10 | 10 |
| Magnesium Stearate | 5 | 5 | 5 | 5 | 5 | 5 | 5 | 5 | 5 |
| Talc | 5 | 5 | 5 | 5 | 5 | 5 | 5 | 5 | 5 |
| Lactose | q.s. to 200 | q.s. to 200 | q.s. to 200 | q.s. to 200 | q.s. to 200 | q.s. to 200 | q.s. to 200 | q.s. to 200 | q.s. to 200 |
Source: Adapted from a study on gastro-retentive floating tablets.[3]
Table 3: In Vitro Drug Release Profile of this compound Matrix Tablets
| Time (hours) | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) |
| 0.5 | 15.2 ± 1.1 | 12.8 ± 0.9 | 10.5 ± 0.7 |
| 1 | 25.6 ± 1.5 | 21.3 ± 1.2 | 18.2 ± 1.1 |
| 2 | 38.9 ± 2.1 | 32.7 ± 1.8 | 27.4 ± 1.5 |
| 4 | 55.4 ± 2.8 | 48.1 ± 2.4 | 40.3 ± 2.0 |
| 8 | 78.2 ± 3.5 | 69.5 ± 3.1 | 60.1 ± 2.9 |
| 12 | 91.3 ± 4.2 | 84.6 ± 3.9 | 75.8 ± 3.6 |
| 24 | - | - | 90.1 ± 4.5 |
Note: Data is representational and compiled from typical release profiles. For instance, one study showed a formulation with Compritol ATO 888 released 72.45% of the drug in 24 hours.[6]
Table 4: Pharmacokinetic Parameters of Immediate-Release vs. Osmotic-Controlled Release this compound Tablets
| Parameter | Immediate Release (IR) | Osmotic Controlled Release |
| Cmax (ng/mL) | 7.5 ± 2.1 | 3.2 ± 0.9 |
| Tmax (h) | 1.5 ± 0.5 | 8.0 ± 2.5 |
| AUC0-t (ng·h/mL) | 25.8 ± 7.3 | 28.3 ± 6.9 |
| AUC0-∞ (ng·h/mL) | 27.1 ± 7.8 | 29.7 ± 7.2 |
| t1/2 (h) | 2.1 ± 0.6 | 2.5 ± 0.7 |
| Relative Bioavailability (%) | - | 109.7 |
Source: Adapted from a comparative pharmacokinetic study.[9][10]
Experimental Protocols
Preparation of Controlled-Release Matrix Tablets (Wet Granulation Method)
This protocol describes the preparation of this compound matrix tablets using a wet granulation technique.[5]
Materials:
-
This compound
-
HPMC (K4M, K100M)
-
Microcrystalline Cellulose (MCC pH 101)
-
Isopropyl Alcohol (IPA)
-
Magnesium Stearate
-
Talc
Equipment:
-
Sieves (#30, #40)
-
Planetary Mixer
-
Tray Dryer
-
Rotary Tablet Compression Machine
Procedure:
-
Sifting: Sift this compound, HPMC, and MCC through a #40 sieve.
-
Dry Mixing: Blend the sifted powders in a planetary mixer for 15 minutes to ensure uniform distribution.
-
Granulation: Prepare a binder solution by dissolving the required granulating agent in Isopropyl Alcohol. Add the binder solution slowly to the powder blend under continuous mixing to form a coherent dough mass.
-
Wet Screening: Pass the wet mass through a #16 sieve to form granules.
-
Drying: Dry the granules in a tray dryer at 40-50°C until the moisture content is within the specified limits (typically <2%).
-
Dry Screening: Pass the dried granules through a #40 sieve.
-
Lubrication: Add sifted magnesium stearate and talc to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet compression machine with appropriate tooling.
In Vitro Drug Release Study (USP Type II Apparatus)
This protocol outlines the procedure for determining the in vitro drug release rate from the prepared tablets.[6]
Materials:
-
0.1 N Hydrochloric Acid (HCl)
-
Phosphate (B84403) Buffer (pH 6.8)
-
Distilled Water
Equipment:
-
USP Dissolution Test Apparatus (Type II - Paddle)
-
UV-Vis Spectrophotometer or HPLC system
-
Syringes and Filters (0.45 µm)
Procedure:
-
Apparatus Setup: Set up the USP Type II dissolution apparatus. The paddle speed is typically set at 50 rpm.
-
Dissolution Medium: For the first 2 hours, use 900 mL of 0.1 N HCl as the dissolution medium, maintained at 37 ± 0.5°C. After 2 hours, change the medium to 900 mL of phosphate buffer (pH 6.8) for the remainder of the study (up to 12 or 24 hours).[6]
-
Sample Introduction: Place one tablet in each dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples through a 0.45 µm syringe filter.
-
Analysis: Analyze the samples for drug content using a validated UV-Vis spectrophotometric method at the λmax of this compound (approximately 257-276 nm, depending on the medium) or an HPLC method.[2][11][12]
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for Matrix Tablet Preparation.
Caption: In Vitro Drug Release Study Workflow.
References
- 1. jddtonline.info [jddtonline.info]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PREPARATION AND EVALUATION OF SUSTAINED RELEASE TABLET OF this compound BY COMPRITOL ATO 888 AS A MATRIX FORMING AGENT. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijarmps.org [ijarmps.org]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Troubleshooting & Optimization
improving the solubility of eperisone hydrochloride for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using eperisone (B1215868) hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of eperisone hydrochloride?
A1: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, reaching concentrations of up to 59 mg/mL.[1] For aqueous-based experiments, it is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[2][3]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: Yes, this compound is soluble in aqueous solutions, but to a lesser extent than in DMSO. It is reportedly soluble in Phosphate-Buffered Saline (PBS) at 16.67 mg/mL, though this may require sonication to fully dissolve.[4] It is also described as freely soluble in distilled water.[5][6][7] When preparing solutions in buffers, be mindful of the pH, as the stability of this compound can be pH-dependent.
Q3: What is a typical concentration range for this compound in in vitro cell-based assays?
A3: Based on published research, this compound has been used in a concentration range of up to 200 µM in cell culture to study its effects on lung fibroblasts, where it showed preferential suppression of fibroblast activity without being toxic to alveolar epithelial cells.[4] The optimal concentration will depend on the specific cell type and the endpoint being measured. It is always recommended to perform a dose-response curve to determine the effective concentration for your experimental system.
Q4: Is this compound stable in solution?
A4: this compound is a stable compound.[8] However, its stability can be influenced by the pH of the solution. Some studies suggest that it is more stable in acidic conditions (pH 2.0-5.5).[9][10] When preparing stock solutions, especially in aqueous buffers, it is best to prepare them fresh. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to minimize degradation.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media | The solubility limit in the aqueous solution has been exceeded. | - Increase the final volume of the aqueous solution to lower the final concentration of this compound.- Prepare an intermediate dilution in a co-solvent that is miscible with both DMSO and water, if your experimental system allows.- Ensure the final DMSO concentration in your assay is as low as possible while maintaining solubility.[2][3] |
| Difficulty dissolving this compound in PBS | The dissolution rate in aqueous buffers can be slow. | - Use sonication to aid dissolution.[4]- Gentle warming of the solution may also help, but be cautious of potential degradation at elevated temperatures.- Ensure the PBS is at a physiological pH. |
| Inconsistent experimental results | - Degradation of this compound in the stock solution or working solution.- pH of the experimental buffer affecting drug stability and activity. | - Prepare fresh working solutions for each experiment from a frozen stock.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Check the pH of your buffers and media. This compound is reported to be more stable in slightly acidic conditions.[9][10] If possible, assess the stability of the compound in your specific experimental buffer over the time course of your assay. |
| Observed cytotoxicity at expected non-toxic concentrations | The final concentration of the solvent (e.g., DMSO) in the cell culture is too high. | - Calculate the final solvent concentration in your working solution to ensure it is below the tolerance level of your cell line (typically <0.1% to 0.5% for DMSO).[2][3]- Include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | 59 mg/mL | Fresh DMSO is recommended as moisture can reduce solubility.[1] |
| PBS | Soluble | 16.67 mg/mL | Requires sonication for dissolution.[4] |
| Distilled Water | Freely Soluble | Not specified | [5][6][7] |
| Methanol | Freely Soluble | Not specified | [5][6][7] |
| Ethanol | Freely Soluble | Not specified | [5][6][7] |
| 0.1 N HCl | Soluble | Not specified | [5][6] |
| Chloroform | Soluble | Not specified | [5][6][7] |
| 6.8 pH Phosphate Buffer | Slightly Soluble | Not specified | [5][6] |
| 0.1 N NaOH | Slightly Soluble | Not specified | [5][6] |
| 7.2 pH Phosphate Buffer | Insoluble | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
-
Materials:
-
This compound powder
-
Sterile PBS (pH 7.4)
-
Sterile conical tubes or vials
-
Sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile PBS to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of PBS to 10 mg of this compound).
-
Vortex the solution vigorously.
-
If the powder is not fully dissolved, place the tube in a sonicator bath and sonicate until a clear solution is obtained.[4]
-
It is recommended to prepare aqueous working solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution and store at 4°C for a short period, though stability should be verified.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. This compound | 56839-43-1 | FE22701 | Biosynth [biosynth.com]
- 9. WO2014157851A1 - Eperisone pharmaceutical composition having improved preservability and ph stability - Google Patents [patents.google.com]
- 10. KR20140118410A - Eperisone pharmaceutical composition enhancing storage and pH stability - Google Patents [patents.google.com]
overcoming eperisone hydrochloride degradation in acidic conditions
Welcome to the technical support center for eperisone (B1215868) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability of eperisone hydrochloride, particularly its degradation in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to degradation in certain conditions?
A1: this compound can be unstable and produce related substances when exposed to environmental factors such as heat, humidity, and solvents like water or ethanol, particularly during manufacturing processes like wet granulation. It is notably labile in acidic solutions, where it undergoes hydrolysis, leading to the formation of degradation products.[1][2]
Q2: What is the primary strategy to prevent the degradation of this compound in a formulation?
A2: A primary and effective strategy is the incorporation of specific acidifying agents into the formulation.[3] Creating an acidic microenvironment, for instance by formulating a 0.5% (w/v) aqueous solution to have a pH between 0.5 and 5.6, can enhance the chemical stability of eperisone.[4][5] Acids such as phosphoric acid, alginic acid, and citric acid have been shown to effectively inhibit the formation of degradation byproducts.[3][4]
Q3: What advanced formulation techniques can protect this compound from degradation?
A3: Beyond simple acidification, several advanced drug delivery technologies can be employed. These include:
-
Sustained-Release Pellets: Coating drug-loaded pellets with polymers like ethylcellulose can control the drug's release and shield it from the harsh acidic environment of the stomach.[6]
-
Microencapsulation: Encapsulating eperisone within a polymer matrix, such as Eudragit RS 100, can create a controlled-release system that protects the active pharmaceutical ingredient (API).[7]
-
Nanostructured Lipid Carriers (NLCs): NLCs are lipid-based nanoparticles that can encapsulate the drug, preventing premature degradation and potentially improving bioavailability by bypassing first-pass metabolism.[8]
Q4: How can I quantify the degradation of this compound in my samples?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the standard approach.[9] Such methods are designed to separate the intact this compound from its degradation products, allowing for accurate quantification of both.[1][10] Several validated HPLC methods have been published, typically using a C18 column with mobile phases consisting of an acetonitrile (B52724) and buffer mixture.[1][11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the development and analysis of this compound formulations.
Q: I'm observing rapid degradation of eperisone in my acidic solution. What are my immediate options?
A: If you are working with a solution, the degradation is likely due to acid-catalyzed hydrolysis.[10] Consider preparing the solution immediately before use or storing it at a lower temperature to slow the reaction rate. For formulation work, this observation confirms the need for a stabilization strategy.
Q: My HPLC chromatogram shows unknown peaks after subjecting my eperisone sample to acid stress. How do I identify them?
A: These are likely degradation products. In published acid degradation studies, these products appear at different retention times than the parent eperisone peak. For example, one study reported a degradation product at a retention time of 8.157 min under their specific HPLC conditions.[11][13] To confirm, you should run a placebo formulation under the same stress conditions to rule out excipient degradation. The ultimate identification would require techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
Q: My tablet formulation with a stabilizing acidifier is still showing significant degradation. What could be wrong?
A: This issue may stem from several factors:
-
Insufficient Acidifier: The amount of acidifying agent may not be enough to create a stable microenvironment.
-
Improper Mixing: Uneven distribution of the acidifier within the tablet matrix can lead to localized areas of instability.
-
Hygroscopicity: The formulation may be absorbing moisture, which can facilitate degradation, even in the presence of a stabilizer.[3]
-
Excipient Incompatibility: An excipient in your formulation might be interacting negatively with the eperisone or the acidifier.
The following flowchart provides a logical approach to troubleshooting this issue.
Quantitative Stability Data
The following tables summarize quantitative data from forced degradation studies of this compound reported in the literature. Conditions may vary between studies.
Table 1: Summary of Eperisone HCl Degradation Under Various Stress Conditions
| Stress Condition | Reagent/Details | % Degradation Reported | Source |
| Acid Hydrolysis | 0.5 M HCl | 18-31% | [1] |
| Acid Hydrolysis | 0.5 M HCl, 70°C, 2h | Highly Labile | |
| Acid Hydrolysis | 1 N HCl (methanolic) | 54.7% (54.7% drug recovered) | [14] |
| Acid Degradation | Not Specified | 1.4% | [11][13] |
| Alkaline Hydrolysis | 0.5 M NaOH | 18-31% | [1] |
| Alkaline Hydrolysis | 1 M NaOH, 70°C, 1h | Significant Degradation | |
| Oxidative | 3% H₂O₂ | 18-31% | [1] |
| Oxidative | 6% H₂O₂, 5h, RT | Significant Degradation | |
| Thermal Degradation | 80°C, 8 hrs (solid) | 1.68% | [11][12] |
Experimental Protocols
Protocol 1: General Acid Stress Testing
This protocol is a general guide for inducing and analyzing acid degradation of this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of eperisone HCl in 10 mL of a suitable solvent (e.g., methanol (B129727) or mobile phase) to get a concentration of 1 mg/mL.
-
Stress Condition: Mix 1 mL of the stock solution with 1 mL of 1 N HCl.[2] For more aggressive degradation, a 0.5 M HCl solution can be refluxed at 70°C for 2 hours.[10]
-
Incubation: Keep the solution for a defined period (e.g., overnight) in a dark place at room temperature or under reflux as specified.[10][2]
-
Neutralization & Dilution: After incubation, carefully neutralize the solution with an equivalent volume and concentration of NaOH.
-
Sample Preparation: Dilute the neutralized solution with the HPLC mobile phase to a final concentration within the linear range of the analytical method (e.g., 10-50 µg/mL).[1][2]
-
Analysis: Inject the prepared sample into a validated stability-indicating HPLC system to determine the amount of remaining eperisone HCl and the formation of degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is a composite based on several published methods for the analysis of eperisone HCl and its degradation products.[1][11][12]
-
Instrumentation: HPLC with UV/PDA detector.
-
Mobile Phase: A mixture of an organic solvent and an acidic aqueous buffer. A common composition is Acetonitrile and a buffer like 0.05% Triethylamine (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 75:25 v/v.[1] Another option is 10 mM ammonium (B1175870) formate (B1220265) (pH 3.8 with formic acid) and acetonitrile (65:35 v/v).[11]
-
Injection Volume: 20 µL.[11]
-
Procedure:
-
Prepare the mobile phase, filter through a 0.45 µm membrane filter, and degas by sonication.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Prepare standard and sample solutions in the mobile phase.
-
Inject the solutions and record the chromatograms.
-
Calculate the percentage of eperisone and its degradation products by comparing peak areas.
-
The following diagram illustrates the general workflow for developing a stable formulation.
Protocol 3: Preparation of an Acid-Stabilized Formulation via Wet Granulation
This protocol is adapted from a patented method for stabilizing this compound tablets.[3]
-
Ingredient Blending: Mix this compound with other dry excipients like lactose, microcrystalline cellulose, and corn starch.
-
Binder Solution Preparation: In a separate container, dissolve a binder (e.g., Povidone) in distilled water. To this solution, add the selected acidifying agent (e.g., phosphoric acid or alginic acid) and stir until a homogenous binding solution is formed.
-
Granulation: Add the blended dry ingredients from step 1 to the binding solution and mix to form a wet mass (granules).
-
Drying: Dry the wet granules at an appropriate temperature (e.g., 60°C) to remove moisture.
-
Milling: Pass the dried granules through a sieve (e.g., 30 mesh) to achieve a uniform particle size.
-
Final Blending: Add lubricants and glidants (e.g., talc, magnesium stearate) to the dried, milled granules and mix thoroughly.
-
Compression: Compress the final blend into tablets using a tablet press.
The diagram below illustrates the conceptual basis of stabilization.
References
- 1. oaji.net [oaji.net]
- 2. ijraset.com [ijraset.com]
- 3. WO2013105819A1 - Stable pharmaceutical composition comprising eperisone or a pharmaceutically acceptable salt thereof and an acidifying agent - Google Patents [patents.google.com]
- 4. JP2014530250A - Stabilized eperisone pharmaceutical composition and sustained-release preparation containing the same - Google Patents [patents.google.com]
- 5. CN103889455B - Stabilized eperisone pharmaceutical composition and sustained-release preparation containing the above-mentioned composition - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. jddtonline.info [jddtonline.info]
- 9. Stability indicating RP-HPLC method for determination of this compound and diclofenac sodium in tablet dosage form - Int J Pharm Chem Anal [ijpca.org]
- 10. bepls.com [bepls.com]
- 11. kenkyugroup.org [kenkyugroup.org]
- 12. Development and Validation of a Stability Indicating HPTLC Method for Determination of this compound in Bulk Drug - ProQuest [proquest.com]
- 13. kenkyugroup.org [kenkyugroup.org]
- 14. scispace.com [scispace.com]
Technical Support Center: Optimizing HPLC Mobile Phase for Eperisone Hydrochloride Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of eperisone (B1215868) hydrochloride. It includes a troubleshooting guide and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Troubleshooting Guide
Users often encounter challenges such as poor peak shape, inconsistent retention times, and inadequate resolution during the HPLC analysis of eperisone hydrochloride. This guide provides a systematic approach to identifying and resolving these common issues by optimizing the mobile phase.
Table 1: Common HPLC Problems and Solutions for this compound Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol (B1196071) Interactions: Eperisone is a basic compound (strongest basic pKa ≈ 8.77) and can interact with acidic silanol groups on the silica-based C18 column, leading to tailing peaks.[1] 2. Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of eperisone, the compound can exist in both ionized and non-ionized forms, causing peak tailing. 3. Column Overload: Injecting too concentrated a sample can lead to peak distortion.[2][3] | 1. Adjust Mobile Phase pH: Maintain the mobile phase pH at least 2 units below the pKa of eperisone (e.g., pH 3.0-4.0) to ensure it is fully protonated and interacts minimally with silanols. 2. Use a Buffer: Incorporate a buffer (e.g., 10-20 mM ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) into the mobile phase to maintain a consistent pH.[4][5] 3. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize available silanol groups.[2] 4. Reduce Sample Concentration: Dilute the sample to an appropriate concentration.[2][3] |
| Peak Fronting | 1. Sample Overload: Injecting an excessive amount of the analyte.[3] 2. Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase.[6] | 1. Decrease Injection Volume or Sample Concentration: Reduce the mass of this compound injected onto the column.[3][6] 2. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure compatibility. |
| Variable Retention Times | 1. Inconsistent Mobile Phase Preparation: Minor variations in the organic-to-aqueous ratio or pH can cause shifts in retention time.[5] 2. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection.[6] 3. Fluctuations in Column Temperature: Changes in ambient temperature can affect retention.[6] | 1. Precise Mobile Phase Preparation: Accurately measure all components of the mobile phase.[7][8] Premixing the mobile phase can enhance consistency.[7] 2. Thorough Column Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[6] |
| Poor Resolution | 1. Inadequate Separation from Impurities or Degradants: The mobile phase composition may not be optimal for separating eperisone from related substances. 2. Inappropriate Organic Modifier: The choice of acetonitrile (B52724) or methanol (B129727) can impact selectivity. | 1. Optimize Organic Content: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. 2. Adjust pH: Fine-tune the mobile phase pH to potentially alter the retention and selectivity of eperisone and its impurities. 3. Try a Different Organic Modifier: If using acetonitrile, consider trying methanol, or vice versa, as this can change the separation selectivity. |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections.[2] 2. Sample Degradation: Eperisone may degrade in the sample solution over time. | 1. Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phase.[4][8] 2. Implement a Wash Cycle: Run a blank injection with a strong solvent (e.g., 100% acetonitrile) to clean the injector and column. 3. Prepare Samples Freshly: Analyze samples as soon as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound separation on a C18 column?
A1: A common and effective starting point is a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of 10-20 mM ammonium acetate or potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0-4.0 with an acid like phosphoric or formic acid) and acetonitrile in a ratio of 60:40 (v/v) is often a good initial condition.[4][5] The flow rate is typically set to 1.0 mL/min, and detection is monitored around 257-259 nm.[5]
Q2: How does the pH of the mobile phase affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter for achieving a symmetrical peak shape for this compound. Eperisone is a basic compound with a pKa of approximately 8.77.[1] To ensure it is in a single, fully protonated (ionized) state and to minimize interactions with residual silanol groups on the column, the mobile phase pH should be maintained at least 2 pH units below its pKa. A pH in the range of 3.0 to 4.0 is generally recommended.[5] Operating at a pH close to the pKa can result in peak tailing due to the presence of both ionized and non-ionized forms of the analyte.
Q3: Should I use acetonitrile or methanol as the organic modifier?
A3: Both acetonitrile and methanol can be used as organic modifiers for the separation of this compound. Acetonitrile generally provides better peak shapes and lower backpressure. However, methanol can offer different selectivity, which might be advantageous for separating eperisone from specific impurities or degradation products. The choice between the two often comes down to empirical testing to see which provides the best resolution and peak shape for your specific sample and column.
Q4: My baseline is noisy. How can I improve it?
A4: A noisy baseline can be caused by several factors related to the mobile phase. Ensure that you are using high-purity, HPLC-grade solvents.[4] The mobile phase should be thoroughly degassed before use to remove dissolved air, which can cause bubbles in the detector.[4][8] If you are using a buffer, ensure it is completely dissolved and the mobile phase is filtered through a 0.45 µm or 0.22 µm filter to remove any particulate matter.[7] Also, ensure that the mobile phase components are stable and do not precipitate over time.[5]
Q5: How often should I prepare a fresh mobile phase?
A5: It is best practice to prepare the mobile phase fresh daily, especially when using aqueous buffers which are prone to microbial growth.[4][8] Over time, the composition of the mobile phase can change due to the evaporation of the more volatile organic component, which can lead to shifts in retention times.[4]
Experimental Protocol: A Representative HPLC Method
This section details a standard isocratic RP-HPLC method for the analysis of this compound.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with o-phosphoric acid) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 257 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a final concentration of 20 µg/mL. |
Mobile Phase Preparation:
-
Buffer Preparation (Aqueous Phase): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with o-phosphoric acid.
-
Mobile Phase Mixture: Mix 600 mL of the prepared buffer with 400 mL of HPLC-grade acetonitrile.
-
Degassing and Filtration: Degas the mobile phase for 15 minutes using an ultrasonic bath and filter it through a 0.45 µm nylon filter.[7]
Visualizations
Caption: A flowchart for troubleshooting common HPLC issues.
Caption: The experimental workflow for HPLC analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mastelf.com [mastelf.com]
- 3. youtube.com [youtube.com]
- 4. welch-us.com [welch-us.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.cn]
- 8. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Minimizing Variability in Eperisone Hydrochloride Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with eperisone (B1215868) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your animal studies and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to high variability in eperisone hydrochloride animal studies?
High variability in this compound studies can stem from several factors, primarily related to its pharmacokinetic profile and the nature of the behavioral endpoints measured. Key contributors include:
-
High Pharmacokinetic Variability: this compound is known for its significant inter-individual and inter-occasion variability in pharmacokinetic parameters.[1] This is largely due to its extensive first-pass metabolism in the intestine and liver.
-
Route of Administration: Oral administration of eperisone results in low bioavailability due to profound intestinal first-pass metabolism.[2] This can lead to inconsistent plasma concentrations and variable efficacy.
-
Metabolism Differences: The metabolism of eperisone can vary significantly between species, strains, and even sexes due to differences in the expression and activity of cytochrome P450 (CYP) enzymes. In rats, CYP1A is a key enzyme in its metabolism.
-
Animal-Specific Factors: The age, weight, sex, diet, and gut microbiota of the animals can all influence drug absorption, distribution, metabolism, and excretion (ADME), leading to variable responses.
-
Experimental Procedures: Inconsistencies in experimental protocols, handling stress, and subjective endpoint measurements can introduce significant variability.
Q2: How does the route of administration impact the variability of this compound's effects?
The route of administration is a critical factor influencing the bioavailability and, consequently, the variability of eperisone's effects.
-
Oral Administration: Oral eperisone has very low bioavailability and a short duration of action due to extensive first-pass metabolism in the intestine.[2] This metabolic variability among individual animals is a major source of inconsistent results.
-
Intravenous (IV) Administration: IV injection bypasses first-pass metabolism, leading to more predictable plasma concentrations. However, the muscle relaxant effect after IV injection can be short-lived.[3]
-
Percutaneous/Transdermal Administration: Transdermal delivery has been shown to provide more potent and longer-lasting muscle relaxation compared to oral administration because it avoids first-pass metabolism, leading to more sustained and potentially less variable plasma levels.[2][3]
Q3: Are there known sex or strain differences in the response to this compound?
While specific studies on strain differences for eperisone are limited, it is well-established that drug metabolism can vary significantly between different rodent strains. Sex differences in drug metabolism are also a known factor in rodents. For instance, male rats generally exhibit higher rates of xenobiotic metabolism than females, which can be attributed to sex-specific expression of hepatic cytochrome P450 enzymes. Given that eperisone is metabolized by CYP enzymes, it is plausible that its pharmacokinetics and pharmacodynamics could differ between male and female animals. Therefore, it is crucial to use animals of a single sex or to include both sexes and analyze the data accordingly.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Symptoms:
-
Large standard deviations in plasma concentration-time curves.
-
Inconsistent Cmax and AUC values between animals in the same treatment group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| First-Pass Metabolism | Consider alternative routes of administration that bypass the gastrointestinal tract, such as intravenous or transdermal delivery, to achieve more consistent plasma concentrations.[2][3] |
| Inconsistent Oral Gavage | Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing. The volume administered should be appropriate for the animal's weight. |
| Food Effects | Standardize the fasting period before drug administration. Food in the gastrointestinal tract can significantly alter drug absorption. A fasting period of 2-3 hours is generally recommended for rats, while water should not be restricted. |
| Animal Health Status | Ensure all animals are healthy and free from underlying conditions that could affect drug metabolism, such as liver or kidney dysfunction. |
| Gut Microbiota Differences | House animals under identical conditions and from the same source to minimize variations in gut microbiota, which can influence drug metabolism.[4][5][6][7] |
Issue 2: Inconsistent Results in Behavioral Tests (Muscle Relaxation & Analgesia)
Symptoms:
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High variability in baseline and post-treatment measurements in tests like the hot plate, Randall-Selitto, grip strength, or hanging wire tests.
-
Lack of a clear dose-response relationship.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Habituation | Acclimatize animals to the testing room for at least 30-60 minutes before starting the experiment.[1] For specific tests, habituate the animals to the apparatus on one or more days prior to the actual experiment to reduce anxiety-related responses. |
| Operator Variability | Ensure that all behavioral tests are conducted by the same trained experimenter to maintain consistency in handling and scoring. For tests like the grip strength test, consistent pulling force and angle are crucial. |
| Environmental Factors | Maintain a consistent and controlled environment (e.g., temperature, humidity, lighting, and noise levels) in the testing room.[1] |
| Learning Effects | Be aware that animals can learn in some tests (e.g., hot plate test), leading to changes in response latency with repeated testing.[8] Randomize the order of testing and consider using naive animals for each time point if learning is a significant factor. |
| Sedation vs. Muscle Relaxation | At higher doses, eperisone may cause sedation, which can confound the results of motor function tests. Include a control group treated with a known sedative to differentiate between muscle relaxation and general motor impairment. Observe the animals for signs of sedation (e.g., decreased alertness, lethargy). |
Experimental Protocols
This compound Formulation and Administration
-
Oral Gavage: For oral administration, this compound can be suspended in a vehicle like 1% hydroxypropyl methylcellulose.[9] Formulations should be prepared fresh daily or be confirmed for their stability under storage conditions.
-
Intravenous Injection: For IV administration, this compound should be dissolved in a sterile, physiologically compatible vehicle such as saline. The injection volume should be appropriate for the animal's size.
Muscle Relaxation Assessment
Intercollicular Decerebrated Rat Rigidity Model
This model is used to assess the muscle relaxant activity of eperisone.
-
Procedure:
-
Rats are anesthetized, and an intercollicular decerebration is performed.
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A continuous passive movement is applied to a hindlimb to induce and maintain stable rigidity.
-
The muscle tone of the triceps surae is recorded using electromyography (EMG).
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Eperisone is administered (e.g., intravenously or percutaneously), and the change in EMG activity is quantified.[3]
-
-
Data Analysis: The integrated EMG signal is used to quantify muscle tone. A decrease in the EMG signal indicates muscle relaxation.
Grip Strength Test
This test measures forelimb and/or hindlimb muscle strength.
-
Apparatus: A grip strength meter with a horizontal bar or grid.
-
Procedure:
-
The animal is held by the tail and lowered towards the grip bar.
-
Allow the animal to grasp the bar with its forepaws (or all four paws).
-
The animal is then pulled back gently but steadily in the horizontal plane until it releases its grip.
-
The peak force exerted by the animal is recorded.
-
Several trials (e.g., 3-5) are performed for each animal with a rest period in between, and the average or maximum force is used for analysis.
-
-
Troubleshooting: High variability can result from inconsistent pulling speed and angle, animal motivation, and learning.[10] Ensure the pull is smooth and parallel to the force meter.
Hanging Wire Test
This test assesses muscle strength and endurance.
-
Apparatus: A metal wire suspended horizontally between two supports.
-
Procedure:
-
The animal is placed on the wire and allowed to grip it with its forepaws.
-
The animal is then released, and the latency to fall is recorded.
-
A maximum time is typically set (e.g., 180 or 600 seconds).[1]
-
-
Troubleshooting: Some mice may learn to balance on the wire or drop intentionally.[11] Close observation is necessary to ensure the test measures physical inability to hang rather than behavioral avoidance.
Analgesic Effect Assessment
Hot Plate Test
This test measures the response to a thermal pain stimulus.
-
Apparatus: A hot plate with a controlled temperature surface.
-
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 52-55°C).
-
The animal is placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.
-
A cut-off time is used to prevent tissue damage.
-
-
Troubleshooting: High variability can be caused by learning, changes in ambient temperature, and inconsistent scoring of the endpoint.[8] Ensure a stable testing environment and clear criteria for the nocifensive response.
Randall-Selitto Test (Paw Pressure Test)
This test measures the response threshold to a mechanical stimulus.
-
Apparatus: An analgesy-meter that applies a linearly increasing pressure to the paw.
-
Procedure:
-
The animal is gently restrained.
-
A blunt conical probe is applied to the dorsal surface of the paw.
-
Pressure is gradually increased until the animal withdraws its paw or vocalizes.
-
The force at which the response occurs is recorded.
-
-
Troubleshooting: This test can be stressful for the animals due to the restraint required, which can affect the results.[12][13] Proper handling and habituation to the restraint are crucial.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Different Administration Routes in Rats
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Oral | 25 mg/kg | - | - | - | 8.79 | [1] |
| Intravenous | 1.25 mg/kg | - | - | - | 100 | [3] |
| Transdermal | 8.33 mg/kg | - | - | - | - | [2] |
Note: Specific values for Cmax, Tmax, and AUC for all routes were not available in a single comparable study. The table illustrates the significant difference in bioavailability.
Table 2: Example of Effective Doses of this compound in Animal Models
| Animal Model | Test | Route | Effective Dose Range | Effect | Reference |
| Mice | Straub Tail | i.p. | 50-100 mg/kg | Inhibition of Straub tail response | [14] |
| Rats | Decerebrate Rigidity | i.v. | 1.25 mg/kg | Reduction in EMG spikes | [3] |
| Rats | Grip Strength | Oral | 12.5-50 mg/kg | Decreased grip strength | [2] |
| Rats | Hanging Test | Oral | 12.5-50 mg/kg | Decreased hanging time | [2] |
Visualizations
Caption: Workflow to minimize variability in eperisone animal studies.
Caption: Simplified signaling pathway of this compound.
Caption: Logical troubleshooting flow for high variability.
References
- 1. Wire hang time [bio-protocol.org]
- 2. ijraset.com [ijraset.com]
- 3. Long-lasting muscle relaxant activity of this compound after percutaneous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of gut microbiota on drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmri.com [ijmri.com]
- 6. researchgate.net [researchgate.net]
- 7. jampbr.com [jampbr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Wire Hang Assessment [protocols.io]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Eperisone Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of eperisone (B1215868) hydrochloride.
Troubleshooting Guide
Q1: My eperisone hydrochloride signal is low and inconsistent in plasma samples. What is the likely cause?
A: Low and inconsistent signal intensity for this compound in plasma samples is often a primary indicator of matrix effects, specifically ion suppression. Co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683), can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and variable signal. This can negatively impact the accuracy, precision, and sensitivity of your assay.
Q2: How can I confirm that matrix effects are impacting my this compound analysis?
A: A post-extraction spike experiment is a standard method to quantitatively assess the presence and extent of matrix effects. This involves comparing the peak area of this compound in a clean solvent (neat solution) to the peak area of this compound spiked into an extracted blank plasma sample. A significant difference in peak areas indicates the presence of matrix effects.
Q3: I've confirmed ion suppression. What are the immediate steps to mitigate this?
A: To address ion suppression, consider the following strategies:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[1] Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids and other interfering substances than Protein Precipitation (PPT).[2]
-
Optimize Chromatography: Modify your chromatographic method to separate this compound from the co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., a column with a different stationary phase).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate quantification. If a SIL-IS is not available, a structural analog, such as tolperisone, can be used.[3]
Q4: My peak shape for this compound is poor (e.g., fronting, tailing, or splitting). What could be the issue?
A: Poor peak shape can be caused by a variety of factors, not all of which are directly related to matrix effects. Common causes include:
-
Column Contamination or Degradation: Buildup of matrix components on the analytical column can lead to peak distortion. Regular column washing or using a guard column can help. In some cases, the column may need to be replaced.
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak fronting. Ensure your sample is dissolved in a solvent compatible with your mobile phase.
-
Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can lead to split or broad peaks.
-
Secondary Interactions: this compound, being a basic compound, can interact with residual silanol (B1196071) groups on the column, leading to peak tailing. Using a mobile phase with an appropriate pH or an end-capped column can minimize these interactions.
Q5: I'm observing significant variability in my results between different batches of plasma. How do I address this?
A: Inter-batch variability is a classic sign of inconsistent matrix effects. This can happen if the composition of the plasma samples varies significantly. To address this:
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples. This helps to compensate for the matrix effect as it will be present in both the calibrators and the unknown samples.
-
Robust Sample Preparation: Employ a more rigorous sample preparation method like SPE to ensure consistent removal of interfering substances across all samples.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for this compound analysis?
A: While the "best" technique can depend on the specific requirements of your assay (e.g., throughput, sensitivity), Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally superior to Protein Precipitation (PPT) in minimizing matrix effects for small molecules like this compound.[2] PPT is a simpler and faster method but is less selective and can result in higher matrix effects.[4]
Q2: What type of internal standard is recommended for this compound analysis?
A: The ideal internal standard is a stable isotope-labeled (e.g., deuterium (B1214612) or carbon-13 labeled) this compound. If a SIL-IS is not available, a close structural analog that behaves similarly during extraction and ionization is the next best choice. Tolperisone has been successfully used as an internal standard in several published methods for this compound.[3]
Q3: Can mobile phase composition influence matrix effects?
A: Yes, the mobile phase composition can significantly impact the elution of both this compound and interfering matrix components. Modifying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the aqueous phase (e.g., adding modifiers like formic acid or ammonium (B1175870) formate) can alter the chromatography and potentially separate the analyte from the region of ion suppression.[5]
Q4: How do I quantitatively assess the performance of my sample preparation method?
A: You can evaluate the performance by calculating the following parameters:
-
Recovery (%RE): Measures the efficiency of the extraction process.
-
Matrix Factor (MF): Quantifies the extent of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Process Efficiency (%PE): Represents the overall efficiency of the analytical process, combining extraction recovery and matrix effects.
Q5: Are there any specific mass transitions (MRM) for this compound?
A: A commonly used mass transition for this compound is m/z 260 -> 98.[6][7] For the internal standard tolperisone, a transition of m/z 246 -> 98 is often monitored.[6][7] It is always recommended to optimize these transitions on your specific instrument.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis (Data from Separate Studies)
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | Generally high, but method-dependent | 91.7 ± 6.6[6] | >98.6[8] |
| Matrix Effect | Generally higher due to less selective removal of interferences.[4] | Lower due to more selective extraction. | Generally the lowest due to effective cleanup. |
| Throughput | High | Moderate | Low to Moderate |
| Complexity | Low | Moderate | High |
Note: The data presented in this table are compiled from different studies and are not the result of a direct head-to-head comparison. Performance can vary based on the specific protocol, matrix, and analytical conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample, add the internal standard solution.
-
Add 50 µL of 1M sodium hydroxide (B78521) to basify the sample.
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Post-Extraction Spike Experiment for Matrix Effect Assessment
-
Set A (Neat Solution): Spike a known amount of this compound and internal standard into the mobile phase.
-
Set B (Post-Spiked Matrix): Extract blank plasma using your chosen sample preparation method. Spike the same known amount of this compound and internal standard into the final, clean extract.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacokinetics of osmotic-controlled and immediate-release Eperisone tablet formulation in healthy human subjects using a sensitive plasma LC-ESI-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid simultaneous determination of eperisone, tolperisone, and tizanidine in human serum by using a MonoSpin® C18 extraction column and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in eperisone hydrochloride chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of eperisone (B1215868) hydrochloride. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems with peak shape in a question-and-answer format.
My eperisone hydrochloride peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like this compound. This is often due to secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the silica-based column packing material. This is a primary cause of peak tailing.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the protonated this compound. A mobile phase pH of around 3.5 has been shown to be effective.[4]
-
Solution 2: Use a Deactivated Column: Employ a column with end-capping or a highly deactivated stationary phase to minimize the number of available silanol groups.
-
Solution 3: Add a Basic Modifier: Incorporating a small amount of a basic modifier, like triethylamine (B128534) (TEA), into the mobile phase can compete with this compound for the active silanol sites.[2]
-
-
Insufficient Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface, leading to inconsistent interactions and tailing.[3][5]
-
Solution: Ensure the buffer concentration is sufficient, typically in the range of 10-25 mM, to maintain a consistent pH throughout the separation.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][3][5]
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Solution: Reduce the concentration of the sample or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet or degradation of the stationary phase can create active sites that cause tailing.[6]
-
Solution 1: Flush the Column: Flush the column with a strong solvent to remove contaminants.
-
Solution 2: Replace the Guard Column/Column: If flushing does not resolve the issue, replace the guard column or the analytical column.
-
Why is my this compound peak fronting?
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.
Potential Causes and Solutions:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to peak fronting.[1]
-
Solution: Decrease the sample concentration or injection volume.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.[1]
-
Solution: Ensure the sample is completely dissolved. Whenever possible, use the mobile phase as the sample solvent. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse: A physical collapse of the column bed can create a void at the inlet, leading to peak fronting.[7] This can affect all peaks in the chromatogram.
-
Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pressure and pH limits.
-
My this compound peak is splitting. What should I do?
Split peaks can be indicative of several issues, from problems with the sample injection to column issues.
Potential Causes and Solutions:
-
Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.[5][8] This typically affects all peaks in the chromatogram.
-
Solution 1: Reverse Flush the Column: Disconnect the column and flush it in the reverse direction to dislodge the particulates. Check the column's manual to ensure it is safe to reverse flush.[5]
-
Solution 2: Replace the Frit: If reverse flushing is ineffective, the frit may need to be replaced.
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak splitting, especially for early eluting peaks.[9]
-
Solution: As a best practice, dissolve the sample in the mobile phase.
-
-
Void in the Column: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[8]
-
Solution: Replace the column. Using a guard column can help protect the analytical column and extend its lifetime.
-
-
Co-eluting Interference: It is possible that the split peak is actually two different, unresolved compounds.
-
Solution: Adjust the mobile phase composition, gradient, or temperature to improve the resolution.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols & Data
This section provides a summary of typical chromatographic conditions for this compound analysis and a detailed experimental protocol.
Table 1: Summary of Reported HPLC Conditions for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Waters C18, 5µm (4.6×250mm)[4] | Hypersil BDS C18, 5µm (4.6x250mm)[10] | Waters-ODS C18, 5µm (4.6x250mm)[11] |
| Mobile Phase | Acetonitrile (B52724): 0.01M Ammonium (B1175870) Acetate (B1210297) Buffer (30:70 v/v), pH 3.5[4] | Acetonitrile: 0.01M Ammonium Acetate (20:80 v/v)[10] | Acetonitrile: 0.05% TEA, pH 3.5 (75:25 v/v)[11] |
| Flow Rate | 1.0 mL/min[4][10] | 1.0 mL/min[11] | 1.0 mL/min |
| Detection | 256 nm[4] | 257 nm[10] | 273 nm[11] |
| Column Temp. | 40°C[4] | Ambient | Not Specified |
| Retention Time | 7.7 min[4] | 5.5 min[10] | Not Specified |
Detailed Experimental Protocol (Based on Condition 1)
This protocol outlines a validated HPLC method for the determination of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (AR grade)
-
Glacial acetic acid (AR grade)
-
Water (HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Waters C18, 5µm (4.6×250mm) column or equivalent
-
Data acquisition and processing software
3. Preparation of Solutions:
-
0.01M Ammonium Acetate Buffer (pH 3.5): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and 0.01M ammonium acetate buffer (pH 3.5) in a ratio of 30:70 (v/v). Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 40-90 µg/mL).[4]
4. Chromatographic Conditions:
-
Column: Waters C18, 5µm (4.6×250mm)
-
Mobile Phase: Acetonitrile: 0.01M Ammonium Acetate Buffer (30:70 v/v), pH 3.5
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
Detection Wavelength: 256 nm
-
Run Time: 10 minutes
5. System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution multiple times and evaluate parameters such as theoretical plates, tailing factor, and reproducibility of retention time and peak area.
6. Sample Analysis: Inject the prepared sample solutions into the chromatograph and record the chromatograms. Identify and quantify the this compound peak based on the retention time and peak area of the standard.
References
- 1. m.youtube.com [m.youtube.com]
- 2. hplc.eu [hplc.eu]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lctsbible.com [lctsbible.com]
- 9. researchgate.net [researchgate.net]
- 10. ijarmps.org [ijarmps.org]
- 11. Stability indicating RP-HPLC method for determination of this compound and diclofenac sodium in tablet dosage form - Int J Pharm Chem Anal [ijpca.org]
strategies to reduce side effects of eperisone hydrochloride in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing eperisone (B1215868) hydrochloride in animal models. The focus is on strategies to understand and potentially mitigate adverse effects observed during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of eperisone hydrochloride observed in animal models?
A1: Based on toxicological studies, the side effects of this compound are dose-dependent. In Beagle dogs, oral administration at doses of 25 mg/kg and above for 53 weeks resulted in vomiting, salivation, tonic-clonic convulsions, abnormal gait, weakness, reduced weight and diet, decreased body temperature, increased water consumption, hematuria, and decreased spontaneous movement.[1] At 62.5 mg/kg, slow heart rate and prolonged QT interval were observed.[1] In rats, high oral doses (200 mg/kg and above) during pregnancy were associated with liver and kidney damage in the maternal rats.[1]
Q2: Are there alternative formulations of this compound that might reduce side effects?
A2: Yes, alternative formulations have been developed primarily to improve bioavailability and prolong the therapeutic effect, which may also contribute to a reduction in side effects. These include transdermal patches and sustained-release oral tablets.[2][3][4] The rationale is that by avoiding the significant first-pass metabolism and maintaining a more stable plasma concentration, fluctuations that can lead to adverse effects may be minimized.[3][5]
Q3: How does a transdermal patch formulation potentially reduce side effects?
A3: A transdermal patch delivers this compound directly into the systemic circulation, bypassing the gastrointestinal tract and the liver's first-pass metabolism.[2] Oral eperisone has very low bioavailability due to this extensive metabolism in the intestines.[2] A transdermal patch can provide a more consistent and prolonged plasma concentration, which may avoid the peak-trough variations associated with oral dosing that can contribute to side effects.[3]
Q4: What is the proposed benefit of a sustained-release oral formulation?
A4: A sustained-release oral formulation is designed to release the drug slowly over an extended period.[3][4] This can prevent the rapid absorption and high peak plasma concentrations that may be associated with immediate-release oral formulations, potentially reducing the incidence or severity of side effects.[3][6] By maintaining a therapeutic concentration for a longer duration, the overall daily dose might also be optimized.
Q5: Can I co-administer other drugs to mitigate the side effects of this compound?
A5: There is limited specific research on co-administration strategies to reduce the inherent side effects of eperisone in animal models. However, it is crucial to be aware of potential drug interactions. For instance, concomitant use of the related drug tolperisone (B1682978) with methocarbamol (B1676395) has been reported to cause disturbances in ocular accommodation.[7] Researchers should carefully consider the known pharmacological profile of eperisone and potential interactions with other administered substances.
Troubleshooting Guides
Issue 1: Observation of Central Nervous System (CNS) Side Effects (e.g., sedation, abnormal gait, convulsions)
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| High peak plasma concentration after oral administration. | 1. Dose Reduction: Titrate down to the lowest effective dose. 2. Switch to Sustained-Release Formulation: Utilize a sustained-release oral tablet to dampen peak plasma levels. 3. Switch to Transdermal Formulation: A transdermal patch can provide a more stable and lower systemic concentration over a longer period. | See Protocol 1 for dose-response evaluation and Protocol 2 for transdermal administration. |
| Individual animal sensitivity. | Monitor animals closely and exclude those showing severe reactions at therapeutic doses. | Implement a standardized neurobehavioral scoring system to quantify CNS effects. |
Issue 2: Gastrointestinal (GI) Side Effects (e.g., vomiting, salivation, anorexia)
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Direct irritation of the GI mucosa or systemic effects. | 1. Administer with Food: For oral formulations, administration with food may reduce direct irritation. 2. Switch to Transdermal Formulation: Bypassing the GI tract with a transdermal patch is a primary strategy to avoid these side effects. | See Protocol 2 for transdermal patch application. |
| High systemic drug exposure. | Dose Reduction or Sustained-Release Formulation: As with CNS effects, lowering the dose or using a sustained-release formulation can mitigate systemic toxicity. | See Protocol 1 for dose-response analysis. |
Issue 3: Cardiovascular Side Effects (e.g., bradycardia, QT prolongation)
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| High drug concentrations affecting cardiac ion channels. | 1. Dose Reduction: This is the most critical first step. 2. Continuous Infusion or Transdermal Patch: For intravenous studies, a continuous infusion rather than a bolus dose can prevent high peak concentrations. A transdermal patch offers a similar advantage for systemic administration. 3. Cardiovascular Monitoring: Implement continuous or frequent ECG and blood pressure monitoring in study protocols. | See Protocol 3 for cardiovascular safety assessment. |
Data Presentation
Table 1: Summary of Dose-Dependent Side Effects of Oral this compound in Animal Models
| Animal Model | Dose | Observed Side Effects | Reference |
| Beagle Dog | ≥ 25 mg/kg/day (53 weeks) | Vomiting, salivation, tonic-clonic convulsions, abnormal gait, weakness, reduced weight and diet, decreased body temperature, increased water consumption, hematuria, decreased spontaneous movement. | [1] |
| Beagle Dog | 62.5 mg/kg/day (53 weeks) | Slow heart rate, prolonged QT interval, increased liver weight, mild hepatocyte edema and necrosis, renal wall thickening. | [1] |
| Pregnant Rat | ≥ 200 mg/kg/day | Liver and kidney damage in maternal rats. | [1] |
| Pregnant Rat | 500 mg/kg/day | Maternal death, changes in general behavior, decreased body weight and water consumption, delayed fetal development. | [1] |
Table 2: Comparison of Oral vs. Transdermal this compound Efficacy in Rats
| Parameter | Oral this compound | Transdermal this compound Patch | Reference |
| Effective Dose | 12.5, 25, and 50 mg/kg | 1.39, 4.17, and 8.33 mg/kg | [2] |
| Duration of Action | 1 to 2 hours | Over 24 hours | [2] |
| Bioavailability | Very low due to first-pass metabolism. | Efficient absorption, bypassing first-pass metabolism. | [2] |
Experimental Protocols
Protocol 1: Dose-Response Evaluation for Efficacy and Side Effects
-
Animal Model: Select appropriate species and strain (e.g., Wistar rats for muscle relaxation studies).
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Grouping: Divide animals into multiple groups (n=6-8 per group), including a vehicle control group and at least three dose levels of this compound (e.g., low, medium, high).
-
Administration: Administer this compound via the intended route (e.g., oral gavage).
-
Efficacy Assessment: Measure the desired therapeutic effect at predetermined time points (e.g., muscle relaxation using a grip strength test or hanging test at 30, 60, 90, and 120 minutes post-dose).
-
Side Effect Monitoring: Concurrently, observe and score animals for a predefined list of potential side effects (e.g., sedation, ataxia, convulsions, salivation, diarrhea) using a standardized scoring system.
-
Data Analysis: Analyze the dose-response relationship for both efficacy and side effects to determine the therapeutic window.
Protocol 2: Transdermal Patch Administration and Evaluation
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and shave a small area of skin on the back.
-
Patch Application: Apply the transdermal patch containing a known concentration and surface area of this compound to the shaved area. Secure with a non-irritating adhesive if necessary.
-
Efficacy and Side Effect Monitoring: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), perform efficacy assessments (as in Protocol 1) and observe for side effects, including skin irritation at the application site.
-
Pharmacokinetic Analysis: At terminal time points, collect blood samples to determine the plasma concentration of eperisone and correlate it with the observed effects.
-
Comparison: Compare the efficacy and side effect profile with data from oral administration studies.
Protocol 3: Cardiovascular Safety Assessment
-
Animal Model: Use an appropriate model for cardiovascular assessment, such as the telemetered Beagle dog.
-
Instrumentation: Surgically implant telemetry devices for continuous monitoring of ECG, heart rate, and blood pressure. Allow for a post-operative recovery period.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours before drug administration.
-
Administration: Administer this compound at therapeutic and supra-therapeutic doses.
-
Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-administration.
-
Data Analysis: Analyze the data for changes in heart rate, blood pressure, and ECG intervals (specifically the QT interval, corrected for heart rate, e.g., QTcB or QTcF).
Visualizations
Caption: Experimental workflow for assessing this compound efficacy and side effects.
Caption: Troubleshooting logic for managing side effects in animal studies.
Caption: Rationale for using alternative formulations to reduce side effects.
References
- 1. echemi.com [echemi.com]
- 2. Transdermal eperisone elicits more potent and longer-lasting muscle relaxation than oral eperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PREPARATION AND EVALUATION OF SUSTAINED RELEASE TABLET OF this compound BY COMPRITOL ATO 888 AS A MATRIX FORMING AGENT. | Semantic Scholar [semanticscholar.org]
- 4. Development and Quality evaluation of sustained release pellets of eperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JP2014530250A - Stabilized eperisone pharmaceutical composition and sustained-release preparation containing the same - Google Patents [patents.google.com]
- 7. Eperisone - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Eperisone Hydrochloride Dosage for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of eperisone (B1215868) hydrochloride for long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for a long-term study of eperisone hydrochloride in a rodent model?
A1: For long-term studies in rats, a starting dose of 50 mg/kg/day, administered orally, can be considered based on the No-Observed-Adverse-Effect-Level (NOAEL) identified in chronic oral toxicity studies.[1] However, the optimal starting dose depends on the specific research question and the animal model being used. It is crucial to conduct a dose-ranging study to determine the most appropriate dose for your specific experimental conditions.
Q2: How can I prepare this compound for oral gavage in preclinical studies?
A2: this compound can be dissolved in a suitable vehicle for oral gavage. For preclinical studies, it has been formulated as a suspension in a vehicle like 0.5% w/v sodium carboxymethyl cellulose (B213188) (CMC) in water.[2] Alternatively, for tablet formulation in clinical studies, it can be prepared by direct compression with excipients like hydroxypropyl methylcellulose (B11928114) (HPMC) and povidone (PVP) K30.[3][4] The choice of vehicle should be justified based on its inertness and compatibility with the drug.
Q3: What are the common adverse effects to monitor during a long-term this compound study?
A3: In long-term studies, it is important to monitor for potential adverse effects. In preclinical studies with dogs at higher doses (25 mg/kg and above), observed side effects included vomiting, salivation, convulsions, and changes in weight and body temperature.[5] In human clinical trials, commonly reported adverse events are generally mild and include gastrointestinal effects like nausea and abdominal pain, as well as headache and dizziness.[6] Regular monitoring of clinical signs, body weight, food and water consumption, hematology, and clinical chemistry is essential.[7]
Q4: How can I assess muscle spasticity in my long-term animal model?
A4: Muscle spasticity in rodent models of spinal cord injury can be assessed using various methods. The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is widely used to evaluate hindlimb function.[8] Electromyography (EMG) can be used to record muscle activity and quantify spasticity.[5][6] Additionally, the H-reflex (Hoffmann's reflex) can be measured to assess the excitability of spinal motor neurons. For a detailed, step-by-step guide, refer to the Experimental Protocols section.
Q5: What are some common issues encountered when performing electromyography (EMG) in conscious rodents and how can I troubleshoot them?
A5: Common issues with EMG recordings in conscious rodents include electrode displacement, signal artifacts due to movement, and animal stress. To troubleshoot these, ensure proper surgical implantation of electrodes to minimize displacement.[5] Using a lightweight, flexible cable system can reduce movement artifacts.[9] Acclimatize the animals to the recording setup to minimize stress. A step-by-step guide to EMG recording is available to assist researchers.[5]
Troubleshooting Guides
Preclinical Long-Term Study: Unexpected Toxicity
| Issue | Possible Cause | Troubleshooting Steps |
| Increased mortality in the high-dose group | The high dose exceeds the maximum tolerated dose (MTD). | - Review preliminary dose-ranging studies. - Consider lowering the high dose. - Ensure proper formulation and administration of the drug. |
| Significant weight loss in treated animals | - Drug-related anorexia. - Systemic toxicity. | - Monitor food consumption closely. - Consider offering a more palatable diet. - Perform detailed clinical chemistry and hematology to identify target organ toxicity. |
| Unexpected clinical signs (e.g., seizures, lethargy) | Neurotoxicity at higher doses. | - Reduce the dose or discontinue treatment in affected animals. - Conduct a thorough neurological examination. - Review the literature for known neurotoxic effects of similar compounds. |
Clinical Long-Term Study: Patient Compliance and Adverse Events
| Issue | Possible Cause | Troubleshooting Steps |
| Poor patient adherence to the treatment regimen | - Complicated dosing schedule. - Adverse effects. | - Simplify the dosing schedule if possible (e.g., extended-release formulation). - Educate patients on the importance of adherence. - Proactively manage and treat adverse effects. |
| High incidence of gastrointestinal side effects | Direct irritation or systemic effect of the drug. | - Administer the drug with food. - Consider co-administration of a proton pump inhibitor or H2 blocker. - Evaluate if a lower effective dose can be used. |
| Development of tolerance to the muscle relaxant effect | Pharmacodynamic tolerance. | - Consider a "drug holiday" period. - Evaluate the possibility of increasing the dose, while carefully monitoring for adverse effects. - Investigate potential mechanisms of tolerance in preclinical models. |
Quantitative Data Summary
Table 1: this compound Dosage in Long-Term Preclinical Toxicity Studies
| Species | Duration | Route of Administration | Dosage Levels (mg/kg/day) | Key Findings |
| Rat | 13 weeks | Oral gavage | 0, 60, 300, 1500 | Dose-dependent increase in coagulation time. No other treatment-related effects.[2] |
| Dog | 53 weeks | Oral | 10, 25, 62.5 | Vomiting, convulsions, and weight loss at ≥25 mg/kg.[5] |
Table 2: this compound Dosage in Long-Term Clinical Studies
| Condition | Duration | Dosage (mg/day) | Key Efficacy Outcomes | Adverse Events |
| Spastic Palsy | 8 weeks | 150 and 300 | 300 mg/day significantly reduced spasticity and improved walking capability.[10][11][12] | Incidence similar to placebo.[10][11][12] |
| Acute Musculoskeletal Spasm | 14 days | 150 | Significant improvement in finger-to-floor distance compared to placebo.[6] | Nausea, abdominal pain, headache, dizziness (mild).[6] |
| Low Back Pain | 12 days | 300 | Comparable analgesic and muscle relaxant efficacy to thiocolchicoside. | Lower incidence of gastrointestinal side effects compared to thiocolchicoside. |
Experimental Protocols
Detailed Methodology for a 13-Week Oral Toxicity Study in Rats
This protocol is based on general guidelines for repeated dose toxicity studies and specific details from a 13-week study with a similar compound.[2][13]
1. Test System:
-
Species: Wistar rats (or other appropriate strain).
-
Age: 6-8 weeks at the start of the study.
-
Number of Animals: 10 males and 10 females per group.
2. Test Substance and Formulation:
-
This compound.
-
The test substance is formulated as a suspension in 0.5% w/v sodium carboxymethyl cellulose (CMC) in purified water. The formulation should be prepared fresh daily.
3. Dosage and Administration:
-
Dose Levels: At least three dose levels (low, mid, high) and a control group (vehicle only). Example doses could be 60, 300, and 1500 mg/kg/day.[2]
-
Route of Administration: Oral gavage.
-
Frequency: Once daily, 7 days a week for 13 weeks.
4. Observations:
-
Mortality and Clinical Signs: Checked twice daily.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examined prior to the start of the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples collected at termination. Parameters include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and standard clinical chemistry panels.
-
Urinalysis: Conducted at termination.
5. Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Adrenals, brain, heart, kidneys, liver, ovaries, testes, spleen, and thymus are weighed.
-
Histopathology: A comprehensive list of tissues from all control and high-dose animals is examined microscopically. If treatment-related changes are observed in the high-dose group, the examination is extended to the lower dose groups.
Detailed Methodology for Assessing Spasticity in a Rat Model of Spinal Cord Injury (SCI)
This protocol is based on established methods for assessing locomotor function and spasticity in rodent SCI models.[8][14]
1. Animal Model:
-
Create a contusion or compression injury at the thoracic level (e.g., T10) of the spinal cord in adult rats.
2. Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale:
-
Allow the animals to move freely in an open field.
-
Observe and score hindlimb movements, weight support, and coordination according to the 21-point BBB scale.
-
Testing should be performed weekly by two independent, blinded observers.
3. Electromyography (EMG) Recording:
-
Surgically implant bipolar intramuscular electrodes into the hindlimb muscles (e.g., gastrocnemius and tibialis anterior).
-
Allow the animals to recover from surgery.
-
Record EMG activity during spontaneous or evoked movements.
-
Analyze the EMG signals for burst duration, amplitude, and co-contraction of antagonist muscles as indicators of spasticity.
4. H-reflex Measurement:
-
Stimulate the tibial nerve and record the resulting M-wave and H-wave from the plantar muscles of the foot.
-
Calculate the H/M ratio as a measure of motoneuron excitability. An increased H/M ratio is indicative of spasticity.
Visualizations
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. wjpps.com [wjpps.com]
- 5. Electromyogram recordings from freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-lasting muscle relaxant activity of this compound after percutaneous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dep.nj.gov [dep.nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new electrode configuration for recording electromyographic activity in behaving mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. europeanreview.org [europeanreview.org]
- 12. Efficacy and tolerability of eperisone in patients with spastic palsy: a cross-over, placebo-controlled dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Frontiers | Spinal cord injury modeling: from modeling to evaluation using rats as examples [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Eperisone Hydrochloride vs. Tolperisone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eperisone (B1215868) hydrochloride and tolperisone (B1682978) are centrally acting skeletal muscle relaxants utilized in the management of muscle spasticity and painful muscle spasms. While both drugs share the common therapeutic goal of reducing muscle tone and alleviating associated pain, their underlying mechanisms of action exhibit distinct characteristics. This guide provides a detailed comparative analysis of the molecular and physiological mechanisms of eperisone hydrochloride and tolperisone, supported by experimental data and detailed protocols to inform further research and drug development.
Core Mechanisms of Action: A Comparative Overview
Both eperisone and tolperisone exert their muscle relaxant effects primarily through actions on the central nervous system, particularly the spinal cord and brainstem. Their mechanisms involve the modulation of ion channels and the inhibition of spinal reflexes. However, the specifics of their interactions with various molecular targets and the breadth of their pharmacological effects show notable differences.
Primary Sites of Action
-
This compound: Primarily acts on the spinal cord and supraspinal structures.[1] It has been shown to reduce the activity of both alpha (α) and gamma (γ)-efferent neurons, leading to a decrease in skeletal muscle tone.[1]
-
Tolperisone: Also acts centrally, with a key site of action being the reticular formation in the brainstem.[1] Additionally, it has a pronounced effect on the spinal cord, inhibiting mono- and polysynaptic reflexes.[2]
Comparative Data on Molecular Targets
The following table summarizes the available quantitative data on the interaction of eperisone and tolperisone with their key molecular targets.
| Target | Drug | Parameter | Value | Species/Model | Reference(s) |
| Voltage-Gated Sodium Channels (VGSCs) | Tolperisone | IC50 (Naᵥ1.8) | 128 µM | Xenopus laevis oocytes | |
| Tolperisone | IC50 (Naᵥ1.2) | 68 µM | Xenopus laevis oocytes | ||
| Voltage-Gated Calcium Channels (VGCCs) | Eperisone | IC50 | 0.348 mM | Snail (Achatina fulica) neuron | [3] |
| Tolperisone | IC50 | 1.089 mM | Snail (Achatina fulica) neuron | [3] | |
| P2X7 Receptor | Eperisone | IC50 | 12.6 nM | Human | [4] |
Detailed Mechanism of Action
Inhibition of Spinal Reflexes
Both drugs are potent inhibitors of spinal reflexes, a key mechanism for their muscle relaxant effects.
-
Eperisone and Tolperisone: Both drugs dose-dependently depress the ventral root potential in isolated hemisected spinal cords of rats.[5] This indicates their ability to suppress both monosynaptic and polysynaptic reflexes.[5] The inhibitory action on spinal reflexes is thought to be a result of their combined blockade of voltage-gated sodium and calcium channels, which leads to a presynaptic inhibition of neurotransmitter release from primary afferent endings.[5]
Modulation of Voltage-Gated Ion Channels
A primary mechanism for both drugs is the blockade of voltage-gated sodium and calcium channels.
-
Eperisone: Demonstrates inhibitory effects on voltage-gated calcium channels.[3] This action contributes to its muscle relaxant and vasodilatory properties by reducing calcium influx into both neuronal and smooth muscle cells.[6]
-
Tolperisone: Acts as a blocker of voltage-gated sodium and calcium channels.[1][2] It exhibits a state-dependent blockade of sodium channels, with a higher affinity for the open/inactivated state. This suggests that tolperisone may preferentially act on over-activated neurons.
Vasodilatory Effects
Both eperisone and tolperisone exhibit vasodilatory properties, which contribute to their therapeutic effects by improving blood flow to ischemic muscle tissue.
-
Eperisone: Possesses a potent vasodilating action mediated by a direct effect on vascular smooth muscle cells.[5][6] This is primarily attributed to its calcium channel antagonist properties, blocking the voltage-dependent influx of calcium.[6]
-
Tolperisone: The vasodilatory action of tolperisone is also linked to its calcium channel blocking activity.
Other Mechanisms
-
Eperisone - P2X7 Receptor Antagonism: A notable and distinct mechanism of eperisone is its potent and selective antagonism of the P2X7 receptor.[4] P2X7 receptors are involved in pain and inflammation, suggesting an additional analgesic and anti-inflammatory component to eperisone's therapeutic profile.
-
Eperisone - Potential GABAergic Modulation: Some sources suggest that eperisone may enhance GABAergic inhibition.[7] However, detailed experimental evidence and quantitative data to support this mechanism are limited.
-
Tolperisone - Action on the Reticular Formation: Tolperisone's action on the reticular formation in the brainstem is a key feature that contributes to its muscle relaxant effects without significant sedation.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Eperisone and Tolperisone in Spinal Reflex Inhibition
Caption: Inhibition of spinal reflexes by eperisone and tolperisone.
Experimental Workflow for Assessing Spinal Reflex Inhibition
Caption: In vitro assessment of spinal reflex inhibition.
Experimental Protocols
In Vitro Measurement of Spinal Reflexes
-
Objective: To assess the inhibitory effect of eperisone and tolperisone on spinal reflex activity.
-
Method: The rat hemisected spinal cord preparation is a common in vitro model.[5]
-
Tissue Preparation: Spinal cords are isolated from young rats (e.g., 6-day-old Wistar rats) under anesthesia. The spinal cord is then hemisected along the midline.
-
Recording: The hemisected spinal cord is placed in a recording chamber and superfused with artificial cerebrospinal fluid (aCSF). The dorsal and ventral roots are drawn into suction electrodes for stimulation and recording, respectively.
-
Stimulation and Recording: Electrical stimulation of a dorsal root evokes a ventral root potential (VRP), which consists of a short-latency monosynaptic reflex component and a longer-latency polysynaptic reflex component.
-
Drug Application: this compound or tolperisone is added to the aCSF in a cumulative concentration-dependent manner.
-
Data Analysis: The amplitude of the monosynaptic and polysynaptic components of the VRP is measured before and after drug application to determine the extent of inhibition. IC50 values can be calculated from the concentration-response curves.
-
Electrophysiological Recording of Ion Channel Activity
-
Objective: To quantify the inhibitory effects of eperisone and tolperisone on voltage-gated sodium and calcium channels.
-
Method: Whole-cell patch-clamp or two-electrode voltage-clamp techniques are used on cells expressing the ion channel of interest (e.g., dorsal root ganglion neurons or Xenopus laevis oocytes expressing specific channel isoforms).[3][5]
-
Cell Preparation: Cells are prepared and placed in a recording chamber.
-
Recording: A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion currents through the channels of interest.
-
Drug Application: The cells are perfused with an external solution containing eperisone or tolperisone at various concentrations.
-
Data Analysis: The peak amplitude of the ion currents is measured before and after drug application. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 values.
-
Measurement of Vasodilatory Effect
-
Objective: To assess the vasodilatory properties of eperisone and tolperisone.
-
Method: The effect on the contraction of isolated arterial preparations is a standard method.[6]
-
Tissue Preparation: A blood vessel, such as the guinea-pig basilar artery, is isolated and cut into helical strips.
-
Mounting: The strips are mounted in an organ bath containing a physiological salt solution and connected to an isometric force transducer.
-
Contraction Induction: The arterial strips are pre-contracted with a vasoconstrictor agent, such as a high concentration of potassium chloride (K+).
-
Drug Application: Eperisone or tolperisone is added to the organ bath in a cumulative manner.
-
Data Analysis: The relaxation of the arterial strip is measured as a percentage of the pre-contraction induced by the vasoconstrictor. EC50 values for relaxation can be determined.
-
Conclusion
This compound and tolperisone, while both effective centrally acting muscle relaxants, exhibit distinct mechanistic profiles. Tolperisone's primary actions are centered on the blockade of voltage-gated sodium and calcium channels in the brainstem and spinal cord. Eperisone shares this ion channel modulation but is distinguished by its potent antagonism of the P2X7 receptor, suggesting a broader therapeutic potential that may include anti-inflammatory and enhanced analgesic effects. The vasodilatory properties of both drugs, mediated by calcium channel blockade, are a shared and beneficial feature. For researchers and drug development professionals, these differences present opportunities for the development of more targeted therapies for spasticity and associated pain, potentially leveraging the unique aspects of each molecule's mechanism of action. Further head-to-head comparative studies, particularly on the effects of eperisone on various voltage-gated sodium channel isoforms, would be invaluable in fully elucidating their comparative pharmacology.
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Phenolics as GABAA Receptor Ligands: An Updated Review [mdpi.com]
- 5. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eperisone, an antispastic agent, possesses vasodilating actions on the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Centre for Neuroscience | University of Pécs [ic.pte.hu]
Eperisone Hydrochloride Demonstrates Superior Efficacy Over Placebo in In Vivo Studies
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide validating the in vivo efficacy of eperisone (B1215868) hydrochloride against a placebo. This guide synthesizes data from key clinical trials, providing an objective analysis of the drug's performance, detailed experimental protocols, and visual representations of its mechanism of action.
Eperisone hydrochloride, a centrally acting muscle relaxant, has shown significant therapeutic potential in treating conditions associated with muscle spasticity and pain.[1][2] This guide delves into the experimental evidence from placebo-controlled studies, offering a clear perspective on its clinical benefits.
Quantitative Analysis of Efficacy
The efficacy of this compound has been substantiated in randomized, double-blind, placebo-controlled clinical trials. Key findings from two pivotal studies are summarized below, highlighting the drug's significant impact on both spastic palsy and acute musculoskeletal spasm.
Efficacy in Spastic Palsy
A dose-ranging, cross-over trial evaluated the effects of this compound at 150 mg/day and 300 mg/day compared to a placebo in patients with spastic palsy.[3][4] The 300 mg/day dosage demonstrated notable improvements in several key parameters.
| Parameter | Eperisone (300 mg/day) | Placebo | p-value |
| Reduction in Spasticity Intensity | Significant Reduction | No Significant Reduction | p = 0.004[3][4] |
| Patellar Reflex Score | Significant Reduction | No Significant Reduction | p = 0.01[3][4] |
| Walking Capability | Significantly Improved | No Significant Improvement | p < 0.05[3][4] |
| Pain Reduction | Trend Towards Reduction | No Significant Reduction | p < 0.1[3] |
Efficacy in Acute Musculoskeletal Spasm with Low Back Pain
In a multicentric trial, patients with acute musculoskeletal spasm associated with low back pain received either this compound (150 mg/day) or a placebo for 14 days.[5] The eperisone group exhibited statistically significant improvements in flexibility and a reduced need for rescue medication.
| Parameter | Eperisone (150 mg/day) | Placebo | p-value |
| Improvement in Finger-to-Floor Distance (cm) | 150.66 to 41.75 | 138.51 to 101.60 | p < 0.001[5][6] |
| Patients Rated Therapy as Good-Excellent | 79.46% | 38.05% | N/A[5][6] |
| Need for Rescue Medication | 35.71% | 73.45% | N/A[5][6] |
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting the central nervous system and vascular smooth muscles.[1][2] It functions as a centrally acting muscle relaxant by inhibiting the pain reflex pathway.[5] Its actions include the relaxation of both skeletal and vascular smooth muscles, leading to a reduction in myotonia, improved circulation, and suppression of pain reflexes.[7][8]
A key advantage of eperisone is its relatively low incidence of sedation compared to other muscle relaxants, which is attributed to its more selective action on spinal reflexes without causing significant CNS depression.[1]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
The clinical trials cited in this guide employed rigorous, double-blind, randomized, placebo-controlled designs to ensure the objectivity of the findings.
Spastic Palsy Dose-Ranging Trial Protocol
This study utilized a three-way cross-over design.[3][4] Eighteen patients with spastic palsy received three consecutive 14-day treatment cycles of eperisone 150 mg/day, eperisone 300 mg/day, or a placebo.[3][4] A 7-day washout period with a placebo was implemented between each treatment cycle.[3] The order of treatments was randomized. Efficacy was assessed by measuring the intensity of spasticity, physiological reflexes (including the patellar reflex), walking capability, ability to climb stairs, and rigidity.[3][4]
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Efficacy and tolerability of eperisone in patients with spastic palsy: a cross-over, placebo-controlled dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound in the treatment of acute musculoskeletal spasm associated with low back pain: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Eperisone - Wikipedia [en.wikipedia.org]
Eperisone and Baclofen in Spasticity Models: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, presents a significant therapeutic challenge. Central muscle relaxants are a cornerstone of management, with baclofen (B1667701) long considered a standard of care and eperisone (B1215868) emerging as a widely used alternative in many regions. This guide provides an objective, data-driven head-to-head comparison of eperisone and baclofen, focusing on their performance in preclinical and clinical models of spasticity.
Mechanisms of Action: Divergent Pathways to Muscle Relaxation
Eperisone and baclofen achieve their muscle relaxant effects through distinct molecular pathways. Baclofen is a selective agonist of the gamma-aminobutyric acid (GABA) type B (GABA-B) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1] In contrast, eperisone exhibits a multi-faceted mechanism of action, including the inhibition of spinal reflexes and vasodilation.[2][3]
Baclofen's GABAergic Pathway
Baclofen's therapeutic effect is primarily mediated by its action on GABA-B receptors at both presynaptic and postsynaptic sites in the spinal cord.[1] Presynaptically, it inhibits the release of excitatory neurotransmitters. Postsynaptically, it hyperpolarizes motor neurons, making them less likely to fire. This dual action effectively dampens the hyperexcitability of spinal reflexes that underlies spasticity.
Eperisone's Multi-Target Mechanism
Eperisone's mechanism is not fully elucidated but is understood to involve the suppression of spinal reflex potentials and a reduction of muscle spindle sensitivity.[2] It is also suggested to have vasodilatory effects by acting as a calcium channel antagonist in vascular smooth muscles, which may improve blood flow to stiff muscles.[4]
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Eperisone Hydrochloride
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of eperisone (B1215868) hydrochloride in pharmaceutical formulations. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of this muscle relaxant. This document outlines the experimental protocols and performance data of several validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of eperisone hydrochloride depends on various factors, including the required sensitivity, specificity, and the nature of the sample. The following tables summarize the key performance parameters of different validated methods to facilitate a direct comparison.
Table 1: Comparison of Chromatographic Methods (HPLC and HPTLC)
| Parameter | HPLC Method 1[1] | HPLC Method 2[2] | HPTLC Method 1[3] | HPTLC Method 2[4] |
| Stationary Phase | NUCLEOSIL 100-5 C18 (250 x 4.6 mm, 5 µm) | Hypersil BDS C18 (250mm X 4.6 mm, 5µ) | Precoated silica (B1680970) gel 60F254 aluminum plate | Pre-coated TLC Silica Gel 60 F254 plate |
| Mobile Phase | Methanol: Potassium Dihydrogen phosphate (B84403) buffer (pH 3) (70:30 v/v) | 0.01M Ammonium Acetate: Acetonitrile (80:20 v/v) | Ethyl acetate: Methanol: Toluene (B28343) (4:3:3, v/v/v) | Methanol: Ammonium hydroxide (B78521) (100:1 v/v) |
| Detection Wavelength | 257 nm | 257 nm | 272 nm | 267 nm |
| Linearity Range | 5-30 µg/ml | 50-150% of test concentration | 100-700 ng/band | 50-500 mg/L |
| Correlation Coefficient (r²) | Not Specified (Linear) | Not Specified (Linear) | Not Specified | 0.994 |
| Limit of Detection (LOD) | 0.146 µg/ml | Not Specified | Not Specified | 40.545 mg/L |
| Limit of Quantitation (LOQ) | 0.443 µg/ml | Not Specified | Not Specified | 121.637 mg/L |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified | 99.3 ± 0.9% |
| Precision (%RSD) | Not Specified | Not Specified | Not Specified | 0.8% |
Table 2: Comparison of UV-Visible Spectrophotometric Methods
| Parameter | UV Method 1 (Area Under Curve)[5] | UV Method 2 (Normal UV)[6] | UV Method 3 (Kinetic Spectroscopic)[6] |
| Solvent | Double distilled water | Double distilled water | Alkaline potassium permanganate |
| Wavelength Range/λmax | 250-270 nm | 261.40 nm | 603.5 nm |
| Linearity Range | 2-20 µg/ml | 2-20 µg/mL | 15-35 µg/mL |
| Correlation Coefficient (r²) | 0.999 | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.0286 µg/ml | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 0.095 µg/ml | Not Specified | Not Specified |
| Accuracy (% Recovery) | 100% | 100.4 ± 0.08% | 99.41 ± 0.04% |
| Precision (%RSD) | Intra-day: 0.12, Inter-day: 0.18 | < 2% | < 2% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative tables.
High-Performance Liquid Chromatography (HPLC) Method 1[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: NUCLEOSIL 100-5 C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Methanol and Potassium Dihydrogen phosphate buffer (pH adjusted to 3 with o-phosphoric acid) in a ratio of 70:30 v/v.
-
Flow Rate: 1 ml/min.
-
Detection: UV detection at 257 nm.
-
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration.
-
Sample Solution: For formulations, weigh and powder a sufficient number of tablets. An amount of powder equivalent to a known weight of this compound is dissolved in the mobile phase, sonicated, and filtered.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method 1[3]
-
Instrumentation: HPTLC system with a sample applicator and a TLC scanner.
-
Chromatographic Conditions:
-
Stationary Phase: Precoated silica gel aluminum plates 60F254.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and toluene in a ratio of 4:3:3 (v/v/v).
-
Detection: Densitometric scanning at 272 nm.
-
-
Sample Preparation:
-
Standard Stock Solution: Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).
-
Sample Solution: Extract a known amount of the powdered tablet formulation with a suitable solvent, sonicate, and filter to obtain a clear solution.
-
UV-Visible Spectrophotometry (Area Under Curve Method)[5]
-
Instrumentation: A double beam UV/Vis spectrophotometer.
-
Methodology:
-
Solvent: Double distilled water.
-
Wavelength Range for AUC: 250 to 270 nm.
-
-
Sample Preparation:
-
Standard Stock Solution: A standard stock solution of this compound is prepared in double distilled water.
-
Calibration Curve: Serial dilutions are made from the stock solution to prepare standards within the linear range (2-20 µg/ml).
-
Sample Solution: A known quantity of the powdered tablet is dissolved in double distilled water, sonicated, and filtered. The filtrate is then diluted to a suitable concentration.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods, a crucial step in ensuring the reliability and interchangeability of different analytical techniques.
Caption: Workflow for cross-validation of two analytical methods.
This guide demonstrates that various validated methods are available for the analysis of this compound. While HPLC methods generally offer high specificity and are widely used, HPTLC provides a high-throughput and cost-effective alternative. UV spectrophotometric methods are simpler and more rapid, making them suitable for routine quality control where high specificity is not a primary concern. The choice of method should be based on the specific analytical requirements, available instrumentation, and the intended application.
References
A Comparative Analysis of the Side Effect Profiles of Eperisone and Thiocolchicoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparison of the side effect profiles of two commonly prescribed muscle relaxants, eperisone (B1215868) and thiocolchicoside (B1682803). The objective is to present a comprehensive overview of their adverse effects, supported by quantitative data from clinical trials and an exploration of their underlying mechanisms of action. This information is intended to assist researchers and drug development professionals in making informed decisions and guiding future research.
Introduction
Eperisone and thiocolchicoside are both centrally acting muscle relaxants used to treat musculoskeletal conditions associated with pain and muscle spasm. While they share therapeutic applications, their distinct pharmacological profiles give rise to different side effect profiles. Eperisone is known for its dual action of skeletal muscle relaxation and vasodilation, primarily through the blockade of voltage-gated sodium and calcium channels[1][2]. Thiocolchicoside, a semi-synthetic derivative of a natural glycoside, primarily exerts its effects as a competitive antagonist of gamma-aminobutyric acid type A (GABA-A) receptors and also interacts with glycine (B1666218) receptors[3][4]. A significant concern with thiocolchicoside is its potential for aneugenic effects, which has led to restrictions on its use in some regions[5][6]. This guide offers a side-by-side comparison of their adverse effect profiles, drawing on data from clinical studies and elucidating the molecular pathways that contribute to these effects.
Comparative Side Effect Profiles: Quantitative Data
The following table summarizes the incidence of adverse effects reported for eperisone and thiocolchicoside in comparative clinical trials.
| Adverse Effect | Eperisone Incidence (%) | Thiocolchicoside Incidence (%) | Study Citation(s) |
| Gastrointestinal Disorders | |||
| Nausea | 5 | 7 | [7] |
| Epigastric Discomfort/Stomach Pain | 4.2 (stomach pain) | 10 (abdominal discomfort) | [8][9] |
| Vomiting | Present (part of 5% total GI effects) | Not specified | [9] |
| Diarrhea | Not specified | Present (moderate intensity in some cases) | [10] |
| Gastritis | 2 | 4 | [7] |
| Neurological Disorders | |||
| Drowsiness/Somnolence | Not reported | Present | [11] |
| Dizziness/Lightheadedness | Common | Common | [11][12] |
| Headache | Common | Not specified | [12] |
| General Disorders | |||
| Total Gastrointestinal Side Effects | 5 | 21.25 | [9][10] |
| Total Adverse Events (in one study) | 8.1% (8/99 patients) | 14.4% (14/97 patients) | [13] |
Experimental Protocols
Randomized, Double-Blind (Double-Dummy) Study in Low Back Pain[9][10]
-
Objective: To investigate the efficacy and safety of eperisone compared to thiocolchicoside in patients with acute low back pain and spasticity of spinal muscles.
-
Study Design: A randomized, double-blind (double-dummy), parallel-group study.
-
Participants: 160 patients with acute low back pain without radiological findings of major spinal diseases.
-
Intervention:
-
Group 1: Oral eperisone 100 mg three times daily (t.i.d.).
-
Group 2: Oral thiocolchicoside 8 mg twice daily (b.i.d.).
-
-
Duration: 12 consecutive days.
-
Outcome Measures:
-
Efficacy:
-
Spontaneous pain assessed by a Visual Analog Scale (VAS).
-
Pain on movement and pressure assessed by a 4-digit scale.
-
Muscle relaxation evaluated by the "hand-to-floor" distance and Lasegue's maneuver.
-
-
Safety: Recording of all adverse events reported by the patients.
-
-
Assessments: Conducted at baseline (day 0) and after 3, 7, and 12 days of treatment.
Open-Label, Randomized, Controlled Trial in Low Back Pain[14]
-
Objective: To evaluate the efficacy and tolerability of eperisone versus thiocolchicoside in the treatment of low back pain associated with muscle spasm.
-
Study Design: A prospective, open-label, randomized, two-arm, parallel-group, controlled clinical trial.
-
Participants: 113 patients with low back pain and muscle spasm.
-
Intervention:
-
Group A: Tablet Eperisone 100 mg for seven days + Tablet Paracetamol 500 mg.
-
Group B: Tablet Thiocolchicoside 8 mg for seven days + Tablet Paracetamol 500 mg.
-
-
Duration: 7 days.
-
Outcome Measures:
-
Efficacy:
-
Improvement in finger-to-floor distance (FFD).
-
Reduction in pain in the lumbar region.
-
Relief of spasm and tenderness of paravertebral muscles.
-
-
Safety: Monitoring and recording of any adverse effects.
-
-
Assessments: Conducted on day 4 and day 7 of the trial.
Signaling Pathways and Mechanisms of Side Effects
Eperisone
Eperisone's primary mechanism of action involves the inhibition of voltage-gated sodium and calcium channels in neurons and vascular smooth muscle cells. This dual action contributes to both its therapeutic effects and its side effect profile.
Caption: Eperisone's mechanism of action leading to muscle relaxation and vasodilation.
The blockade of voltage-gated sodium channels in spinal reflexes and descending motor pathways reduces neuronal excitability, leading to skeletal muscle relaxation[1]. Concurrently, the inhibition of voltage-gated calcium channels in vascular smooth muscle cells decreases calcium influx, resulting in vasodilation and increased blood flow[14][15]. This latter effect may contribute to the washout of pain mediators from muscle tissue.
The side effects of eperisone, such as dizziness and lightheadedness, are likely attributable to its vasodilatory effects and its action on the central nervous system[12]. Gastrointestinal disturbances, including nausea and abdominal pain, are also reported, although the direct mechanism is not fully elucidated[8][16].
Thiocolchicoside
Thiocolchicoside's muscle relaxant properties stem from its interaction with inhibitory neurotransmitter receptors. However, its structural similarity to colchicine (B1669291) raises concerns about its potential to interfere with cell division.
Caption: Thiocolchicoside's dual mechanism of action and potential for aneugenicity.
Thiocolchicoside acts as a competitive antagonist at GABA-A receptors, which, contrary to what might be expected from a muscle relaxant, can lead to pro-convulsant effects by inhibiting GABAergic inhibitory signaling[4][17]. Its muscle relaxant effect is thought to be mediated through complex interactions within the central nervous system, possibly involving glycine receptors as well[3]. The most significant concern with thiocolchicoside is the formation of its metabolite, 3-demethylthiocolchicine (B195318) (M2 or SL59.0955), which has been shown to have aneugenic potential[18]. This metabolite can interfere with tubulin polymerization and mitotic spindle formation, leading to an abnormal number of chromosomes in dividing cells (aneuploidy)[18][19]. This has raised concerns about its long-term safety, including potential effects on fertility and teratogenicity[5]. The gastrointestinal side effects, such as diarrhea and abdominal pain, are also frequently reported[10][11].
Conclusion
Eperisone and thiocolchicoside, while both effective muscle relaxants, exhibit distinct side effect profiles rooted in their different mechanisms of action. Eperisone's adverse effects are primarily related to its vasodilatory and central nervous system actions, with a notable incidence of gastrointestinal issues. In comparative studies, eperisone has generally shown a better tolerability profile than thiocolchicoside[7][9][13].
Thiocolchicoside, on the other hand, presents a more complex safety profile. Its antagonism of GABA-A receptors can lead to central nervous system excitation, and its potential for aneugenic effects through its metabolite is a significant concern that has led to restrictions on its use. The higher incidence of gastrointestinal side effects with thiocolchicoside is also a clinically relevant factor.
For researchers and drug development professionals, this comparative analysis highlights the importance of understanding the molecular mechanisms underlying drug action to predict and mitigate adverse effects. The case of thiocolchicoside, in particular, underscores the need for thorough investigation of metabolic pathways and their potential for producing toxic metabolites. Future research could focus on developing muscle relaxants with more selective mechanisms of action to minimize off-target effects and improve patient safety.
References
- 1. droracle.ai [droracle.ai]
- 2. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. oaji.net [oaji.net]
- 8. dovepress.com [dovepress.com]
- 9. europeanreview.org [europeanreview.org]
- 10. Efficacy and safety of eperisone in patients with low back pain: a double blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiocolchicoside - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]
- 12. Evaluation of eperisone hydrochloride in the treatment of acute musculoskeletal spasm associated with low back pain: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 14. Eperisone, an antispastic agent, possesses vasodilating actions on the guinea-pig basilar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of action of eperisone on isolated dog saphenous arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. catalogues.ema.europa.eu [catalogues.ema.europa.eu]
- 19. benchchem.com [benchchem.com]
A Comparative Analysis of Eperisone and Cyclobenzaprine for Muscle Relaxation
In the landscape of skeletal muscle relaxants, eperisone (B1215868) and cyclobenzaprine (B1214914) are two prominent centrally acting agents utilized in the management of musculoskeletal conditions associated with muscle spasm and pain. This guide provides a detailed comparative study of their efficacy, mechanisms of action, and safety profiles, drawing upon available clinical and preclinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
Eperisone and cyclobenzaprine, while both effective in providing muscle relaxation, exhibit distinct pharmacological profiles. Eperisone's mechanism is characterized by its dual action of inhibiting spinal reflexes and promoting vasodilation, which may contribute to a favorable side-effect profile, particularly concerning sedation.[1][2] Cyclobenzaprine, structurally related to tricyclic antidepressants, primarily acts on the brainstem to reduce tonic somatic motor activity, a mechanism that is associated with a higher incidence of central nervous system effects such as drowsiness and dry mouth.[3][4] Clinical trial data, while not from direct head-to-head comparisons, allow for an indirect assessment of their relative performance.
Mechanism of Action
Eperisone exerts its muscle relaxant effects through a multi-faceted mechanism. It primarily acts on the spinal cord to inhibit mono- and polysynaptic reflexes, thereby reducing the hyperexcitability of gamma motor neurons.[1] This action is complemented by its vasodilatory effect on vascular smooth muscles, which improves blood circulation in the affected muscular tissues.[1][2] This dual mechanism not only alleviates muscle stiffness but may also help in breaking the vicious cycle of muscle spasm, ischemia, and pain.[1] More recent findings also suggest that eperisone acts as a potent antagonist of the P2X7 receptor, which may contribute to its analgesic effects.[5][6]
Cyclobenzaprine's primary site of action is the brainstem.[3][4] It influences descending serotonergic and noradrenergic pathways, leading to a reduction in the tonic activity of alpha and gamma motor neurons.[7][8] This results in a decrease in muscle hyperactivity.[3] Its structural similarity to tricyclic antidepressants is reflected in its pharmacological actions, which include antagonism at serotonin (B10506) 5-HT2, histamine (B1213489) H1, and muscarinic acetylcholine (B1216132) receptors.[8] The antihistaminic and anticholinergic activities are thought to contribute significantly to its sedative and dry mouth side effects.[4][8]
Comparative Efficacy from Clinical Trials
While direct comparative trials are lacking, evidence from placebo-controlled and active-comparator studies provides insights into the clinical efficacy of both drugs in treating acute musculoskeletal spasm, particularly in the context of low back pain.
Eperisone Clinical Trial Data
A randomized, double-blind, placebo-controlled study evaluated the efficacy of eperisone (150 mg/day) in patients with acute musculoskeletal spasm associated with low back pain.[9] The primary efficacy measure was the change in the finger-to-floor distance (FFD). After 14 days of treatment, the eperisone group showed a significantly greater improvement in FFD compared to the placebo group.[9] Another study compared eperisone (300 mg/day) with thiocolchicoside (B1682803) (16 mg/day) in patients with acute low back pain.[10] Both treatments demonstrated comparable analgesic and muscle relaxant efficacy, with significant reductions in spontaneous pain and pain on movement, as well as improvements in FFD and Lasegue's sign.[10]
| Eperisone Efficacy Data | |||
| Study | Comparator | Primary Outcome Measure | Result |
| Chandanwale et al. | Placebo | Change in Finger-to-Floor Distance (FFD) from baseline to Day 14 | Eperisone: -108.91 cm; Placebo: -36.91 cm (p < 0.001)[9] |
| Cabitza & Randelli | Thiocolchicoside | Change in Finger-to-Floor Distance (FFD) from baseline to Day 12 | Eperisone: -6.45 cm; Thiocolchicoside: -4.35 cm (No significant difference)[10] |
| Change in Lasegue's Manoeuvre (degrees) from baseline to Day 12 | Eperisone: +5.31°; Thiocolchicoside: +5.64° (No significant difference)[10] |
Cyclobenzaprine Clinical Trial Data
Two randomized, double-blind, placebo-controlled trials assessed the efficacy of different doses of cyclobenzaprine (2.5 mg, 5 mg, and 10 mg TID) for acute musculoskeletal spasm.[11] The primary efficacy measures included patient-rated clinical global impression of change, medication helpfulness, and relief from starting backache. The 5 mg and 10 mg TID regimens were significantly more effective than placebo.[11] A pooled analysis of two studies on extended-release cyclobenzaprine (CER) also demonstrated significant improvements in patient's rating of medication helpfulness for both 15 mg and 30 mg doses compared to placebo at day 4.[12]
| Cyclobenzaprine Efficacy Data | |||
| Study | Comparator | Primary Outcome Measure | Result |
| Borenstein et al. (Study 1) | Placebo | Patient-rated Medication Helpfulness (Mean Score) at Visit 2 | Cyclobenzaprine 5mg: 2.2; Cyclobenzaprine 10mg: 2.3; Placebo: 1.8 (p ≤ 0.001 for both vs placebo)[11] |
| Borenstein et al. (Study 2) | Placebo | Patient-rated Medication Helpfulness (Mean Score) at Visit 3 | Cyclobenzaprine 2.5mg: 2.3; Cyclobenzaprine 5mg: 2.6; Placebo: 2.1 (p ≤ 0.03 for 5mg vs placebo)[11] |
| Malanga et al. (Pooled Analysis) | Placebo | Patient's Rating of Medication Helpfulness (Good to Excellent Response) at Day 4 | CER 15mg: 57.5%; CER 30mg: 59.5%; Placebo: 43.8% (p < 0.025 for both vs placebo)[12] |
Safety and Tolerability
A significant differentiating factor between eperisone and cyclobenzaprine is their side-effect profile.
Eperisone is generally well-tolerated, with a low incidence of adverse events.[9][10] The most commonly reported side effects are minor gastrointestinal issues such as nausea and abdominal pain.[9] Notably, eperisone is associated with a lower incidence of central nervous system side effects like drowsiness compared to other centrally acting muscle relaxants.[13]
Cyclobenzaprine is frequently associated with central nervous system depressant effects, with somnolence (drowsiness) and dry mouth being the most common adverse events.[11] The incidence of these side effects appears to be dose-related.[11]
| Adverse Event Profile | |
| Drug | Common Adverse Events |
| Eperisone | Nausea, abdominal pain, headache, dizziness[9] |
| Cyclobenzaprine | Somnolence (drowsiness), dry mouth, dizziness[11][12] |
Experimental Protocols
Assessment of Muscle Relaxation and Pain
A representative experimental workflow for a clinical trial evaluating a muscle relaxant for acute low back pain is outlined below.
Key Experimental Methodologies
-
Finger-to-Floor Distance (FFD): This is a measure of spinal flexibility. The patient stands with feet together and knees straight and bends forward to try and touch the floor with their fingertips. The distance from the tip of the middle finger to the floor is measured.[14][15][16] A smaller distance indicates greater flexibility and improvement in muscle spasm.
-
Lasegue's Sign (Straight Leg Raise Test): The patient lies supine, and the examiner passively raises one of the patient's legs with the knee extended. The angle of hip flexion at which the patient experiences pain radiating down the leg is recorded.[17][18] An increase in the angle at which pain occurs suggests improvement.
-
Patient-Rated Clinical Global Impression of Change (PGIC): This is a patient-reported outcome where the patient rates the overall improvement in their condition on a scale.[19][20] For example, a 7-point scale might range from "very much improved" to "very much worse".[19]
-
Medication Helpfulness: Patients rate the helpfulness of the study medication on a scale, often a 5-point scale ranging from "extremely helpful" to "not at all helpful".
Conclusion
Both eperisone and cyclobenzaprine are effective centrally acting muscle relaxants for the management of acute musculoskeletal spasm. The choice between these agents may be guided by their differing mechanisms of action and, consequently, their side-effect profiles. Eperisone's dual action on spinal reflexes and vasodilation, coupled with a lower incidence of sedation, presents a favorable option for patients where maintaining alertness is crucial.[1][13] Cyclobenzaprine, with its well-established efficacy, remains a valuable therapeutic choice, although its sedative and anticholinergic effects warrant consideration, particularly in the elderly and in patients operating machinery.[11][13] Further direct comparative studies are needed to definitively establish the relative efficacy and safety of these two agents.
References
- 1. droracle.ai [droracle.ai]
- 2. Clinical experience with eperisone in the treatment of acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyclobenzaprine hydrochloride? [synapse.patsnap.com]
- 5. Eperisone Hydrochloride, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 9. Evaluation of this compound in the treatment of acute musculoskeletal spasm associated with low back pain: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. Efficacy of a low-dose regimen of cyclobenzaprine hydrochloride in acute skeletal muscle spasm: results of two placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and tolerability of cyclobenzaprine extended release for acute muscle spasm: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Fingertip-to-Floor Test – Advanced Physical Therapy Education Institute [aptei.ca]
- 16. physicaltherapyweb.com [physicaltherapyweb.com]
- 17. Straight Leg Raise Test (Lasegue sign) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. upload.orthobullets.com [upload.orthobullets.com]
- 19. Clinical global impression - Wikipedia [en.wikipedia.org]
- 20. Website [eprovide.mapi-trust.org]
Assessing the Reproducibility of Eperisone Hydrochloride's Analgesic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the analgesic properties of eperisone (B1215868) hydrochloride against other commonly used centrally acting muscle relaxants: tizanidine (B1208945), baclofen (B1667701), and cyclobenzaprine. The focus is on the reproducibility of their analgesic effects, supported by available preclinical and clinical data. While eperisone is widely used for its muscle relaxant and associated analgesic effects, a notable gap exists in publicly available preclinical data from standardized nociceptive models. This guide synthesizes the current understanding of its mechanism and clinical utility in the context of comparator compounds for which more extensive preclinical data are available.
Mechanism of Action and Signaling Pathways
Eperisone hydrochloride's therapeutic effects are attributed to a multi-faceted mechanism of action that involves both central and peripheral pathways. It primarily functions by reducing muscle spindle sensitivity through the inhibition of spontaneous discharge of γ-motor neurons.[1] This action is complemented by its vasodilatory effect, which is achieved through the antagonism of calcium ion influx.[1]
At a molecular level, eperisone blocks voltage-gated sodium and calcium channels, which contributes to the reduction of neuronal excitability in the spinal cord.[2][3] This blockade of nerve impulse initiation and transmission is a key factor in its analgesic effect.[4] Additionally, eperisone is thought to enhance GABAergic inhibition, further contributing to the suppression of neuronal hyperexcitability.[4] Its vasodilatory properties also improve blood circulation within skeletal muscles, helping to alleviate pain associated with ischemia.[4]
In comparison, tizanidine is a centrally acting alpha-2 adrenoceptor agonist, baclofen is a GABAB receptor agonist, and cyclobenzaprine's mechanism is not fully elucidated but is believed to involve effects on brainstem serotonergic and noradrenergic pathways.
Proposed signaling pathway for the analgesic and muscle relaxant effects of Eperisone HCl.
Comparative Preclinical Analgesic Data
A comprehensive review of the literature reveals a scarcity of quantitative data for this compound in standardized preclinical models of nociception such as the hot plate, tail flick, and formalin tests. In contrast, data for comparator drugs are more readily available, providing a baseline for expected analgesic efficacy in these models. The tables below summarize the available data.
Table 1: Hot Plate Test Data
The hot plate test assesses the response to a thermal stimulus, primarily reflecting supraspinally mediated analgesia. An increase in the latency to a pain response (e.g., paw licking or jumping) indicates an analgesic effect.
| Compound | Species | Dose | Latency (seconds) / % MPE | Reference |
| Eperisone HCl | Mouse/Rat | - | Data Not Available | - |
| Tizanidine | Rat | 0.5 - 2.0 mg/kg | Significant increase in paw withdrawal latency | [5] |
| Baclofen | Mouse | 1 - 3 mg/kg (i.p.) | Dose-dependent increase in response time | [6] |
| Cyclobenzaprine | Mouse/Rat | - | Data Not Available | - |
Table 2: Tail Flick Test Data
The tail flick test also measures the response to a thermal stimulus but is considered to primarily reflect a spinal reflex. An increased latency to flick the tail away from the heat source indicates analgesia.
| Compound | Species | Dose | Latency (seconds) / % MPE | Reference |
| Eperisone HCl | Mouse/Rat | - | Data Not Available | - |
| Tizanidine | Rat | - | Data Not Available | - |
| Baclofen | Rat | 0.06 - 0.6 µg (i.t.) | Modest, statistically significant increase in tail flick latency | [7] |
| Cyclobenzaprine | Mouse/Rat | - | Data Not Available | - |
Table 3: Formalin Test Data
The formalin test induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase) and is sensitive to a broad range of analgesics. A reduction in the time spent licking the injected paw indicates an antinociceptive effect.
| Compound | Species | Dose | Effect on Paw Licking Time | Reference |
| Eperisone HCl | Mouse/Rat | - | Data Not Available | - |
| Tizanidine | Rat | - | Data Not Available | - |
| Baclofen | Primate | - | Produces analgesia in the formalin test | [8] |
| Cyclobenzaprine | Mouse/Rat | - | Data Not Available | - |
Clinical Efficacy Comparison
Clinical studies provide evidence for the analgesic efficacy of eperisone, primarily in the context of musculoskeletal pain, such as low back pain.
Table 4: Summary of Clinical Findings
| Compound | Indication | Key Findings | Reference |
| Eperisone HCl | Acute Low Back Pain | Comparable analgesic and muscle relaxant efficacy to thiocolchicoside, with fewer side effects.[9] | [9] |
| Eperisone HCl | Acute Non-Specific Back Pain | Combination with ibuprofen (B1674241) showed more significant pain reduction than ibuprofen alone.[10][11] | [10][11] |
| Tizanidine | Neuropathic Pain | Effective in reducing thermal hyperalgesia in a rat model.[5] | [5] |
| Baclofen | Various Pain Models | Demonstrates analgesia in multiple animal models of pain.[8] | [8] |
Experimental Protocols
Reproducibility in preclinical studies is highly dependent on standardized experimental protocols. Below are detailed methodologies for the key experiments cited.
A generalized workflow for preclinical assessment of analgesic compounds.
Hot Plate Test Protocol
-
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature and an open-ended cylindrical restrainer.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature, typically between 50°C and 55°C.
-
Animals (mice or rats) are individually placed on the hot plate within the restrainer.
-
The latency to the first sign of a nocifensive response (e.g., hind paw licking, shaking, or jumping) is recorded with a stopwatch.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.
-
Baseline latencies are determined before drug administration.
-
Following administration of the test compound, latencies are measured at various time points (e.g., 30, 60, 90 minutes).
-
-
Data Analysis: The percentage of the maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Tail Flick Test Protocol
-
Apparatus: A tail flick analgesiometer that applies a radiant heat source to a specific portion of the animal's tail.
-
Procedure:
-
The animal (mouse or rat) is gently restrained, with its tail exposed and positioned over the heat source.
-
The radiant heat is activated, and a timer starts simultaneously.
-
The time taken for the animal to flick its tail away from the heat is automatically or manually recorded as the tail flick latency.
-
A cut-off time is set to prevent tissue damage.
-
Baseline latencies are established before drug administration.
-
Measurements are repeated at set intervals after administration of the test compound.
-
-
Data Analysis: Similar to the hot plate test, %MPE can be calculated to quantify the analgesic effect.
Formalin Test Protocol
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
Animals are placed in the observation chamber for an acclimatization period.
-
A small volume (e.g., 20-50 µl) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
The animal is immediately returned to the observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded for a set duration, typically up to 60 minutes.
-
The observation period is divided into two phases: the early phase (neurogenic pain, ~0-5 minutes post-injection) and the late phase (inflammatory pain, ~15-60 minutes post-injection).
-
Test compounds are administered prior to the formalin injection.
-
-
Data Analysis: The total licking time in each phase is compared between the treated and control groups to determine the analgesic effect.
Conclusion
This compound is an effective muscle relaxant with analgesic properties, likely stemming from its multifaceted mechanism involving the blockade of voltage-gated ion channels and enhancement of GABAergic inhibition. While clinical studies support its use in painful musculoskeletal conditions, there is a clear lack of published, quantitative preclinical data in standardized nociceptive models. This gap makes a direct assessment of the reproducibility of its analgesic effects in these models challenging. In contrast, comparator drugs like baclofen and tizanidine have been characterized to a greater extent in these assays. Future preclinical research focusing on eperisone in models such as the hot plate, tail flick, and formalin tests is warranted to provide a more comprehensive understanding of its analgesic profile and to facilitate direct comparisons with other therapeutic alternatives. This would be invaluable for drug development professionals seeking to identify and develop novel analgesics with reproducible efficacy.
References
- 1. mims.com [mims.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Systemic tizanidine hydrochloride (Zanaflex) relieves thermal hyperalgesia in rats with an experimental mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analgesic action of baclofen [beta-(4-chlorophenyl)-gamma-aminobutyric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissociation of (-) baclofen-induced effects on the tail withdrawal and hindlimb flexor reflexes of chronic spinal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic and intrathecal baclofen produce bladder antinociception in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of eperisone in patients with low back pain: a double blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Vasodilatory Effects of Eperisone and Other Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Introduction
Centrally acting skeletal muscle relaxants are a cornerstone in the management of musculoskeletal conditions characterized by muscle spasm and spasticity. While their primary therapeutic action is to reduce muscle tone and alleviate pain, some agents exhibit ancillary effects, such as vasodilation, which can contribute to their overall clinical profile. This guide provides a detailed comparison of the vasodilatory effects of eperisone (B1215868) hydrochloride against other commonly used muscle relaxants: tizanidine, baclofen, and cyclobenzaprine. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their understanding of these compounds.
Eperisone is a centrally acting muscle relaxant that has demonstrated a unique dual mechanism of action, involving both the relaxation of skeletal muscles and the dilation of vascular smooth muscles.[1] This vasodilatory property is primarily attributed to its function as a calcium channel antagonist.[1] This guide will delve into the experimental evidence validating this effect and compare it with the known vascular effects of tizanidine, baclofen, and cyclobenzaprine.
Mechanism of Vasodilatory Action
The vasodilatory effect of a drug is determined by its ability to relax vascular smooth muscle cells, leading to a widening of blood vessels and increased blood flow. This can be achieved through various signaling pathways.
Eperisone: Calcium Channel Blockade
Experimental evidence strongly suggests that eperisone's vasodilatory action stems from its ability to act as a calcium channel antagonist.[1] By blocking the influx of extracellular calcium into vascular smooth muscle cells, eperisone inhibits the contractile process, leading to vasodilation.[1]
References
A Comparative Guide to the Pharmacokinetics of Eperisone Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
Eperisone (B1215868) hydrochloride, a centrally acting muscle relaxant, is available in various formulations designed to optimize its therapeutic effects and patient compliance. Understanding the pharmacokinetic profiles of these different formulations is crucial for researchers and drug development professionals in the design of new drug delivery systems and for clinicians in selecting appropriate therapies. This guide provides an objective comparison of immediate-release, controlled-release, and transdermal formulations of eperisone hydrochloride, supported by experimental data from published studies.
Oral Formulations: Immediate-Release vs. Osmotic-Controlled Release
Oral formulations of eperisone are the most common, with significant research focused on modifying the release profile to extend the duration of action and improve patient convenience.
Immediate-Release (IR) Tablets
Standard this compound tablets are immediate-release formulations, available as either sugar-coated or film-coated tablets. Bioequivalence studies have demonstrated that these two types of IR tablets are interchangeable.[1] Eperisone administered in IR form is rapidly absorbed, with peak plasma concentrations reached relatively quickly.[2] However, it also has a short biological half-life, necessitating multiple daily doses.[2] Eperisone is known to exhibit high pharmacokinetic variability.[3]
Osmotic-Controlled Release (CR) Tablets
To overcome the limitations of the short half-life of immediate-release formulations, an osmotic-controlled release tablet has been developed.[4] This formulation is designed to release eperisone over an extended period, aiming for less frequent dosing and more stable plasma concentrations.[4]
A comparative pharmacokinetic study in healthy human subjects revealed significant differences in the peak plasma concentration (Cmax) and the time to reach it (Tmax) between the osmotic-controlled and immediate-release tablets.[4] The osmotic-controlled formulation showed a lower Cmax and a delayed Tmax, which is characteristic of a controlled-release product.[4] Despite these differences, the overall drug exposure, as measured by the area under the curve (AUC), was comparable between the two formulations, with the osmotic tablet showing a relative bioavailability of 109.7%.[4] The controlled-release formulation also demonstrated less inter-individual fluctuation in its pharmacokinetic parameters.[4]
Table 1: Comparative Pharmacokinetic Parameters of Oral Eperisone Formulations
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Study Population |
| Immediate-Release | 50 mg | 1.12 ± 1.23 | 1.02 ± 0.38 | 2.58 ± 3.63 (AUC0-12h) | ~3.81 | 15 Healthy Korean Volunteers[3] |
| Immediate-Release | 150 mg | - | - | - | - | 12 Healthy Human Subjects[4] |
| Osmotic-Controlled Release | 150 mg | Significantly Lower than IR | Significantly Longer than IR | Insignificant Difference from IR | Insignificant Difference from IR | 12 Healthy Human Subjects[4] |
| Immediate-Release (Test) | 100 mg | 3 ± 4 (µg/L) | 1.1 ± 0.4 | - | 2.8 ± 0.5 | Healthy Volunteers[5] |
| Immediate-Release (Reference) | 100 mg | 2.8 ± 2.8 (µg/L) | 1.1 ± 0.5 | - | 2.7 ± 0.4 | Healthy Volunteers[5] |
| Immediate-Release (Sugar-Coated) | 50 mg | - | - | - | - | 33 Healthy Korean Male Subjects[1] |
| Immediate-Release (Film-Coated) | 50 mg | - | - | - | - | 33 Healthy Korean Male Subjects[1] |
| Immediate-Release | 100 mg | - | 1.6 | - | 1.87 | 12 Healthy Volunteers[2] |
Note: Direct comparison of values across different studies should be done with caution due to variations in study design, analytical methods, and subject populations. Some studies reported values in µg/L, which are equivalent to ng/mL.
Transdermal Formulation: A Promising Alternative
To bypass the significant first-pass metabolism and improve bioavailability, a transdermal patch formulation of eperisone has been developed.[6][7] Due to its profound intestinal first-pass metabolism, oral eperisone has very low bioavailability.[6][7]
Preclinical studies in rats have demonstrated that the transdermal eperisone patch provides a more potent and significantly longer-lasting muscle relaxant effect compared to oral administration.[6][7] The muscle relaxant activity of the transdermal patch was observed for over 24 hours, whereas the effect of oral eperisone lasted only for 1 to 2 hours.[6][7] This suggests that the transdermal route allows for efficient absorption and sustained delivery of eperisone.[6][7] While human pharmacokinetic data for the transdermal patch is not available in the reviewed literature, these findings indicate its potential to improve efficacy and patient compliance.[6][7]
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. Below are summaries of the typical methodologies used.
Pharmacokinetic Studies for Oral Formulations
The comparative studies on oral formulations were typically single-dose, randomized, two-period, crossover studies conducted in healthy adult volunteers.[1][4]
-
Study Design: A randomized, crossover design is used where each subject receives both the test and reference formulations in a sequential manner with a washout period in between.[1][4] This design minimizes inter-subject variability.
-
Subjects: Healthy adult male volunteers are commonly recruited for these studies.[1][3]
-
Dosing: A single oral dose of the eperisone formulation is administered.[1][4]
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.33, 0.67, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours post-dose).[1][3]
-
Analytical Method: Plasma concentrations of eperisone are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3][4]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).[3][4]
Pharmacodynamic Studies for Transdermal Formulations
The evaluation of the transdermal eperisone patch was conducted in an animal model (rats) and focused on its pharmacodynamic effect (muscle relaxation) as a surrogate for efficacy and bioavailability.[6][7]
-
Study Design: A comparative study design was used where different doses of the transdermal patch were compared with different oral doses of eperisone.[7]
-
Subjects: Male Sprague-Dawley rats were used in the study.[7]
-
Dosing: The transdermal patch was applied to the dorsal skin of the rats, while the oral solution was administered via oral gavage.[7]
-
Efficacy Assessment: Muscle relaxant activity was assessed by measuring forelimb grip strength and using a hanging test at various time points after administration.[7]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic/bioequivalence study of oral eperisone formulations.
Conclusion
The choice of this compound formulation has a significant impact on its pharmacokinetic profile. While immediate-release tablets offer rapid onset of action, their short half-life necessitates frequent dosing. Osmotic-controlled release formulations provide a more extended drug release, leading to a delayed Tmax and potentially improved patient compliance with less frequent administration. The transdermal patch represents a promising alternative that may enhance bioavailability and provide a much longer duration of action, although further human pharmacokinetic studies are needed to confirm these benefits. This comparative guide provides researchers and drug development professionals with a foundational understanding of the pharmacokinetic nuances of different eperisone formulations, which is essential for the continued development of optimized muscle relaxant therapies.
References
- 1. Pharmacokinetic and bioequivalence study of sugar-coated and film-coated eperisone tablets in healthy subjects: A randomized, open-label, three-way, reference-replicated crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human pharmacokinetics of the muscle relaxant, this compound by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Transdermal eperisone elicits more potent and longer-lasting muscle relaxation than oral eperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Eperisone Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Eperisone Hydrochloride, a centrally acting muscle relaxant, requires careful handling and disposal to prevent potential harm to both human health and the ecosystem. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound.
Disposal Procedures for this compound
The primary methods for the disposal of this compound involve professional chemical destruction services or controlled incineration. It is imperative to adhere to all federal, state, and local regulations governing pharmaceutical and chemical waste.
Step-by-Step Disposal Guidance:
-
Consult Safety Data Sheets (SDS): Before initiating any disposal procedure, thoroughly review the manufacturer-specific Safety Data Sheet for this compound. The SDS provides crucial information on handling, storage, and disposal.
-
Engage a Licensed Disposal Company: The recommended and safest method for disposing of this compound is to contract a licensed hazardous material disposal company.[1] These companies are equipped to handle and dispose of chemical waste in compliance with all regulatory standards.
-
Controlled Incineration: An alternative method of disposal is through controlled incineration.[1][2] This process should be carried out in an incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1][2]
-
Avoid Environmental Release: Under no circumstances should this compound be discharged into drains, sewer systems, or water courses.[2] Improper disposal can lead to environmental contamination with unknown ecotoxicological effects.
-
Handling Spills: In the event of a spill, avoid generating dust.[1] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[1] The spilled material should be swept or vacuumed up and collected in a suitable, sealed container for disposal.
-
Disposal of Contaminated Packaging: Any packaging that has been in contact with this compound should be treated as hazardous waste and disposed of in the same manner as the product itself.[1] Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning, or they can be punctured to render them unusable and disposed of in a sanitary landfill, where permissible.[2]
Key Disposal Recommendations Summary
| Disposal Method/Consideration | Guideline | Source Citation |
| Primary Disposal Route | Offer to a licensed hazardous material disposal company. | [1] |
| Alternative Disposal | Burn in a chemical incinerator equipped with an afterburner and scrubber. | [1][2] |
| Environmental Precautions | Do not allow entry into drains, water courses, or soil. | [1][2] |
| Contaminated Packaging | Dispose of as unused product. | |
| Regulatory Compliance | Ensure all federal, state, and local regulations are followed. | [1][3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Eperisone Hydrochloride
Essential protocols for the safe handling, storage, and disposal of Eperisone Hydrochloride are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions to ensure a secure research environment.
For researchers, scientists, and drug development professionals, adherence to strict safety measures when handling chemical compounds is paramount. This compound, an antispastic agent, requires specific personal protective equipment (PPE) and handling protocols to mitigate risks of exposure and ensure operational safety. The following information outlines the necessary precautions, from initial handling to final disposal, to foster a culture of safety and trust in the laboratory.
Personal Protective Equipment (PPE) for this compound
A summary of the recommended personal protective equipment for handling this compound is provided in the table below. This information is compiled from various safety data sheets to ensure comprehensive protection.
| Protection Type | Equipment Specification | Standard/Certification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1][2][3] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2][3] |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or irritation occurs. NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended as a backup to local exhaust ventilation.[1][3] | NIOSH (US) or CEN (EU) approved. |
Operational Plan for Handling this compound
To ensure the safe handling of this compound throughout its lifecycle in the laboratory, the following step-by-step operational plan must be followed.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is 4°C.[4]
-
Segregation: Store apart from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][3][5]
-
PPE: Before handling, ensure all personnel are wearing the appropriate PPE as specified in the table above.
-
Avoiding Contamination: Avoid contact with skin and eyes.[1][2] Prevent the formation of dust and aerosols.[1][2][4]
-
Safe Practices: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2] Do not eat, drink, or smoke in the handling area.[6]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Accidental Release:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[1][2]
-
Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[4][7]
-
Avoid generating dust.[3]
-
Contain the spill and collect the material using spark-proof tools.[2] Place the collected material in a suitable, closed container for disposal.[1][2]
-
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][3]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[2][3]
-
In all cases of exposure, seek immediate medical attention.[3][4]
-
Disposal
-
Waste Material: Dispose of unused or waste this compound through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][3]
-
Contaminated Packaging: Triple rinse or use an equivalent method for containers. The packaging can then be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[2]
-
Compliance: All disposal practices must comply with federal, state, and local regulations.[3][8]
Procedural Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | CAS#:56839-43-1 | Chemsrc [chemsrc.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. kmpharma.in [kmpharma.in]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
